molecular formula C24H28N2O6 B1673511 Fmoc-Dab(Boc)-OH CAS No. 125238-99-5

Fmoc-Dab(Boc)-OH

Katalognummer: B1673511
CAS-Nummer: 125238-99-5
Molekulargewicht: 440.5 g/mol
InChI-Schlüssel: LIWKOFAHRLBNMG-FQEVSTJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-Dab(Boc)-OH is a useful chemical intermediate to chemical synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-12-20(21(27)28)26-23(30)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWKOFAHRLBNMG-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373236
Record name Fmoc-Dab(Boc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125238-99-5
Record name Fmoc-Dab(Boc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2~{S})-2-(9~{H}-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Dab(Boc)-OH: Chemical Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-(tert-butoxycarbonyl)-L-2,4-diaminobutyric acid, commonly abbreviated as Fmoc-Dab(Boc)-OH, is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its unique bifunctional nature, with two amine groups orthogonally protected by the base-labile Fmoc group and the acid-labile Boc group, makes it an invaluable building block for the synthesis of complex peptides, including those with branched structures, cyclic peptides, and peptidomimetics. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and a summary of its key applications in research and drug development.

Chemical Properties of this compound

This compound is a white to off-white crystalline powder. Its chemical structure and key properties are summarized below.

General and Physical Properties
PropertyValueReferences
Synonyms Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid, Fmoc-L-Dab(Boc)-OH[1][2]
CAS Number 125238-99-5[1][2]
Molecular Formula C₂₄H₂₈N₂O₆[1][2]
Molecular Weight 440.49 g/mol [1][2]
Appearance White to off-white powder[3]
Melting Point 111-113 °C[4]
Optical Rotation [α]²⁰/D -14.0 ± 2º (c=1 in MeOH)[3]
Purity ≥97.0% (HPLC)[1]
Solubility and Stability
PropertyDetailsReferences
Solubility Slightly soluble in water. Soluble in DMSO and Methanol. Soluble in DMF.[2]
Storage Store at 2-8°C in a dry, dark place under an inert atmosphere.[3]
Stability Stable for over two years if stored properly. Shipped under ambient temperature as a non-hazardous chemical.[2]

Spectroscopic Data

While many suppliers confirm the structure of this compound using IR and NMR spectroscopy, publicly available detailed spectral data is limited. Researchers should obtain a certificate of analysis from their supplier for specific lot data.

Expected Spectroscopic Characteristics:

  • ¹H NMR: The spectrum would show characteristic peaks for the aromatic protons of the Fmoc group, the protons of the diaminobutyric acid backbone, and the singlet corresponding to the nine protons of the Boc group.

  • ¹³C NMR: The spectrum would display distinct signals for the carbonyl carbons of the carboxylic acid, the Fmoc, and the Boc protecting groups, as well as the carbons of the fluorenyl and diaminobutyric acid moieties.

  • Mass Spectrometry: The exact mass is 440.1947 g/mol .[2] A high-resolution mass spectrum would confirm this molecular weight.

Experimental Protocols

This compound is primarily used in Fmoc-based solid-phase peptide synthesis. Below are detailed methodologies for its incorporation into a growing peptide chain.

Synthesis of this compound

A common synthetic route to this compound involves the protection of the γ-amino group of Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH) with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Reaction Scheme:

Synthesis Fmoc_Dab_OH Fmoc-Dab-OH reaction + Fmoc_Dab_OH->reaction Boc2O (Boc)₂O Boc2O->reaction Solvent Acetone (B3395972)/Water Solvent->reaction Base NaOH (aq) Base->reaction Fmoc_Dab_Boc_OH This compound reaction->Fmoc_Dab_Boc_OH

Caption: Synthesis of this compound.

Methodology:

  • Suspend Fmoc-L-2,4-diaminobutyric acid in a 1:1 (v/v) mixture of acetone and water at 0-10 °C.

  • Slowly add di-tert-butyl dicarbonate (1.2 equivalents).

  • Adjust the pH of the reaction mixture to 7.5-8 using 0.5 N NaOH solution.

  • Allow the reaction to proceed for 4 hours.

  • After the reaction is complete, the product, this compound, is isolated through standard work-up procedures. This method has been reported to yield the product with high purity (>99% by HPLC).[4]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following is a general workflow for the incorporation of this compound into a peptide chain on a solid support.

SPPS_Workflow start Resin with N-terminal Fmoc protection deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling (this compound + Coupling Reagents) wash1->coupling wash2 DMF Wash coupling->wash2 next_cycle Repeat for next amino acid wash2->next_cycle Continue Synthesis cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) wash2->cleavage End Synthesis purification Peptide Purification (RP-HPLC) cleavage->purification final_product Purified Peptide purification->final_product

Caption: General workflow for SPPS.

1. Fmoc Deprotection:

  • Reagent: 20% piperidine in N,N-dimethylformamide (DMF).

  • Procedure:

    • Treat the resin-bound peptide with the deprotection solution.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the treatment for another 10-20 minutes.

    • Wash the resin thoroughly with DMF to remove piperidine and the fluorenyl byproduct.

2. Coupling of this compound:

Two common methods for activating the carboxylic acid of this compound for coupling are presented below.

a) DIC/HOBt Coupling Protocol:

  • Reagents:

    • This compound (5 equivalents based on resin substitution)

    • 1-Hydroxybenzotriazole (HOBt) (5.5 equivalents)

    • N,N'-Diisopropylcarbodiimide (DIC) (5.5 equivalents)

    • DMF

  • Procedure:

    • Dissolve this compound and HOBt in a minimal amount of DMF.

    • Add this solution to the deprotected resin.

    • Add DIC to the resin suspension.

    • Agitate the mixture at room temperature until the Kaiser test is negative (indicating complete coupling), typically for 1-4 hours.

    • Wash the resin thoroughly with DMF.

b) HBTU Coupling Protocol:

  • Reagents:

    • This compound (2-5 equivalents)

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (2-5 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (4-10 equivalents)

    • DMF

  • Procedure:

    • In a separate vessel, dissolve this compound and HBTU in DMF.

    • Add DIPEA to activate the mixture (pre-activation).

    • Immediately add the activated solution to the deprotected resin.

    • Agitate for 10-60 minutes until the Kaiser test is negative.

    • Wash the resin thoroughly with DMF.

Cleavage of the Boc Protecting Group and from Resin

After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the Boc group on the Dab residue, are removed.

  • Reagent: A common cleavage cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

  • Procedure:

    • Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it.

    • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge and decant the ether to isolate the crude peptide.

Peptide Purification

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Stationary Phase: C18 silica (B1680970) column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white powder.

Applications in Research and Drug Development

The orthogonal protection scheme of this compound allows for the selective deprotection of either the α-amino or the γ-amino group. This feature is exploited in several advanced peptide synthesis applications:

  • Branched Peptides: The γ-amino group can be deprotected on-resin after the main peptide chain has been assembled, allowing for the synthesis of a second peptide chain attached to the Dab side chain.

  • Cyclic Peptides: The side chain of Dab can be used as an attachment point for cyclization, either head-to-side-chain or side-chain-to-side-chain.

  • Peptidomimetics and Conjugation: The free γ-amino group can be modified with various moieties, such as fatty acids (to create lipopeptides), fluorescent labels, or other small molecules to create peptide conjugates with novel properties.

  • Synthesis of Bioactive Peptides: this compound has been used in the synthesis of analogs of somatostatin (B550006) and antimicrobial peptides.[1][3]

Conclusion

This compound is a versatile and indispensable building block in modern peptide chemistry. Its well-defined chemical properties and the orthogonal nature of its protecting groups provide researchers and drug developers with a powerful tool for the synthesis of complex and modified peptides. The detailed protocols provided in this guide offer a practical framework for the successful application of this compound in the laboratory, enabling the creation of novel peptide-based therapeutics and research tools.

References

A Comprehensive Technical Guide to the Synthesis of N-alpha-Fmoc-N-gamma-Boc-L-2,4-diaminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient synthesis pathway for N-alpha-Fmoc-N-gamma-Boc-L-2,4-diaminobutyric acid (Fmoc-Dab(Boc)-OH), a critical building block in peptide synthesis and drug development. The orthogonal protection offered by the fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups allows for selective deprotection and stepwise elongation of peptide chains, making it an invaluable component in the creation of complex peptides and peptidomimetics.[1][2][3] This guide focuses on a streamlined, two-step synthetic route that offers high yields and purity, suitable for large-scale production.

Introduction

N-alpha-Fmoc-N-gamma-Boc-L-2,4-diaminobutyric acid is a derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid (DAB). The strategic placement of the base-labile Fmoc group on the alpha-amino group and the acid-labile Boc group on the gamma-amino group provides the necessary orthogonality for solid-phase peptide synthesis (SPPS).[3] This differential protection is crucial for the controlled, sequential assembly of amino acids into a desired peptide sequence. The title compound is widely utilized in the development of peptide-based therapeutics, including somatostatin (B550006) analogs and antimicrobial peptides.[4]

Traditionally, the synthesis of this compound involved a four-step process. However, a more recent and efficient two-step method has been developed, which avoids the use of hydrogenation and provides a simpler, more environmentally friendly, and cost-effective approach.[5] This guide will focus on the detailed experimental protocol for this improved two-step synthesis.

Synthesis Pathway Overview

The presented synthesis commences with N-alpha-Fmoc-L-glutamine (Fmoc-Gln-OH) and proceeds through a Hofmann rearrangement to form the intermediate N-alpha-Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH). This is followed by the selective protection of the gamma-amino group with a Boc group to yield the final product.

Synthesis_Pathway Fmoc_Gln_OH N-alpha-Fmoc-L-glutamine (Fmoc-Gln-OH) Fmoc_Dab_OH N-alpha-Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH) Fmoc_Gln_OH->Fmoc_Dab_OH   Hofmann Rearrangement   Iodobenzene (B50100) diacetate (DiPa)   Ethyl acetate:Acetonitrile:Water Final_Product N-alpha-Fmoc-N-gamma-Boc-L-2,4-diaminobutyric acid (this compound) Fmoc_Dab_OH->Final_Product   Boc Protection   (Boc)2O   Acetone (B3395972):Water, NaOH

Figure 1: Overall synthesis pathway for this compound.

Data Presentation

The following tables summarize the quantitative data for the two-step synthesis of N-alpha-Fmoc-N-gamma-Boc-L-2,4-diaminobutyric acid.

Table 1: Synthesis of N-alpha-Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH)

ParameterValueReference
Starting MaterialN-alpha-Fmoc-L-glutamine (Fmoc-Gln-OH)[5]
ReagentIodobenzene diacetate (DiPa)[5]
SolventEthyl acetate:Acetonitrile:Water (2:1:1 v/v/v)[5]
Reaction Temperature20-30 °C[5]
Reaction Time72 hours[5]
Yield86.5%[5]
Purity (HPLC)99.6%[5]

Table 2: Synthesis of N-alpha-Fmoc-N-gamma-Boc-L-2,4-diaminobutyric acid (this compound)

ParameterValueReference
Starting MaterialN-alpha-Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH)[5]
ReagentDi-tert-butyl dicarbonate (B1257347) ((Boc)2O)[5]
SolventAcetone:Water (1:1 v/v)[5]
Reaction Temperature0-10 °C[5]
pH7.5-8.0[5]
Reaction Time4 hours[5]
Yield85.07%[5]
Purity (HPLC)99.33%[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of N-alpha-Fmoc-N-gamma-Boc-L-2,4-diaminobutyric acid.

Step 1: Synthesis of N-alpha-Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH) via Hofmann Rearrangement

Materials:

  • N-alpha-Fmoc-L-glutamine (Fmoc-Gln-OH)

  • Iodobenzene diacetate (DiPa)

  • Ethyl acetate

  • Acetonitrile

  • Water

Procedure:

  • Suspend 100 g (271.5 mmol) of N-alpha-Fmoc-L-glutamine in 2 L of a mixed solvent of ethyl acetate, acetonitrile, and water (2:1:1 v/v/v) in a suitable reaction vessel.[5]

  • Stir the suspension at a constant temperature of 20-30 °C.

  • Add 105.1 g (325.9 mmol) of iodobenzene diacetate to the suspension.[5]

  • Continue the reaction for 72 hours at 20-30 °C.[5]

  • After the reaction is complete, perform a standard aqueous work-up to isolate the product. This typically involves acidification followed by extraction with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization to yield N-alpha-Fmoc-L-2,4-diaminobutyric acid.

Step 2: Synthesis of N-alpha-Fmoc-N-gamma-Boc-L-2,4-diaminobutyric acid (this compound)

Materials:

  • N-alpha-Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH)

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Acetone

  • Water

  • 0.5 N Sodium hydroxide (B78521) (NaOH) solution

Procedure:

  • Suspend 50 g (146.8 mmol) of N-alpha-Fmoc-L-2,4-diaminobutyric acid in 700 mL of a 1:1 (v/v) mixture of acetone and water.[5]

  • Cool the suspension to 0-10 °C in an ice bath.

  • Slowly add 38.4 g (176.1 mmol) of di-tert-butyl dicarbonate to the cooled suspension.[1][5]

  • Adjust the pH of the reaction mixture to 7.5-8.0 by the dropwise addition of a 0.5 N NaOH solution.[5]

  • Maintain the reaction at 0-10 °C and pH 7.5-8.0 for 4 hours.[5]

  • Upon completion of the reaction, perform an appropriate work-up, which typically involves acidifying the mixture and extracting the product with an organic solvent.

  • Dry the organic phase, filter, and evaporate the solvent to yield the final product, N-alpha-Fmoc-N-gamma-Boc-L-2,4-diaminobutyric acid.

Experimental_Workflow cluster_step1 Step 1: Hofmann Rearrangement cluster_step2 Step 2: Boc Protection S1_Start Suspend Fmoc-Gln-OH in EtOAc:ACN:H2O S1_Add_DiPa Add Iodobenzene diacetate (DiPa) S1_Start->S1_Add_DiPa S1_React React for 72h at 20-30°C S1_Add_DiPa->S1_React S1_Workup Aqueous Work-up and Extraction S1_React->S1_Workup S1_Purify Recrystallization S1_Workup->S1_Purify S1_Product Fmoc-Dab-OH S1_Purify->S1_Product S2_Start Suspend Fmoc-Dab-OH in Acetone:H2O S1_Product->S2_Start Intermediate Product S2_Cool Cool to 0-10°C S2_Start->S2_Cool S2_Add_Boc Add (Boc)2O S2_Cool->S2_Add_Boc S2_Adjust_pH Adjust pH to 7.5-8.0 with NaOH S2_Add_Boc->S2_Adjust_pH S2_React React for 4h at 0-10°C S2_Adjust_pH->S2_React S2_Workup Work-up and Extraction S2_React->S2_Workup S2_Product This compound S2_Workup->S2_Product

Figure 2: Detailed experimental workflow for the synthesis.

Conclusion

The two-step synthesis of N-alpha-Fmoc-N-gamma-Boc-L-2,4-diaminobutyric acid from N-alpha-Fmoc-L-glutamine offers a significant improvement over previous methods in terms of efficiency, yield, and environmental impact. The detailed protocols and quantitative data provided in this guide are intended to equip researchers and drug development professionals with the necessary information to successfully synthesize this key building block for advanced peptide synthesis. The high purity of the final product obtained through this pathway makes it highly suitable for applications in the pharmaceutical industry where stringent quality standards are paramount.

References

Key Differentiators of Fmoc-Dab(Boc)-OH in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protected amino acids are fundamental building blocks in solid-phase peptide synthesis (SPPS), with their unique characteristics influencing the efficiency of synthesis and the properties of the final peptide. This technical guide provides a detailed examination of Fmoc-L-2,4-diaminobutyric acid(Boc)-OH (Fmoc-Dab(Boc)-OH), a non-proteinogenic amino acid derivative, and elucidates its key differences from other commonly used protected amino acids, particularly its longer-chain homologs Fmoc-L-Ornithine(Boc)-OH (Fmoc-Orn(Boc)-OH) and Fmoc-L-Lysine(Boc)-OH (Fmoc-Lys(Boc)-OH). This guide will delve into the physicochemical properties, experimental handling, and strategic applications of this compound, offering valuable insights for researchers engaged in the synthesis of complex peptides, including antimicrobial peptides and peptide-based therapeutics.

Introduction: The Significance of Side-Chain Variation in Protected Amino Acids

The strategic incorporation of amino acids with varying side-chain lengths and functionalities is a cornerstone of modern peptide design and drug discovery. This compound, a derivative of 2,4-diaminobutyric acid, offers a unique structural motif characterized by a shorter side chain compared to its homologs, ornithine and lysine (B10760008). This seemingly subtle difference has profound implications for the chemical reactivity of the amino acid during synthesis and the conformational and biological properties of the resulting peptide.

This compound is a bifunctional amino acid derivative where the α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the γ-amino group of the side chain is protected by the acid-labile tert-butoxycarbonyl (Boc) group. This orthogonal protection scheme is fully compatible with standard Fmoc-based SPPS protocols. The primary distinction of Dab lies in its three-carbon side chain, intermediate between that of 2,3-diaminopropionic acid (Dap) and ornithine.

This guide will provide a comparative analysis of this compound with Fmoc-Orn(Boc)-OH and Fmoc-Lys(Boc)-OH, focusing on quantitative data, experimental protocols, and the structural and functional consequences of its incorporation into peptide chains.

Physicochemical Properties: A Comparative Analysis

The physical and chemical properties of protected amino acids are critical determinants of their behavior during SPPS. Factors such as solubility, stability, and reactivity directly impact coupling efficiency and the purity of the final peptide product.

General Properties

The fundamental properties of this compound and its common homologs are summarized below.

PropertyThis compoundFmoc-Orn(Boc)-OHFmoc-Lys(Boc)-OH
CAS Number 125238-99-5[1][2]109425-55-0[3]71989-26-9[4]
Molecular Formula C₂₄H₂₈N₂O₆[1]C₂₅H₃₀N₂O₆[3]C₂₆H₃₂N₂O₆[4]
Molecular Weight 440.49 g/mol [1]454.52 g/mol [3]468.54 g/mol [4]
Appearance White to off-white powderWhite to off-white powderWhite to off-white powder
Solubility

Adequate solubility in common SPPS solvents is crucial for efficient coupling reactions. While comprehensive quantitative solubility data is not always available in a directly comparative format, qualitative and semi-quantitative information from various sources indicates that all three amino acid derivatives are generally soluble in polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).

SolventThis compoundFmoc-Orn(Boc)-OHFmoc-Lys(Boc)-OH
DMF Soluble20 mg/mL[5]Clearly soluble (1 mmole in 2 ml)
NMP Generally SolubleGenerally SolubleGenerally Soluble[6]
DMSO Soluble[1]10 mg/mL[5]90 mg/mL[7]
Water Not Soluble[1]Slightly solubleSlightly soluble[4]

Note: Solubility can be influenced by the specific grade and purity of the reagent.

Chemical Reactivity and Stability: The Impact of Side-Chain Length

The length of the alkyl chain separating the α-carbon from the side-chain amino group significantly influences the reactivity of diaminobutyric acid, ornithine, and lysine residues, particularly concerning intramolecular side reactions.

Propensity for Lactam Formation

One of the most critical differences between these amino acids is their propensity to undergo intramolecular cyclization to form a lactam ring. This side reaction can occur during peptide synthesis or in the final peptide, leading to undesired byproducts and potentially altering the biological activity.

Recent studies have shown that the shorter side chains of Dab and Orn make them significantly more prone to lactam formation compared to lysine.[8][9][10] This is attributed to the more favorable ring size of the resulting lactam (5-membered for Dab, 6-membered for Orn) from a thermodynamic and kinetic standpoint. The 7-membered ring that would be formed from lysine cyclization is less favorable. This increased propensity for cyclization in Dab and Orn can irreversibly block peptide synthesis under certain conditions.[8][9]

Amino AcidSide-Chain Length (Carbons)Lactam Ring SizePropensity for Lactam Formation
Dab 35-membered (γ-lactam)High
Orn 46-membered (δ-lactam)Moderate to High
Lys 57-membered (ε-lactam)Low

This difference is a crucial consideration in sequence design and the selection of coupling and deprotection strategies. For peptides intended for applications where stability is paramount, the lower propensity of lysine to form lactams makes it a more robust choice. Conversely, the tendency of Dab and Orn to cyclize can be exploited for the synthesis of cyclic peptides.

Coupling and Deprotection Kinetics

The rate of Fmoc deprotection is typically rapid for most amino acids when using standard conditions (e.g., 20% piperidine (B6355638) in DMF). The stability of the side-chain Boc group is generally high under these basic conditions. However, prolonged exposure to the basic deprotection reagent can promote side reactions, including lactam formation for Dab and Orn.

Experimental Protocols

The following sections provide generalized protocols for the use of this compound in SPPS, with specific examples drawn from the synthesis of complex, biologically active peptides.

Standard Fmoc-SPPS Cycle for this compound Incorporation

This protocol outlines the manual incorporation of this compound into a growing peptide chain on a solid support.

Materials:

  • Rink Amide MBHA resin

  • This compound

  • Coupling reagents: HCTU (or HATU, HBTU), N,N-diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, dichloromethane (B109758) (DCM)

  • Washing solutions: DMF, DCM

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HCTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Application Protocol: Synthesis of Polymyxin (B74138) Analogs

Polymyxins are a class of cyclic lipopeptides with potent antimicrobial activity against Gram-negative bacteria. Their structure is rich in Dab residues. The following is a generalized workflow for the synthesis of a polymyxin analog, illustrating the use of this compound.[11][12][13][14]

Polymyxin_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu) cluster_Cleavage_Cyclization Cleavage and Cyclization Resin Start with Thr(tBu)-CTC Resin Coupling_Cycles Repetitive Coupling/Deprotection Cycles (this compound, other Fmoc-AAs) Resin->Coupling_Cycles 1. Assemble linear peptide Lipidation Couple Fatty Acid to N-terminus Coupling_Cycles->Lipidation 2. Introduce lipid tail Cleavage Cleave peptide from resin (e.g., TFA/TIS/H₂O) Lipidation->Cleavage 3. Release linear lipopeptide Cyclization Intramolecular Cyclization in Solution (e.g., HATU/HOAt/DIPEA) Cleavage->Cyclization 4. Form macrocycle Final_Deprotection Final Side-Chain Deprotection Cyclization->Final_Deprotection 5. Remove Boc groups Purification Purification (RP-HPLC) Final_Deprotection->Purification 6. Isolate final product

Caption: Workflow for the synthesis of a polymyxin analog using this compound.

Application Protocol: Synthesis of Daptomycin (B549167) Analogs

Daptomycin_Analog_Synthesis Start Start with 2-chlorotrityl chloride resin Assemble_Peptide Assemble linear peptide backbone using Fmoc-SPPS (incorporate this compound at desired position) Start->Assemble_Peptide Acylate_N_Terminus Acylate N-terminus with a lipid tail (e.g., decanoic acid) Assemble_Peptide->Acylate_N_Terminus Cleave_From_Resin Cleave protected lipopeptide from resin Acylate_N_Terminus->Cleave_From_Resin Cyclize_In_Solution Perform head-to-tail cyclization in solution Cleave_From_Resin->Cyclize_In_Solution Global_Deprotection Remove all side-chain protecting groups (e.g., with TFA cocktail) Cyclize_In_Solution->Global_Deprotection Purify Purify by RP-HPLC Global_Deprotection->Purify

Caption: General workflow for the solid-phase synthesis of a daptomycin analog containing a Dab residue.

Structural and Functional Implications of Dab Incorporation

The inclusion of Dab in a peptide sequence can have significant effects on its three-dimensional structure and, consequently, its biological function.

Impact on Peptide Secondary Structure
Role in Bioactive Peptides

The prevalence of Dab in naturally occurring antimicrobial peptides like polymyxins highlights its importance for biological activity. The positively charged amino groups on the Dab side chains are crucial for the initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS). The specific spacing and orientation of these charges, dictated by the Dab side-chain length, are critical for membrane disruption and antimicrobial efficacy. Substituting Dab with Lys or Orn in these peptides can lead to a significant alteration, and often a reduction, in their antimicrobial potency.

Conclusion

This compound is a valuable and unique building block in the repertoire of protected amino acids for peptide synthesis. Its primary distinguishing feature, the shorter side chain compared to its homologs ornithine and lysine, leads to key differences in chemical reactivity, most notably a higher propensity for intramolecular lactam formation. This characteristic can be both a challenge to be managed during the synthesis of linear peptides and a feature to be exploited in the design of cyclic peptides.

The incorporation of Dab residues has a significant impact on the structural and functional properties of peptides, as evidenced by its critical role in potent antimicrobial peptides. A thorough understanding of the distinct properties of this compound, as outlined in this guide, will enable researchers to make more informed decisions in the design and synthesis of novel peptide-based therapeutics and research tools. The choice between Dab, Orn, and Lys is not merely one of side-chain length but a strategic decision that can profoundly influence the outcome of a peptide synthesis campaign and the biological activity of the final product.

References

Applications of Diaminobutyric Acid in Peptide Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminobutyric acid (DAB), a non-proteinogenic amino acid, has emerged as a valuable building block in modern peptide chemistry. Its unique structural features, particularly the presence of a secondary amine in its side chain, offer a versatile handle for a variety of chemical modifications. This guide provides a comprehensive overview of the applications of DAB in peptide science, with a focus on its role in peptide cyclization, stabilization, and the development of novel therapeutic peptides. We will delve into the synthetic strategies for incorporating DAB into peptide sequences, the impact of DAB on peptide structure and function, and detailed protocols for the characterization of these modified peptides.

The Role of Diaminobutyric Acid in Peptide Design

Diaminobutyric acid exists as two common isomers used in peptide chemistry: 2,3-diaminobutyric acid and 2,4-diaminobutyric acid (DAB). 2,4-diaminobutyric acid is more frequently utilized due to its side chain length, which is amenable to the formation of stable cyclic structures. The incorporation of DAB into a peptide sequence can confer several advantageous properties:

  • Conformational Constraint: The side chain of DAB can be used to create intramolecular bridges, leading to cyclic peptides. This cyclization restricts the conformational flexibility of the peptide, often pre-organizing it into a bioactive conformation that mimics the secondary structures found in proteins, such as α-helices and β-turns.[1]

  • Enhanced Proteolytic Stability: The unnatural structure of DAB and the conformational rigidity of cyclic peptides make them less susceptible to degradation by proteases. This increased stability prolongs the half-life of peptide-based drugs in biological systems.[2][3]

  • Improved Binding Affinity and Specificity: By locking the peptide into a specific conformation, the entropic penalty of binding to a biological target is reduced, which can lead to higher binding affinity and specificity.[4][5]

  • Increased Cell Permeability: While not universally true, in some cases, the structural modifications introduced by DAB can improve the ability of a peptide to cross cell membranes.[6]

Synthesis of Peptides Containing Diaminobutyric Acid

The incorporation of DAB into peptides is most commonly achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[7][8] Protected DAB derivatives, such as Fmoc-L-Dab(Boc)-OH, are commercially available and can be readily used in standard SPPS protocols.

A critical consideration during the synthesis of DAB-containing peptides is the potential for side reactions. For instance, when using Fmoc-Dab(Mtt)-OH, rapid lactamization can occur under various coupling conditions, leading to poor coupling efficiency.[9][10] Careful selection of coupling reagents and protocols is necessary to minimize this side reaction.

Experimental Protocol: Standard Solid-Phase Peptide Synthesis (SPPS) of a DAB-Containing Peptide

This protocol outlines the general steps for the manual synthesis of a linear peptide containing a DAB residue using Fmoc chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-L-Dab(Boc)-OH)

  • Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Washing solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[11]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HCTU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • For the incorporation of Fmoc-L-Dab(Boc)-OH, follow the same procedure.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group on DAB).

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture and precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the peptide by mass spectrometry.

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Deprotect Next cycle Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Final cycle Cleave Cleavage & Side-Chain Deprotection (Reagent K) Final_Deprotect->Cleave Purify Precipitation & Purification (Ether, RP-HPLC) Cleave->Purify Peptide Purified Peptide Purify->Peptide

Figure 1: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a DAB-containing peptide.

Peptide Cyclization Strategies Involving Diaminobutyric Acid

The bifunctional nature of the DAB side chain makes it an ideal residue for mediating peptide cyclization. The most common strategies are lactam bridge formation and hydrocarbon stapling.

Lactam Bridge Formation

A lactam bridge is an amide bond formed between the side-chain amine of DAB and the side-chain carboxyl group of an acidic amino acid, such as aspartic acid (Asp) or glutamic acid (Glu).[1][12] This type of cyclization is widely used to stabilize α-helical conformations.[1]

Experimental Protocol: On-Resin Lactam Cyclization

  • Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., 2-chlorotrityl chloride resin) using orthogonally protected amino acids. For the residues that will form the lactam bridge, use, for example, Fmoc-Dab(Mtt)-OH and Fmoc-Glu(OAll)-OH. The Mtt (4-methyltrityl) and OAll (allyl ester) protecting groups can be removed selectively without cleaving the peptide from the resin.

  • Selective Deprotection:

    • Remove the Mtt group from the DAB side chain by treating the resin with a solution of 1% TFA in DCM.

    • Remove the allyl group from the Glu side chain using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger.

  • On-Resin Cyclization:

    • Wash the resin thoroughly after deprotection.

    • Perform the intramolecular amide bond formation using a coupling reagent like HBTU or PyBOP in the presence of a base (e.g., DIPEA) in DMF.

    • Allow the reaction to proceed for several hours to ensure complete cyclization.

  • Cleavage and Purification: Cleave the cyclic peptide from the resin and purify it as described in the SPPS protocol.

Lactam_Cyclization_Workflow Start Linear Peptide on Resin (with Fmoc-Dab(Mtt)-OH and Fmoc-Glu(OAll)-OH) Deprotect_Mtt Selective Mtt Deprotection (1% TFA in DCM) Start->Deprotect_Mtt Deprotect_OAll Selective Allyl Deprotection (Pd(PPh3)4) Deprotect_Mtt->Deprotect_OAll Wash Wash Deprotect_OAll->Wash Cyclize On-Resin Cyclization (HBTU/DIPEA in DMF) Wash->Cyclize Cleave_Purify Cleavage from Resin & Purification Cyclize->Cleave_Purify Cyclic_Peptide Lactam-Bridged Cyclic Peptide Cleave_Purify->Cyclic_Peptide

Figure 2: Workflow for on-resin lactam bridge formation using DAB.
Hydrocarbon Stapling

Hydrocarbon stapling involves creating a covalent linkage between the side chains of two amino acids to form a macrocycle.[13][14] While this technique often employs non-natural amino acids with olefin-bearing side chains, diaminodiacid building blocks can also be utilized to introduce all-hydrocarbon staples.[15]

Characterization of DAB-Containing Peptides

A suite of biophysical and biochemical assays is employed to characterize the structural and functional consequences of incorporating DAB into a peptide.

Conformational Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. The helicity of a peptide can be estimated from its CD spectrum.

Experimental Protocol: Helicity Determination by CD Spectroscopy

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 50-100 µM.

  • CD Measurement:

    • Record the CD spectrum of the peptide solution from 190 to 260 nm at a controlled temperature (e.g., 25 °C) using a quartz cuvette with a 1 mm path length.

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis:

    • Convert the raw CD data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg × 100) / (c × n × l) where:

      • mdeg is the measured ellipticity in millidegrees

      • c is the peptide concentration in mM

      • n is the number of amino acid residues

      • l is the path length in cm

    • Calculate the percent helicity using the mean residue ellipticity at 222 nm ([θ]₂₂₂): % Helicity = ([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) × 100 where [θ]c is the ellipticity of the random coil (often approximated as 0) and [θ]h is the ellipticity of a fully helical peptide of the same length, which can be estimated using the formula: [θ]h = -40000 × (1 - 2.5/n).[16]

Proteolytic Stability Assay

The resistance of DAB-containing peptides to enzymatic degradation can be assessed by incubating them with proteases or in biological fluids like serum or plasma.

Experimental Protocol: Serum Stability Assay

  • Peptide Incubation: Incubate the peptide at a final concentration of 10-50 µM in 90% human serum at 37 °C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the incubation mixture.

  • Reaction Quenching: Stop the enzymatic degradation by adding a quenching solution (e.g., 10% trichloroacetic acid or an organic solvent like acetonitrile).

  • Analysis:

    • Centrifuge the samples to precipitate serum proteins.

    • Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.

  • Half-life Determination: Plot the percentage of intact peptide remaining versus time and determine the half-life (t₁/₂) of the peptide.[3][8]

Cell Permeability Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method to assess the passive diffusion of a compound across an artificial lipid membrane, providing an indication of its potential cell permeability.[9][17]

Experimental Protocol: PAMPA

  • Membrane Preparation: Coat the filter of a donor plate with a solution of a lipid (e.g., 1% lecithin (B1663433) in dodecane) to form the artificial membrane.

  • Compound Addition: Add the peptide solution (in a suitable buffer) to the donor wells.

  • Incubation: Place the donor plate on top of an acceptor plate containing buffer. Incubate the assembly for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: After incubation, measure the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS or UV-Vis spectroscopy).

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [C]a / [C]eq)) × (Vd × Va) / ((Vd + Va) × A × t) where:

    • [C]a is the peptide concentration in the acceptor well

    • [C]eq is the equilibrium concentration

    • Vd and Va are the volumes of the donor and acceptor wells, respectively

    • A is the area of the membrane

    • t is the incubation time

Binding Affinity Measurement: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of the interaction between a ligand (e.g., a peptide) and an analyte (e.g., a target protein).[18][19]

Experimental Protocol: SPR Analysis of Peptide-Protein Interaction

  • Ligand Immobilization: Immobilize the target protein (ligand) onto the surface of an SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Injection: Inject a series of concentrations of the DAB-containing peptide (analyte) over the sensor chip surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the amount of peptide binding to the immobilized protein. This generates a sensorgram showing the association and dissociation phases of the interaction.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.[18][19]

Quantitative Data on DAB-Containing Peptides

The incorporation of DAB and subsequent cyclization can significantly impact the biological activity and physicochemical properties of peptides. The following tables summarize representative quantitative data from the literature.

Table 1: Antimicrobial Activity of DAB-Containing Peptides

PeptideSequenceModificationTarget OrganismMIC (µg/mL)Reference
DP7-Designed AMPS. aureus16[19]
DP7-Designed AMPE. coli32[19]
D-PeptideDWWPLAFEALLRD-amino acids--[5]

Note: Specific sequences for some proprietary peptides are not publicly available.

Table 2: Binding Affinities of Modified Peptides

PeptideTargetModificationKD (nM)Reference
DPMI-αMDM2D-peptide219[5]
DPMI-γMDM2D-peptide53[5]
Stapled PeptideIntegrin αvβ3Cysteine cross-linking-[20]

Note: While not all examples specifically use DAB for cyclization, they illustrate the impact of conformational constraint on binding affinity.

Table 3: Proteolytic Stability of Modified Peptides

PeptideModificationMatrixHalf-life (t1/2)Reference
Onc18UnmodifiedMouse serum25 min[8]
Onc72Ornithine substitutionMouse serum3 h[8]
Onc112D-arginine substitutionMouse serum> 8 h[8]
Api88UnmodifiedFresh mouse blood~1 hour[8]

Note: These examples demonstrate how modifications, including the use of non-natural amino acids, can enhance proteolytic stability.

Application in Drug Discovery: Targeting Signaling Pathways

DAB-containing peptides, particularly those that are conformationally constrained, are being explored as inhibitors of protein-protein interactions (PPIs) that are critical in various disease-related signaling pathways.

The p53-MDM2 Pathway

The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a key target in cancer therapy. Inhibiting this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells. Stapled peptides and D-peptides have been developed to mimic the α-helical region of p53 that binds to MDM2, thereby acting as potent inhibitors.[4][5]

p53_MDM2_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with DAB-Peptide Inhibitor p53_active p53 (active) MDM2 MDM2 p53_active->MDM2 induces expression Proteasome Proteasome p53_active->Proteasome degradation Apoptosis Apoptosis & Cell Cycle Arrest p53_active->Apoptosis activates MDM2->p53_active binds & ubiquitinates p53_active_cancer p53 (stabilized) Apoptosis_cancer Apoptosis & Cell Cycle Arrest p53_active_cancer->Apoptosis_cancer activates MDM2_cancer MDM2 DAB_peptide DAB-Peptide Inhibitor DAB_peptide->MDM2_cancer binds & inhibits

Figure 3: Inhibition of the p53-MDM2 interaction by a DAB-peptide.

Conclusion

Diaminobutyric acid is a powerful tool in the arsenal (B13267) of peptide chemists and drug developers. Its ability to facilitate cyclization and introduce conformational constraints has led to the development of peptides with enhanced stability, binding affinity, and biological activity. The detailed protocols and data presented in this guide provide a foundation for researchers to design, synthesize, and characterize novel DAB-containing peptides for a wide range of therapeutic and research applications. As our understanding of the structure-activity relationships of these modified peptides continues to grow, so too will their potential to address challenging biological targets and unmet medical needs.

References

An In-Depth Technical Guide to Fmoc-Dab(Boc)-OH (CAS: 125238-99-5) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block for the synthesis of complex peptides, Fmoc-Dab(Boc)-OH, offers unique structural properties for advancing drug discovery and development. This technical guide provides a comprehensive overview of its physicochemical characteristics, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis and the creation of bioactive peptide analogs.

This compound, chemically known as Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-(tert-butoxycarbonyl)-L-2,4-diaminobutyric acid, is a pivotal amino acid derivative for chemists and pharmacologists. Its orthogonal protection scheme, with a base-labile Fmoc group on the α-amino group and an acid-labile Boc group on the γ-amino group, allows for selective deprotection and modification, making it a versatile tool in the construction of intricate peptide architectures.

Physicochemical and Technical Data

A thorough understanding of the physical and chemical properties of this compound is critical for its effective use in research and manufacturing. The following tables summarize key quantitative data for this compound.

Identifier Value
CAS Number 125238-99-5[1][2][3]
Molecular Formula C₂₄H₂₈N₂O₆[2][3]
Molecular Weight 440.49 g/mol [3]
Synonyms Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid[3]
Property Value
Appearance White powder[2]
Purity (HPLC) ≥97.0%
Optical Rotation [α]20/546 −14.5±1°, c = 1% in methanol
Storage Temperature 2-8°C

Synthesis of this compound

A scalable and efficient synthesis of this compound is crucial for its widespread application. A patented method avoids the use of heavy metal catalysts, offering a more environmentally friendly approach.

Experimental Protocol: Large-Scale Synthesis

This two-step process starts from Fmoc-Gln-OH.

Step 1: Synthesis of Fmoc-Dab-OH

  • Suspend 100g of Fmoc-Gln-OH in 2L of a mixed solvent of ethyl acetate, acetonitrile, and water (2:1:1 v/v/v).

  • At 20-30°C, add 105.1g of iodobenzene (B50100) diacetate (DiPa).

  • Allow the reaction to proceed for 72 hours.

  • Following workup, 80g of Fmoc-Dab-OH is obtained.

Step 2: Synthesis of this compound

  • Suspend 50g of the resulting Fmoc-Dab-OH in 700ml of a 1:1 (v/v) mixture of acetone (B3395972) and water.

  • Cool the suspension to 0-10°C and add 38.4g of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

  • Adjust the pH of the reaction mixture to 7.5-8 using a 0.5N NaOH solution.

  • After 4 hours of reaction and subsequent treatment, 55g of this compound is yielded.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptide chains. The orthogonal protecting groups of this compound allow for the selective deprotection of either the α-amino group for chain elongation or the γ-amino group for side-chain modification or cyclization.

General Experimental Workflow for SPPS

The following diagram illustrates the typical workflow for incorporating an amino acid, such as this compound, into a growing peptide chain on a solid support.

spss_workflow Resin Resin with Free Amino Group Coupling Coupling: Fmoc-AA-OH, Activator, Base Resin->Coupling 1. Add protected amino acid Wash1 Wash Coupling->Wash1 2. Form peptide bond Deprotection Fmoc Deprotection: Piperidine (B6355638) in DMF Wash1->Deprotection 3. Remove excess reagents Wash2 Wash Deprotection->Wash2 4. Expose new amino group Next_Cycle Ready for Next Coupling Cycle Wash2->Next_Cycle 5. Prepare for next amino acid

Caption: General workflow for one cycle of Fmoc-based solid-phase peptide synthesis.

Experimental Protocol: Incorporation of this compound into a Peptide Chain

This protocol provides a general guideline for the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc protecting group of the preceding amino acid.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Coupling:

    • Pre-activate a solution of this compound (1.5-3 equivalents relative to the resin loading) with a coupling agent such as HBTU/HATU (1.5-3 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2-4 equivalents) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: Wash the resin extensively with DMF to remove unreacted reagents and byproducts.

  • Monitoring: Perform a qualitative test (e.g., Kaiser or ninhydrin (B49086) test) to confirm the completion of the coupling reaction. A negative result (no color change) indicates a successful coupling.

  • Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups with acetic anhydride (B1165640) to prevent the formation of deletion sequences.

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the desired sequence.

Role in the Synthesis of Bioactive Peptides: Somatostatin (B550006) Analogs

This compound is a valuable building block in the synthesis of somatostatin analogs. These synthetic peptides are being investigated for their therapeutic potential, including the inhibition of neointima formation following vascular injury. Somatostatin and its analogs exert their effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors.

Signaling Pathway of Somatostatin Receptors

The activation of SSTRs by somatostatin or its analogs triggers a cascade of intracellular signaling events that ultimately lead to the desired physiological response.

sstr_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular SST Somatostatin Analog SSTR SSTR SST->SSTR Binding GPCR G-protein (Gi/o) SSTR->GPCR Activation AC Adenylyl Cyclase GPCR->AC Inhibition Ion_Channel Ion Channel (e.g., K+, Ca2+) GPCR->Ion_Channel Modulation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cell_Response Cellular Response (e.g., Inhibition of Proliferation, Modulation of Secretion) Ion_Channel->Cell_Response Change in ion concentration PKA->Cell_Response Phosphorylation of targets

Caption: Simplified signaling pathway of somatostatin receptors (SSTRs).[4][5][6][7][8][9][10][11]

Binding of a somatostatin analog to its receptor activates an inhibitory G-protein (Gi/o).[5][9] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[5][9][10] The activated G-protein can also directly modulate ion channels, such as activating potassium channels and inhibiting calcium channels.[6] These signaling events collectively contribute to the cellular responses, which in the context of vascular smooth muscle cells, can lead to the inhibition of proliferation and migration, thereby preventing neointima formation.

Concluding Remarks

This compound stands out as a critical reagent for researchers, scientists, and drug development professionals engaged in peptide chemistry. Its unique orthogonal protecting group strategy provides the flexibility required for the synthesis of complex and novel peptide structures. A comprehensive understanding of its properties, synthesis, and application in SPPS, as exemplified by its use in developing bioactive somatostatin analogs, is essential for leveraging its full potential in advancing therapeutic innovation. The detailed protocols and workflow diagrams provided in this guide serve as a valuable resource for the successful implementation of this compound in the laboratory.

References

The Strategic Application of Fmoc-Dab(Boc)-OH in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide science and drug discovery, the incorporation of non-proteinogenic amino acids is a key strategy for modulating the pharmacological properties of peptides, such as their stability, conformation, and biological activity. Among these, L-2,4-diaminobutyric acid (Dab) is a particularly valuable building block, notably for its presence in various antimicrobial peptides, including the polymyxin (B74138) family of antibiotics. The strategic use of orthogonally protected Dab derivatives is crucial for the successful solid-phase peptide synthesis (SPPS) of these complex molecules. This technical guide provides an in-depth review of the use of Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid (Fmoc-Dab(Boc)-OH), a cornerstone reagent for the introduction of Dab residues in Fmoc-based SPPS. We will delve into its synthesis, experimental protocols for its use, potential side reactions, and analytical characterization of the resulting peptides, offering a comprehensive resource for researchers in the field.

Synthesis of this compound

The efficient synthesis of this compound is critical for its widespread application. A common synthetic route involves a two-step process starting from Fmoc-Gln-OH. This method avoids the use of heavy metal catalysts, making it suitable for large-scale production.[1]

Step 1: Hofmann Rearrangement of Fmoc-Gln-OH to Fmoc-Dab-OH

Fmoc-Gln-OH undergoes a Hofmann rearrangement in the presence of a hypervalent iodine reagent, such as iodobenzene (B50100) diacetate (Dipa), to yield Fmoc-Dab-OH.

Step 2: Boc Protection of the γ-Amino Group

The resulting Fmoc-Dab-OH is then treated with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under basic conditions to protect the γ-amino group, affording the final product, this compound.

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)ProductYield (%)Purity (HPLC, %)
Fmoc-Gln-OHIodobenzene diacetate (Dipa)Ethyl acetate:acetonitrile:water (2:1:1 v/v/v)20-3072Fmoc-Dab-OH86.599.6
Fmoc-Dab-OHDi-tert-butyl dicarbonate ((Boc)2O), 0.5N NaOHAcetone:water (1:1 v/v)0-104This compound85.0799.33

Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound is a standard building block in Fmoc-based SPPS.[2] Its orthogonal protection scheme, with the base-labile Fmoc group on the α-amino group and the acid-labile Boc group on the γ-amino group, allows for the selective deprotection and elaboration of the peptide backbone and side chain, respectively.

General SPPS Workflow

The incorporation of this compound into a growing peptide chain on a solid support follows the standard iterative steps of Fmoc-SPPS.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection 1. Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 2. Coupling Coupling (this compound, Coupling Reagent, Base) Washing1->Coupling 3. Washing2 Washing (DMF) Coupling->Washing2 4. Repeat Repeat for next amino acid Washing2->Repeat 5. Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Peptide Purified Peptide containing Dab Purification->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Experimental Protocols

Fmoc Deprotection:

  • Reagent: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).

  • Procedure: The resin-bound peptide is treated with the deprotection solution for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc group from the N-terminal amino acid.

  • Monitoring: The completion of the deprotection can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.

Coupling of this compound: The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions. Commonly used coupling reagents include carbodiimides with additives (e.g., DIC/HOBt), uronium/aminium salts (e.g., HBTU/DIEA), and phosphonium (B103445) salts (e.g., PyBOP). More recent developments include the use of COMU and HATU, which can offer faster and more efficient couplings.

Coupling ReagentBaseSolventTypical Reaction TimeNotes
DIC/HOBt-DMF1-2 hoursA classic and cost-effective method.
HBTU/DIEAN,N-Diisopropylethylamine (DIEA)DMF30-60 minutesFaster than carbodiimide (B86325) methods.
HATU/HOAtDIEA or CollidineDMF15-30 minutesHighly efficient, especially for sterically hindered couplings.
PyBOPDIEADMF30-60 minutesA phosphonium-based reagent, good for difficult couplings.
COMUDIEADMF5-15 minutesA newer generation uronium salt with high efficiency.

Example: Solid-Phase Synthesis of Polymyxin B1 The total solid-phase synthesis of Polymyxin B1, a complex cyclic lipopeptide containing multiple Dab residues, has been successfully achieved.[3] One reported synthesis utilized an orthogonal protection strategy and achieved an overall yield of 20%.[3] Another approach using a safety-catch linker reported crude product purities ranging from 37-67%.[4]

Potential Side Reactions

While this compound is a robust building block, potential side reactions can occur during peptide synthesis. One significant concern is the intramolecular cyclization to form a lactam.

Lactam Formation

Although direct studies on this compound are limited, research on the closely related Fmoc-Dab(Mtt)-OH has shown that it can undergo rapid lactamization under various coupling conditions.[5][6] This side reaction leads to the termination of the peptide chain.

Lactam_Formation FmocDab This compound COOH NH-Fmoc ActivatedEster Activated Ester CO-X NH-Fmoc FmocDab:carboxyl->ActivatedEster:carboxyl Coupling Reagent Lactam {γ-Lactam | (Chain Termination)} ActivatedEster->Lactam Intramolecular Cyclization

Caption: Potential intramolecular cyclization (lactam formation) of activated this compound.

Mitigation Strategies:

  • Use of less activating coupling reagents: While seemingly counterintuitive, highly reactive coupling reagents can promote lactam formation. Optimization of the coupling conditions is crucial.

  • Pre-activation time: Minimizing the time the amino acid is in its activated state before addition to the resin can reduce the likelihood of intramolecular cyclization.

  • Choice of protecting group: For particularly challenging sequences, exploring alternative side-chain protecting groups for Dab may be necessary.

Analytical Characterization of Dab-Containing Peptides

The purity and identity of synthetic peptides containing Dab residues are typically assessed using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for purifying and analyzing synthetic peptides.

Typical HPLC Protocol for Polymyxin B Analysis:

ParameterCondition
Column C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1-0.2% Formic Acid (FA) or Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1-0.2% FA or TFA
Gradient A linear gradient from low to high percentage of Mobile Phase B
Flow Rate 0.3 - 1.0 mL/min
Detection UV at 214 nm and/or Mass Spectrometry

Example HPLC Data for Polymyxin B1: In a typical RP-HPLC separation of a polymyxin B mixture, polymyxin B1 and its isoleucine variant (Ile-PB1) can be resolved from other components like polymyxin B2 and B3.[7]

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and sequence of the synthesized peptide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques.

Typical MS Parameters for Polymyxin B Analysis:

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI)
Scan Mode Multiple Reaction Monitoring (MRM) for quantification or full scan for identification
Precursor Ion [M+2H]2+ or [M+3H]3+ for polymyxins
Fragmentor Voltage Optimized for specific peptide
Collision Energy (CE) Optimized for specific peptide

Example MS Data for Polymyxin B1:

ComponentMolecular Weight (Da)Observed m/z ([M+2H]2+)
Polymyxin B1~1202.5602.7
Polymyxin B2~1188.5595.7

Conclusion

This compound is an essential building block for the synthesis of peptides containing 2,4-diaminobutyric acid, particularly in the development of novel antimicrobial agents. A thorough understanding of its synthesis, optimal conditions for its incorporation in SPPS, potential side reactions, and appropriate analytical techniques is paramount for the successful preparation and characterization of these complex molecules. This guide provides a foundational resource for researchers, empowering them to leverage the unique properties of this compound to advance their scientific endeavors in peptide chemistry and drug discovery.

References

The Art of Selectivity: An In-depth Guide to Orthogonal Protection Strategy in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, precision is paramount. The ability to construct complex peptide architectures—such as cyclic peptides, branched peptides, and those modified with specific moieties—hinges on a sophisticated chemical toolkit. At the heart of this toolkit lies the orthogonal protection strategy, a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). This guide provides a comprehensive exploration of this strategy, offering detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their quest for novel peptide-based therapeutics and research tools.

The Core Principle: A Symphony of Selective Deprotection

The essence of an orthogonal protection strategy is the use of multiple classes of protecting groups that can be removed under distinct chemical conditions.[1] This allows for the selective deprotection of specific functional groups on the growing peptide chain while it remains anchored to the solid support, without affecting other protecting groups.[2] This precise control is the key to unlocking the synthesis of complex, non-linear peptide structures.

The most prevalent approach in modern SPPS is the Fmoc/tBu strategy. This method is considered fully orthogonal because the temporary Nα-amino protecting group, the 9-fluorenylmethoxycarbonyl (Fmoc) group, is removed by a base (typically piperidine), while the "permanent" side-chain protecting groups (e.g., tert-butyl (tBu), trityl (Trt)) are cleaved by a strong acid (like trifluoroacetic acid, TFA) during the final cleavage from the resin.[1][2]

In contrast, the older Boc/Bzl strategy is considered quasi-orthogonal. Both the Nα-protecting tert-butyloxycarbonyl (Boc) group and the benzyl (B1604629) (Bzl)-based side-chain protecting groups are acid-labile. However, their differential sensitivity to acid strength allows for selective removal; Boc is cleaved by moderate acids like TFA, while Bzl groups require a much stronger acid such as hydrofluoric acid (HF) for removal.[1]

This guide will focus on the widely used Fmoc/tBu strategy and the additional orthogonal protecting groups that can be employed for side-chain modifications.

The Chemist's Toolbox: Key Orthogonal Protecting Groups for Side-Chain Modification

To achieve on-resin modifications such as cyclization, branching, or the attachment of labels, a third dimension of orthogonality is required. This is accomplished by using amino acids with side chains protected by groups that are stable to both the base used for Fmoc removal and the acid used for final cleavage, but can be removed by a specific, third type of reagent. The following table summarizes some of the most common protecting groups used for this purpose.

Protecting GroupProtected Amino Acid Side-ChainCleavage Reagent(s)StabilityKey Applications
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)Lysine, Ornithine, Diaminobutyric acid, Diaminopropionic acid2% Hydrazine (B178648) in DMFStable to piperidine (B6355638) and TFASynthesis of branched and cyclic peptides
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Lysine, Ornithine, Diaminobutyric acid, Diaminopropionic acid2-5% Hydrazine in DMFMore stable than Dde to piperidine; stable to TFASynthesis of branched and cyclic peptides with reduced risk of protecting group migration
Mtt (4-Methyltrityl)Lysine, Ornithine, Histidine, Cysteine, Asparagine, Glutamine1-2% TFA in DCM with scavengers (e.g., TIS)Stable to piperidine and hydrazineOn-resin cyclization and branching
Alloc (Allyloxycarbonyl)Lysine, OrnithinePd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane)Stable to piperidine and TFASynthesis of cyclic and branched peptides, compatible with a wide range of functionalities

Experimental Protocols: A Practical Guide to Selective Deprotection

The successful application of an orthogonal strategy relies on robust and reproducible deprotection protocols. Below are detailed methodologies for the selective removal of common side-chain protecting groups.

Protocol 1: Removal of Dde and ivDde Protecting Groups

The Dde and ivDde groups are popular for their stability and selective removal with hydrazine. The ivDde group is generally preferred due to its increased stability and reduced risk of migration during synthesis.

Reagents:

  • 2% (v/v) Hydrazine monohydrate in N,N-Dimethylformamide (DMF)

Procedure:

  • Following completion of the linear peptide sequence, ensure the N-terminal Fmoc group is either present or has been replaced with a Boc group, as hydrazine can also remove the Fmoc group.[3]

  • Wash the peptidyl-resin thoroughly with DMF.

  • Add the 2% hydrazine in DMF solution to the resin (approximately 25 mL per gram of resin).[3]

  • Agitate the suspension at room temperature for 3 minutes.[3]

  • Drain the solution.

  • Repeat the hydrazine treatment two more times for a total of three treatments.[3]

  • Wash the resin extensively with DMF to remove all traces of hydrazine.

Quantitative Data and Considerations:

  • For sluggish ivDde removal, especially near the C-terminus or in aggregated sequences, the hydrazine concentration can be increased to 4% or 5%, and the reaction time extended.[4][5]

  • In a study optimizing ivDde removal, increasing the hydrazine concentration to 4% resulted in near-complete deprotection.[4]

  • Side reactions can include peptide cleavage at Glycine residues and the conversion of Arginine to Ornithine if the hydrazine concentration is too high.[3]

Protocol 2: Removal of the Mtt Protecting Group

The Mtt group is highly acid-labile and can be removed with very dilute TFA, leaving acid-labile side-chain protecting groups like tBu and Boc largely intact.[6]

Reagents:

  • Cleavage solution: 1% (v/v) TFA and 2% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM)

Procedure:

  • Suspend the peptidyl-resin in the cleavage solution (approximately 10 mL per gram of resin).[6]

  • Gently agitate the suspension at room temperature for 30 minutes.[6]

  • To monitor the deprotection, remove a few resin beads and add a drop of concentrated TFA. An immediate orange color indicates the presence of the Mtt cation. Continue the deprotection in 30-minute intervals until this test is negative.[6]

  • Filter the resin and wash twice with DCM.[6]

  • Wash the resin twice with methanol.[7]

  • Wash the resin twice with DCM.[7]

  • Neutralize the resin by washing twice with 1% (v/v) Diisopropylethylamine (DIEA) in DMF.[7]

  • Wash the resin twice with DMF.[7]

Quantitative Data and Considerations:

  • The deprotection can be visualized as the Mtt cation imparts a yellow color to the solution. The treatment should be repeated until the solution remains colorless.[8]

  • The addition of a scavenger like TIS is crucial to prevent the re-attachment of the Mtt cation to the peptide.[8]

Protocol 3: Removal of the Alloc Protecting Group

The Alloc group offers a distinct deprotection chemistry based on a palladium(0)-catalyzed reaction, making it orthogonal to both acid- and base-labile groups.

Reagents:

  • Palladium(0) catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Scavenger: Phenylsilane (B129415)

  • Solvent: Dichloromethane (DCM)

Procedure:

  • Wash the peptidyl-resin three times with DCM.[9]

  • In a separate vessel, dissolve Pd(PPh₃)₄ (0.1 equivalents relative to resin loading) in DCM (approximately 6 mL).[9]

  • Add phenylsilane (20 equivalents) to the palladium solution.[9]

  • Add the resulting solution to the resin.

  • Agitate the suspension at room temperature for 20 minutes.[9]

  • Drain the solution and repeat the treatment one more time.[9]

  • Wash the resin thoroughly with DCM.[9]

Quantitative Data and Considerations:

  • A newer, metal-free protocol for Alloc removal using iodine and water has been developed, offering a more sustainable alternative and achieving purities of around 99%.[10]

  • The efficiency of the palladium-catalyzed reaction is high, and it is a reliable method for on-resin modifications.[11]

Visualizing the Strategy: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the logical flow of orthogonal protection strategies in SPPS.

Orthogonal_Protection_Strategy cluster_SPPS_Cycle Standard Fmoc/tBu SPPS Cycle cluster_Side_Chain_Mod Side-Chain Modification cluster_Final_Cleavage Final Cleavage Start Start Fmoc_Deprotection Nα-Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Wash Washing Coupling->Wash Repeat End of Sequence? Wash->Repeat Repeat->Fmoc_Deprotection No Selective_Deprotection Selective Side-Chain Deprotection Repeat->Selective_Deprotection Yes Modification On-Resin Modification (e.g., Cyclization, Branching) Selective_Deprotection->Modification Wash_Mod Washing Modification->Wash_Mod Final_Cleavage_Node Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash_Mod->Final_Cleavage_Node Purification Peptide Purification Final_Cleavage_Node->Purification Final_Product Final_Product Purification->Final_Product

General workflow of SPPS with orthogonal side-chain modification.

Branched_Peptide_Synthesis Start Start with Resin Main_Chain Synthesize Main Peptide Chain using Fmoc/tBu Strategy Start->Main_Chain Incorporate_Lys_ivDde Incorporate Fmoc-Lys(ivDde)-OH at Branch Point Main_Chain->Incorporate_Lys_ivDde Complete_Main_Chain Complete Main Chain Synthesis Incorporate_Lys_ivDde->Complete_Main_Chain ivDde_Removal Selectively Remove ivDde Group (2% Hydrazine/DMF) Complete_Main_Chain->ivDde_Removal Branch_Chain Synthesize Branch Peptide Chain on Lysine ε-amino Group ivDde_Removal->Branch_Chain Final_Cleavage Final Cleavage and Deprotection (TFA Cocktail) Branch_Chain->Final_Cleavage Purified_Branched_Peptide Purified Branched Peptide Final_Cleavage->Purified_Branched_Peptide

Workflow for the synthesis of a branched peptide using an ivDde protecting group.

Applications in Drug Development and Research

The ability to synthesize complex peptides with high precision has profound implications for drug discovery and biomedical research. Orthogonal protection strategies are instrumental in:

  • Developing Peptide-Drug Conjugates: Specific sites on a peptide can be deprotected to attach small molecule drugs, creating targeted therapeutic agents.[12][13]

  • Creating Novel Antimicrobials: The synthesis of branched peptides, such as a lactoferricin-lactoferrampin chimera, has been shown to yield compounds with potent antimicrobial activity.[5]

  • Probing Biological Pathways: Peptides with specific modifications, such as phosphorylation or glycosylation, can be synthesized to study signaling pathways and protein function.

  • Designing Constrained Peptides: On-resin cyclization can lock a peptide into a specific conformation, often leading to increased potency, selectivity, and stability. This is a widely used strategy in the development of peptide-based drugs.

Conclusion

The orthogonal protection strategy is an indispensable tool in modern solid-phase peptide synthesis. A thorough understanding of the available protecting groups and their specific cleavage conditions empowers researchers to design and execute the synthesis of highly complex and valuable peptides. By providing a framework of core principles, detailed protocols, and clear workflows, this guide aims to facilitate innovation in the exciting and rapidly advancing field of peptide science. The continued development of new protecting groups and deprotection methodologies will undoubtedly push the boundaries of what is synthetically achievable, paving the way for the next generation of peptide-based diagnostics and therapeutics.

References

Methodological & Application

Protocol for Incorporating Fmoc-Dab(Boc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fmoc-L-2,4-diaminobutyric acid (Boc), or Fmoc-Dab(Boc)-OH, is a versatile amino acid derivative used in solid-phase peptide synthesis (SPPS) to introduce a diaminobutyric acid residue into peptide chains.[1] The orthogonal protecting group strategy, with the base-labile Fmoc group on the α-amino group and the acid-labile Boc group on the γ-amino group, allows for selective deprotection and modification, making it a valuable tool in the synthesis of complex peptides and peptidomimetics.[1] This document provides a detailed protocol for the efficient incorporation of this compound in SPPS, including recommended coupling procedures and considerations for potential side reactions.

Key Considerations

A significant challenge in the incorporation of diaminobutyric acid derivatives is the potential for intramolecular cyclization to form a lactam. While direct studies on this compound are limited, research on the closely related Fmoc-Dab(Mtt)-OH has shown that it is prone to rapid lactamization upon activation with common coupling reagents, leading to poor coupling efficiency.[2][3] This side reaction should be a primary consideration when developing a protocol for this compound.

Data Presentation

Table 1: Comparison of Coupling Reagents for Fmoc-Dab(Mtt)-OH Incorporation *

Coupling ReagentPre-incubation Time (min)Coupling Time (hr)Coupling Efficiency (%)Lactam Formation
HBTU/DIPEA52LowHigh
HATU/DIPEA52LowHigh
PyBOP/DIPEA52LowHigh
DEPBT/DIPEA52LowHigh
DEPBT/DIPEA 0 2 High Low

*Data extrapolated from studies on Fmoc-Dab(Mtt)-OH, as a predictive model for this compound due to structural similarities. The primary takeaway is the detrimental effect of pre-incubation for this class of amino acid derivatives.[2][3][4]

Experimental Protocols

This protocol is designed for standard Fmoc-based solid-phase peptide synthesis. All procedures should be carried out in a dedicated peptide synthesis vessel.

Resin Preparation
  • Select a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, Wang resin for a C-terminal carboxylic acid).

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.[5]

  • Wash the resin thoroughly with DMF (3 x resin volume).

Fmoc Deprotection
  • Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes at room temperature to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.[6]

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5 x resin volume) to remove all traces of piperidine.

  • Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.

Coupling of this compound

Recommended Protocol (based on studies with Fmoc-Dab(Mtt)-OH to minimize lactam formation):

  • Reagent Preparation:

    • Dissolve this compound (3 equivalents relative to resin loading) in DMF.

    • Dissolve 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) (3 equivalents) in DMF.

    • Have N,N-diisopropylethylamine (DIPEA) (6 equivalents) ready.

  • Coupling Reaction (No Pre-incubation):

    • To the deprotected peptide-resin, immediately add the solution of this compound.

    • Add the solution of DEPBT.

    • Add DIPEA to the reaction vessel.

    • Agitate the reaction mixture at room temperature for 2 hours.

  • Monitoring the Coupling Reaction:

    • After the coupling time, take a small sample of the resin and wash it thoroughly with DMF.

    • Perform a colorimetric test (e.g., Kaiser test). A negative result (yellow beads) indicates a complete coupling reaction.

  • Double Coupling (if necessary):

    • If the colorimetric test is positive (blue beads), indicating incomplete coupling, a second coupling is recommended.[7]

    • Drain the reaction mixture and wash the resin with DMF.

    • Repeat the coupling procedure as described above.

  • Washing:

    • Once the coupling is complete, wash the resin thoroughly with DMF (3 x resin volume) and dichloromethane (B109758) (DCM) (3 x resin volume) to remove any unreacted reagents and byproducts.

Capping (Optional)

If a small percentage of unreacted free amines remains after coupling, it is advisable to cap them to prevent the formation of deletion sequences.

  • Prepare a capping solution of acetic anhydride/pyridine/DCM (e.g., 1:8:8 v/v/v).

  • Treat the resin with the capping solution for 30 minutes at room temperature.

  • Wash the resin with DCM and DMF.

Cleavage and Deprotection of the Final Peptide

After the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the resin and the protecting groups used. For the Boc group on the Dab side chain and other standard acid-labile protecting groups, a common cleavage cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.[8]

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[8]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

SPPS_Workflow Start Start: Swollen Resin with Free Amine Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Coupling Coupling: This compound + DEPBT/DIPEA (No Pre-incubation) Washing_1->Coupling Monitoring Kaiser Test Coupling->Monitoring Monitoring->Coupling Incomplete (Double Couple) Washing_2 DMF/DCM Wash Monitoring->Washing_2 Complete Repeat_Cycle Repeat Cycle for Next Amino Acid Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Final_Cleavage Final Cleavage and Deprotection (e.g., Reagent K) Repeat_Cycle->Final_Cleavage Final Amino Acid Purification Purification (RP-HPLC) Final_Cleavage->Purification End End: Purified Peptide Purification->End

Caption: Workflow for incorporating this compound in SPPS.

Lactamization_Pathway Fmoc_Dab_OH This compound Activation Activation (Coupling Reagent) Fmoc_Dab_OH->Activation Activated_Ester Activated Ester Activation->Activated_Ester Peptide_Coupling Desired Reaction: Peptide Coupling Activated_Ester->Peptide_Coupling Lactamization Side Reaction: Intramolecular Cyclization Activated_Ester->Lactamization Coupled_Peptide Peptide with Incorporated Dab(Boc) Peptide_Coupling->Coupled_Peptide Lactam γ-Lactam byproduct (Inactive for coupling) Lactamization->Lactam

Caption: Competing reaction pathways during the coupling of this compound.

References

Application Notes and Protocols for Fmoc-Dab(Boc)-OH Coupling with HATU Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the efficient coupling of each amino acid is critical to the overall success of synthesizing the target peptide. The choice of coupling reagent is paramount, especially when dealing with sterically hindered or otherwise "difficult" amino acids. Fmoc-Dab(Boc)-OH, a protected derivative of 2,4-diaminobutyric acid, is a key building block for introducing a side-chain amine for further modification or for creating branched peptides. This document provides detailed application notes and protocols for the efficient coupling of this compound using the highly effective HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) reagent.

HATU is an aminium/uronium-based coupling reagent renowned for its high reactivity, rapid reaction kinetics, and ability to suppress racemization. It is particularly well-suited for challenging couplings, ensuring high yields and purity of the final peptide product.[1]

Data Presentation: Coupling Efficiency Comparison

While specific quantitative data for the coupling efficiency of this compound is not extensively published in a comparative format, data from sterically hindered amino acids like Fmoc-Trp(Mts)-OH provides a strong indication of HATU's superior performance. The following table summarizes the typical coupling efficiencies of various reagents, highlighting the advantages of HATU.

Coupling ReagentReagent TypeTypical Coupling Time (min)Typical Coupling Efficiency (%)AdvantagesDisadvantages
HATU Aminium/Uronium Salt 20 - 45 > 99.5 Highly reactive, excellent for hindered couplings, low racemization.[2] Higher cost, potential for guanidinylation if used in excess.[2]
HBTUAminium/Uronium Salt30 - 6098 - 99.5Fast and efficient, widely used.[2]Potential for guanidinylation if used in excess.[2]
PyBOPPhosphonium Salt30 - 6098 - 99Efficient, no risk of guanidinylation.[2]Byproducts can be difficult to remove in solution-phase synthesis.[2]
DIC/HOBtCarbodiimide60 - 12095 - 98Cost-effective, low risk of guanidinylation.[2]Slower reaction rates, potential for N-acylurea formation.[2]

Experimental Protocols

This section provides a detailed protocol for the manual coupling of this compound to a resin-bound peptide using HATU.

Materials and Reagents
  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638), 20% (v/v) in DMF

  • Resin-bound peptide with a free N-terminal amine

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit

Protocol for this compound Coupling
  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for 30-60 minutes in a reaction vessel.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a deep blue color).

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA or collidine (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the pre-activated this compound solution to the deprotected peptide-resin in the reaction vessel.

    • Agitate the reaction mixture at room temperature for 30-60 minutes. For potentially difficult couplings, the reaction time can be extended.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (beads remain colorless or yellow) indicates that all free amines have been acylated.

    • If the Kaiser test is positive, extend the coupling time or consider a second coupling with fresh reagents.

    • Once the coupling is complete (negative Kaiser test), drain the coupling solution.

    • Wash the resin extensively with DMF (5-7 times) and then with DCM (3 times) to remove excess reagents and byproducts.

Potential Side Reactions and Considerations

While HATU is highly efficient, it is important to be aware of potential side reactions. One consideration for diaminobutyric acid derivatives is the potential for lactam formation. A study on the related Fmoc-Dab(Mtt)-OH showed that it can undergo rapid lactamization in the presence of coupling reagents.[3] Although the Boc protecting group on the side chain of this compound is generally stable under these conditions, it is crucial to use a slight excess of the amino acid and a short pre-activation time to favor the intermolecular coupling over intramolecular cyclization.

Visualizing the Workflow

The following diagrams illustrate the key processes in the coupling of this compound using HATU.

HATU_Activation_Mechanism Carboxylic_Acid This compound (Carboxylic Acid) Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate Base DIPEA (Base) Base->Carboxylate Deprotonation HATU HATU OAt_Ester OAt-Active Ester HATU->OAt_Ester Carboxylate->OAt_Ester Activation Peptide_Bond New Peptide Bond OAt_Ester->Peptide_Bond Coupling HOAt HOAt OAt_Ester->HOAt Amine Resin-Bound Peptide (Free Amine) Amine->Peptide_Bond SPPS_Workflow Start Start: Resin-Bound Peptide Swell_Resin 1. Swell Resin in DMF Start->Swell_Resin Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Wash1 3. Wash (DMF) Fmoc_Deprotection->Wash1 Kaiser_Test1 4. Kaiser Test (Positive) Wash1->Kaiser_Test1 Preactivation 5. Pre-activate this compound with HATU/DIPEA Kaiser_Test1->Preactivation Free Amine Confirmed Coupling 6. Couple to Resin Preactivation->Coupling Wash2 7. Wash (DMF, DCM) Coupling->Wash2 Kaiser_Test2 8. Kaiser Test (Negative) Wash2->Kaiser_Test2 End End: Elongated Peptide Kaiser_Test2->End Coupling Complete Repeat Repeat Cycle for Next Amino Acid Kaiser_Test2->Repeat Repeat->Fmoc_Deprotection

References

Application Notes and Protocols for Fmoc Deprotection of Dab-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides containing the non-proteinogenic amino acid L-2,4-diaminobutyric acid (Dab) is of significant interest in drug development, particularly for creating novel antibiotics like polymyxin (B74138) analogues and other peptide-based therapeutics. The presence of a primary amine on the side chain of Dab necessitates an orthogonal protection strategy during Fmoc-based solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. The selection of appropriate Fmoc deprotection conditions is critical to ensure high peptide purity and yield. These application notes provide a comprehensive overview of standard and alternative Fmoc deprotection protocols for peptides containing Dab, along with a discussion of side-chain protection strategies and potential side reactions.

Orthogonal Protection of the Dab Side Chain

To prevent acylation of the side-chain amine of Dab during peptide elongation, it must be protected with a group that is stable to the basic conditions of Fmoc deprotection but can be removed under conditions that do not cleave the peptide from the resin or remove other side-chain protecting groups. This is known as an orthogonal protection strategy.[1] The most commonly used side-chain protecting groups for Fmoc-Dab-OH are:

  • Boc (tert-butyloxycarbonyl): This is the most common protecting group for the Dab side chain. It is stable to the piperidine (B6355638) solutions used for Fmoc deprotection and is typically removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).[2]

  • ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)3-methylbutyl): The ivDde group is also stable to piperidine and TFA. It offers the advantage of being removable on-resin with a dilute solution of hydrazine, allowing for selective deprotection of the Dab side chain for on-resin cyclization or branching.

  • Mtt (4-methyltrityl): The Mtt group is highly acid-labile and can be removed under mildly acidic conditions (e.g., 1% TFA in DCM) that leave Boc and other acid-labile protecting groups intact.[3] This allows for selective on-resin modification of the Dab side chain.

The choice of the side-chain protecting group depends on the overall synthetic strategy, particularly if site-specific modification of the Dab residue is required. For linear peptides without the need for on-resin side-chain manipulation, Fmoc-Dab(Boc)-OH is the standard choice.

Standard Fmoc Deprotection Protocol for Dab-Containing Peptides

The most widely used and validated method for Fmoc deprotection of peptides, including those containing Dab, is treatment with a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[4] This protocol has been successfully applied in the synthesis of complex, Dab-rich peptides such as polymyxins.

Experimental Protocol: Standard Piperidine Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 1-3 minutes.

  • Main Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for 10-20 minutes.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring (Optional): The progress of the deprotection can be monitored by collecting the filtrate after the piperidine treatments and measuring the UV absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.[5]

Alternative Fmoc Deprotection Reagents

While 20% piperidine in DMF is the standard, alternative reagents can be advantageous in specific situations, such as dealing with aggregation-prone sequences or preventing certain side reactions.

Reagent/CocktailConcentrationTypical ConditionsAdvantagesDisadvantages
Piperidine 20% in DMF1 x 1-3 min, 1 x 10-20 minWell-established, efficient, good scavenger for dibenzofulvene.Can promote aspartimide formation in sensitive sequences.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 2% in DMF3 x 2-3 minFaster than piperidine, can reduce epimerization, useful for aggregation-prone sequences.[6][7]Non-nucleophilic, requires a scavenger for dibenzofulvene (often a small amount of piperidine is added). Can strongly promote aspartimide formation.[7]
Piperazine/DBU 5% Piperazine, 1-2% DBU in DMF< 1 minVery rapid deprotection, can reduce deletion sequences.[8]Requires careful optimization.

Potential Side Reactions and Considerations

  • Stability of Dab Side-Chain Protection: The Boc and ivDde protecting groups on the Dab side chain are generally stable to the standard 20% piperidine in DMF treatment.[9]

  • Aspartimide Formation: While not directly involving Dab, if the peptide sequence contains aspartic acid (Asp), the basic conditions of Fmoc deprotection can promote the formation of a succinimide (B58015) ring (aspartimide), which can lead to racemization and the formation of β-aspartyl peptides.[10] The use of stronger bases like DBU can exacerbate this issue.[7]

  • Dde/ivDde Migration: In some cases, particularly with lysine (B10760008), the Dde group has been observed to migrate from one amino group to another during piperidine treatment.[11] While less common with the more hindered ivDde group, using DBU for Fmoc deprotection has been shown to prevent this side reaction.[11]

  • Lactam Formation of Fmoc-Dab(Mtt)-OH during Coupling: It is important to note that Fmoc-Dab(Mtt)-OH has been shown to be prone to rapid lactamization during the coupling step (activation), leading to poor incorporation efficiency. This is a critical consideration in the overall synthesis but is not a side reaction of the Fmoc deprotection step itself.[3]

Data Presentation

The following table summarizes the key characteristics of the commonly used side-chain protecting groups for Dab in Fmoc-SPPS.

Protecting GroupStructureDeprotection ConditionsStability
Boc tert-butyloxycarbonylStrong acid (e.g., >90% TFA)Stable to piperidine and dilute hydrazine.
ivDde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)3-methylbutyl2-10% Hydrazine in DMFStable to piperidine and TFA.
Mtt 4-methyltrityl1% TFA in DCMStable to piperidine and dilute hydrazine.

Visualization of Key Processes

Orthogonal Protection Strategy in Dab-Containing Peptide Synthesis

Orthogonal_Protection cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Post_Synthesis Post-Synthesis / On-Resin Modification Fmoc_AA Fmoc-Dab(PG)-OH Coupling Coupling Fmoc_AA->Coupling Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Coupling Fmoc_Peptide_Resin Completed Fmoc-Dab(PG)-Peptide-Resin Coupling->Fmoc_Peptide_Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Fmoc_Peptide_Resin->Deprotection Side_Chain_Deprotection Side-Chain (PG) Deprotection (e.g., Hydrazine for ivDde) Fmoc_Peptide_Resin->Side_Chain_Deprotection Selective Modification Path Final_Cleavage Final Cleavage from Resin (e.g., 95% TFA) Fmoc_Peptide_Resin->Final_Cleavage Direct Cleavage Path Deprotection->Peptide_Resin Ready for next cycle Side_Chain_Deprotection->Final_Cleavage Free_Peptide Free Dab-Containing Peptide Final_Cleavage->Free_Peptide Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Piperidine Piperidine (Base) Piperidine->Intermediate DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct DBF Dibenzofulvene (DBF) Intermediate->DBF β-elimination Free_Amine H2N-Peptide Intermediate->Free_Amine DBF->DBF_Adduct + Piperidine (Scavenging)

References

Application Notes: Synthesis and Evaluation of Antimicrobial Peptides Using Fmoc-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) are promising candidates due to their broad-spectrum activity and unique mechanisms of action, which often involve disruption of the bacterial cell membrane.[1][2] The incorporation of non-proteinogenic amino acids, such as 2,4-diaminobutyric acid (Dab), can enhance the potency and stability of synthetic AMPs. The cationic nature of Dab residues at physiological pH is crucial for the initial electrostatic interaction with negatively charged bacterial membranes.[3]

This document provides detailed application notes and protocols for the synthesis of AMPs containing L-2,4-diaminobutyric acid using Fmoc-Dab(Boc)-OH in solid-phase peptide synthesis (SPPS). It covers the entire workflow from synthesis and purification to characterization and antimicrobial activity assessment.

The Role of this compound in AMP Synthesis

This compound is a derivative of 2,4-diaminobutyric acid where the α-amino group is protected by a base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, and the side-chain amino group is protected by an acid-labile Boc (tert-butoxycarbonyl) group. This orthogonal protection scheme is ideal for Fmoc-based SPPS, allowing for the selective deprotection of the α-amino group for peptide chain elongation while the side-chain remains protected until the final cleavage step.[4]

Data Presentation

Table 1: Synthesis Yield and Purity of a Representative Dab-Containing Peptide
ParameterResult
Peptide SequenceAc-K-Dab-R-F-Dab-I-L-K-F-Dab-NH₂
Molecular Weight (Theoretical)1349.7 Da
Synthesis Scale0.1 mmol
Crude Peptide Yield~70-80%
Purity after RP-HPLC>95%
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Dab-Containing Peptides
PeptideSequenceS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
Peptide 1Ac-K-Dab-R-F-Dab-I-L-K-F-Dab-NH₂416[4]
ApoE(133-150) derivativeAc-LRKLRKRLLRDADDL-NH₂ (with Dab substitutions)832[4]
Pep05 derivativeKRLFKKLLKYLRKF (with Dab substitutions)1664[5]
Dybowskin-2CDYa derivativeAWRK6 (with Dab substitutions)4-832[4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Dab-Containing AMP

This protocol outlines the manual synthesis of a representative Dab-containing AMP (Ac-K-Dab-R-F-Dab-I-L-K-F-Dab-NH₂) using a standard Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g substitution)

  • Fmoc-protected amino acids (including this compound, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-Ile-OH, Fmoc-Leu-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Acetic anhydride (B1165640)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell 200 mg of Rink Amide MBHA resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling: For each coupling cycle, dissolve 4 equivalents of the respective Fmoc-amino acid (starting with this compound), 4 equivalents of OxymaPure®, and 4 equivalents of DIC in DMF. Add the activation mixture to the resin and allow it to react for 1-2 hours at room temperature.

  • Wash: Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.

  • N-terminal Acetylation: After the final Fmoc deprotection, wash the resin with DMF. Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF and react for 30 minutes. Wash the resin with DMF (5x) and DCM (3x).

  • Cleavage and Deprotection: Wash the fully assembled peptide-resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter to separate the resin and collect the filtrate containing the peptide. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Peptide Isolation: Centrifuge to pellet the crude peptide, decant the ether, and wash the pellet with cold ether twice. Dry the crude peptide under vacuum.

Protocol 2: Peptide Purification by RP-HPLC

Materials:

  • Crude synthetic peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Preparative C18 HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

  • Purification: Purify the peptide using a preparative RP-HPLC system with a C18 column. Use a linear gradient of 5-60% Solvent B over 60 minutes at a flow rate of 10 mL/min.

  • Fraction Collection: Collect fractions based on UV absorbance at 220 nm.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Protocol 3: Peptide Characterization by Mass Spectrometry

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Mass Analysis: Determine the molecular weight of the peptide using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS).[6][7][8]

  • Data Analysis: Compare the observed molecular weight with the theoretical molecular weight to confirm the identity of the synthesized peptide.[9][10]

Protocol 4: Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

Procedure:

  • Bacterial Culture: Grow bacterial strains (e.g., S. aureus and E. coli) to the mid-logarithmic phase in appropriate broth media.

  • Peptide Dilution: Prepare a series of twofold dilutions of the purified peptide in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of bacteria to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.[11]

Visualizations

Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_activity Activity Assessment Resin_Swelling Resin_Swelling Fmoc_Deprotection Fmoc_Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino_Acid_Coupling Fmoc_Deprotection->Amino_Acid_Coupling Chain_Elongation Chain_Elongation Amino_Acid_Coupling->Chain_Elongation Cleavage Cleavage Chain_Elongation->Cleavage RP_HPLC RP_HPLC Cleavage->RP_HPLC Purity_Analysis Purity_Analysis RP_HPLC->Purity_Analysis Mass_Spectrometry Mass_Spectrometry Purity_Analysis->Mass_Spectrometry MIC_Assay MIC_Assay Mass_Spectrometry->MIC_Assay Data_Analysis Data_Analysis MIC_Assay->Data_Analysis

Caption: Experimental workflow for AMP synthesis and evaluation.

Mechanism cluster_membrane Bacterial Membrane Outer_Membrane Outer Membrane (Gram-negative) Inner_Membrane Cytoplasmic Membrane Outer_Membrane->Inner_Membrane Disruption Membrane Disruption (Pore Formation / Carpet Model) Inner_Membrane->Disruption AMP Cationic AMP (Dab-containing) AMP->Outer_Membrane Electrostatic Attraction Cell_Lysis Cell Lysis Disruption->Cell_Lysis

Caption: Mechanism of action of Dab-containing AMPs.

References

Application Notes and Protocols: Utilizing Fmoc-Dab(Boc)-OH as a Versatile Linker for Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic agents to specific sites within the body is a cornerstone of modern drug development. Peptide-drug conjugates (PDCs) have emerged as a promising modality, leveraging the specificity of peptides to guide cytotoxic or therapeutic payloads. A critical component of a successful PDC is the linker that connects the peptide to the drug. This linker must be stable in circulation yet allow for the controlled release of the drug at the target site.

Fmoc-Dab(Boc)-OH, N-α-(9-fluorenylmethoxycarbonyl)-N-γ-(tert-butoxycarbonyl)-L-2,4-diaminobutyric acid, is a valuable building block for the synthesis of branched peptide linkers. Its utility stems from the presence of two orthogonal protecting groups: the base-labile Fmoc group on the α-amine and the acid-labile Boc group on the γ-amine of the side chain. This orthogonal protection strategy allows for the selective deprotection of each amine group, enabling the stepwise elongation of the peptide backbone and the subsequent conjugation of a drug to the side chain, creating a branched structure. This approach offers precise control over the final conjugate's architecture, a crucial factor in optimizing its therapeutic efficacy and pharmacokinetic profile.

These application notes provide a comprehensive guide to the use of this compound in the solid-phase synthesis of peptide-drug conjugates. Detailed protocols for peptide synthesis, on-resin drug conjugation, cleavage, and purification are provided, along with data presented in a clear, tabular format for easy reference.

Chemical Properties of this compound

PropertyValue
Synonyms Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid
CAS Number 125238-99-5
Molecular Formula C₂₄H₂₈N₂O₆
Molecular Weight 440.49 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DCM, and other common organic solvents for peptide synthesis.
Storage 2-8°C

The Orthogonal Protection Strategy

The core principle behind the use of this compound as a linker is the differential lability of the Fmoc and Boc protecting groups.

  • Fmoc (9-fluorenylmethoxycarbonyl) Group: This group protects the α-amine and is stable to acidic conditions but is readily removed by treatment with a secondary amine base, typically piperidine (B6355638) in DMF.[1] This allows for the sequential addition of amino acids to build the peptide chain.

  • Boc (tert-butoxycarbonyl) Group: This group protects the side-chain γ-amine and is stable to the basic conditions used for Fmoc removal. It is, however, cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[2]

This orthogonality is the key to creating a branched linker. The peptide backbone is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS). Once the peptide sequence is complete, the Boc group on the Dab side chain can be selectively removed on the solid support, exposing a primary amine for the conjugation of a drug or payload.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual synthesis of a peptide containing the Dab residue for subsequent drug conjugation. The synthesis is performed on a rink amide resin to yield a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection (First Amino Acid):

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Drain and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including the this compound residue.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2) to expose the N-terminal amine of the peptide.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM. Dry the resin under vacuum.

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow cluster_loop Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Loop Repeat for each Amino Acid Wash2->Loop Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Loop->Fmoc_Deprotection Final_Wash Final Wash & Dry Final_Deprotection->Final_Wash Peptide_Resin Peptide-Resin with Boc-protected Dab Final_Wash->Peptide_Resin Drug_Conjugation_Workflow Peptide_Resin Peptide-Resin (with Boc-Dab) Boc_Deprotection Selective Boc Deprotection (30-50% TFA/DCM) Peptide_Resin->Boc_Deprotection Wash_Neutralize Wash & Neutralize (DCM, DIPEA/DMF, DMF) Boc_Deprotection->Wash_Neutralize Conjugation On-Resin Conjugation Wash_Neutralize->Conjugation Drug_Activation Drug Activation (Drug-COOH, HATU, DIPEA) Drug_Activation->Conjugation Final_Wash Final Wash & Dry Conjugation->Final_Wash PDC_Resin Peptide-Drug Conjugate on Resin Final_Wash->PDC_Resin

References

Fmoc-Dab(Boc)-OH solubility in DMF and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid (Fmoc-Dab(Boc)-OH) is a pivotal building block in solid-phase peptide synthesis (SPPS) and drug development.[1] Its unique structure, featuring an Fmoc-protected alpha-amine and a Boc-protected side-chain amine, allows for the precise and selective incorporation of a diaminobutyric acid residue into peptide sequences. This capability is crucial for synthesizing complex peptides, including those with modified backbones or side chains designed to enhance biological activity, stability, or to introduce specific functionalities for bioconjugation.[1] The solubility of this protected amino acid in appropriate solvents is a critical factor for the efficiency of coupling reactions in SPPS.

Physicochemical Properties

This compound is a white to off-white solid powder.[1][2][3] Its molecular formula is C24H28N2O6, with a molecular weight of approximately 440.49 g/mol .[2][4] It is a chiral molecule, and the L-enantiomer is commonly used in peptide synthesis. The compound should be stored at 2-8°C to ensure its stability.[2][3][4]

Solubility Profile of this compound

Key Observations:

  • Polar Aprotic Solvents are Preferred: Solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most widely used for Fmoc-SPPS.[5][6][7] These solvents are effective at dissolving the protected amino acids and swelling the polystyrene-based resins commonly used in SPPS.[6]

  • DMF as a Primary Solvent: DMF is a common choice due to its ability to dissolve most reactants and effectively swell the resin.[6] However, it can degrade over time to produce dimethylamine, which can prematurely remove the Fmoc protecting group.[7]

  • NMP as an Alternative: NMP is also an excellent solvent for SPPS and can be better at dissolving some protected amino acids.[6] It is also more stable than DMF.[7]

  • Other Solvents: Dichloromethane (DCM) was historically used but has solubility limitations with Fmoc-protected amino acids.[8] Acetonitrile (ACN) and tetrahydrofuran (B95107) (THF) have also been used, particularly with PEG-based resins.[7]

Summary of this compound Solubility:

SolventSolubilityRemarks
N,N-Dimethylformamide (DMF)Assumed to be solubleThe most common solvent for Fmoc-SPPS; good for dissolving protected amino acids.
N-Methyl-2-pyrrolidone (NMP)Assumed to be solubleAn excellent alternative to DMF, sometimes with better solvating properties for protected amino acids.
Dimethyl sulfoxide (B87167) (DMSO)Soluble / Slightly SolubleNoted as a solvent, though not as common as DMF or NMP for routine SPPS.[2][3][9]
Methanol (MeOH)Slightly SolubleCan be used for specific applications, but not as a primary solvent for coupling reactions.[2][3]
WaterSlightly SolubleGenerally not used in standard Fmoc-SPPS.[2][3]

Experimental Protocols

Protocol 1: Dissolution of this compound for Solid-Phase Peptide Synthesis

This protocol outlines the standard procedure for dissolving this compound for use in an automated or manual peptide synthesizer.

Materials:

  • This compound

  • High-purity DMF or NMP

  • Vortex mixer

  • Appropriate vials for the peptide synthesizer

Procedure:

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry vial. The amount will depend on the scale of the synthesis and the molar excess required.

  • Solvent Addition: Add the appropriate volume of high-purity DMF or NMP to achieve the desired concentration. A common concentration for stock solutions of amino acids for SPPS is 0.2 to 0.5 M.

  • Dissolution: Tightly cap the vial and vortex the mixture until the this compound is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.

  • Visual Inspection: Visually inspect the solution to ensure that no solid particles remain. The solution should be clear and free of particulates.

  • Use in Synthesis: The resulting solution is now ready to be used in the coupling step of the Fmoc-SPPS cycle.

Protocol 2: General Workflow for Incorporating this compound in Fmoc-SPPS

This protocol describes a single cycle of Fmoc-SPPS to incorporate an this compound residue onto a growing peptide chain attached to a solid support (resin).

Materials:

  • Peptide-resin with a free N-terminal amine

  • 20% (v/v) piperidine (B6355638) in DMF (for Fmoc deprotection)

  • Solution of this compound in DMF or NMP (from Protocol 1)

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Activation base (e.g., DIPEA or 2,4,6-collidine)

  • DMF or NMP for washing

  • DCM for washing (optional)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or DCM for at least 30 minutes before the first coupling.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid of the peptide chain.

    • Drain the deprotection solution.

    • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling of this compound:

    • Pre-activation (recommended): In a separate vial, mix the this compound solution with the coupling reagents and the activation base in DMF or NMP. Allow the mixture to pre-activate for a few minutes.

    • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature to ensure complete coupling. The reaction can be monitored using a colorimetric test (e.g., Kaiser test).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

    • An optional wash with DCM can be performed.

The resin is now ready for the next deprotection and coupling cycle.

Workflow Visualization

The following diagram illustrates the key steps in the incorporation of this compound into a peptide chain during solid-phase peptide synthesis.

SPPS_Workflow Start Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Coupling: This compound + Coupling Reagents Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 End Peptide-Resin (with new Dab(Boc) residue) Washing2->End

Caption: Workflow for a single coupling cycle in Fmoc-SPPS.

This diagram illustrates the logical progression of incorporating a single this compound amino acid onto a solid support-bound peptide chain. The process begins with the deprotection of the N-terminal Fmoc group, followed by washing, the coupling of the new amino acid, and a final washing step. This cycle is repeated to elongate the peptide chain.

References

Manual Solid-Phase Peptide Synthesis of a Dab-Containing Peptide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the manual solid-phase peptide synthesis (SPPS) of peptides incorporating the non-canonical amino acid Fmoc-Dab(Boc)-OH. The protocols outlined below utilize the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy.

Introduction

Solid-phase peptide synthesis (SPPS) has revolutionized the production of synthetic peptides for research, therapeutic, and diagnostic applications. The Fmoc/tBu strategy is a cornerstone of modern SPPS, offering mild reaction conditions for the iterative addition of amino acids to a growing peptide chain immobilized on a solid support. This application note focuses on the manual synthesis of peptides containing 2,4-diaminobutyric acid (Dab), a non-proteinogenic amino acid found in various natural products and utilized in the design of novel peptide-based therapeutics. The use of the differentially protected this compound allows for the selective deprotection and subsequent modification of the side-chain amine, enabling the creation of complex peptide architectures.

Materials and Reagents

Successful peptide synthesis is contingent on the quality of the reagents and solvents. Ensure all solvents are of peptide synthesis grade and reagents are of high purity.

Reagent/MaterialGradeSupplier Examples
This compound≥97.0% (HPLC)Sigma-Aldrich, MedchemExpress
Rink Amide Resin (100-200 mesh)Synthesis GradeSigma-Aldrich, Novabiochem
N,N-Dimethylformamide (DMF)Amine-freeThermoFisher Scientific
Dichloromethane (B109758) (DCM)AnhydrousSigma-Aldrich
Piperidine (B6355638)Reagent GradeSigma-Aldrich
Diisopropylethylamine (DIEA)Reagent GradeSigma-Aldrich
HBTU (or HCTU, HATU)Synthesis GradeSigma-Aldrich, Novabiochem
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)Reagent GradeSigma-Aldrich
1,2-Ethanedithiol (EDT)Reagent GradeSigma-Aldrich
Diethyl etherAnhydrousSigma-Aldrich

Safety Precautions: Many reagents used in peptide synthesis are hazardous.[1][2] Trifluoroacetic acid is extremely corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Coupling agents like HBTU, HCTU, and HATU can be sensitizers and should be handled with care to avoid inhalation and skin contact.[2]

Experimental Protocols

The following protocols are based on a 0.1 mmol synthesis scale. Adjustments can be made for different scales.

Resin Preparation and Swelling
  • Weigh 100 mg of Rink Amide resin and place it in a fritted reaction vessel.[3][4]

  • Add 1 mL of N,N-dimethylformamide (DMF) to the resin.[4]

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[3][5]

Fmoc Deprotection

Fmoc deprotection is the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, which is necessary to allow for the coupling of the next amino acid.[6] This is typically achieved using a mild base, most commonly piperidine.[6][7]

  • Drain the DMF from the swollen resin.

  • Add 2 mL of 20% (v/v) piperidine in DMF to the resin.[3]

  • Agitate the mixture for 3-5 minutes.[8]

  • Drain the piperidine solution.

  • Add another 2 mL of 20% piperidine in DMF and agitate for 7-10 minutes to ensure complete deprotection.[8]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3]

Amino Acid Coupling: Incorporation of this compound

This step involves the activation of the carboxylic acid of the incoming amino acid and its subsequent reaction with the free amine on the resin-bound peptide.

  • In a separate vial, dissolve 3 equivalents (relative to resin loading) of this compound and 3 equivalents of a coupling agent (e.g., HBTU) in 1.5 mL of DMF.[8]

  • Add 6 equivalents of diisopropylethylamine (DIEA) to the amino acid solution and vortex for 1-2 minutes to pre-activate the amino acid.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[9]

  • After the coupling is complete, drain the solution and wash the resin with DMF (3 x 2 mL) and then with dichloromethane (DCM) (3 x 2 mL).

Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test.[4][8] A small sample of the resin is taken, washed, and treated with the ninhydrin reagents. A blue color indicates the presence of a free primary amine (incomplete coupling), while a yellow/brown color indicates a complete reaction.

Capping (Optional)

If the coupling reaction is incomplete, any unreacted free amines can be "capped" to prevent the formation of deletion sequences. This is achieved by acetylating the unreacted amines.

  • Prepare a capping solution of acetic anhydride/DIEA/DMF (5:6:89 v/v/v).

  • Add the capping solution to the resin and agitate for 10-15 minutes.

  • Drain the solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

Chain Elongation

Repeat the Fmoc deprotection (Section 3.2) and amino acid coupling (Section 3.3) steps for each subsequent amino acid in the desired peptide sequence.

Final Cleavage and Deprotection

This final step cleaves the completed peptide from the solid support and removes the acid-labile side-chain protecting groups.[10]

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.[4]

  • Prepare a cleavage cocktail. A common cocktail for peptides containing acid-sensitive residues is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v/w/v/v).[11] For simpler peptides, a mixture of TFA/TIS/water (95:2.5:2.5 v/v/v) may suffice.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[11]

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[4][10]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (approximately 10 times the volume of the TFA).[12] A white precipitate should form.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Quantitative Data Summary

ParameterValue/RangeNotes
Synthesis Scale 0.1 mmol
Resin Loading Typically 0.4 - 0.8 mmol/gCheck the manufacturer's specification for the resin lot.
Amino Acid Excess 3 - 5 equivalentsRelative to resin loading.
Coupling Agent Excess 3 - 5 equivalentsRelative to resin loading.
Base (DIEA) Excess 6 - 10 equivalentsRelative to resin loading.
Fmoc Deprotection Time 2 x (3-10 minutes)Total of 10-13 minutes.[7][8]
Coupling Reaction Time 1 - 4 hoursCan be longer for sterically hindered amino acids.[3][9]
Cleavage Reaction Time 2 - 4 hoursSequence dependent; longer times may be needed for complete side-chain deprotection.[11][10]
Expected Crude Yield 70-90%Highly dependent on sequence length and complexity.

Diagrams

Manual Fmoc-SPPS Workflow

Manual_Fmoc_SPPS_Workflow Resin_Swelling 1. Resin Swelling (DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing (DMF) Fmoc_Deprotection->Washing_1 AA_Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Washing_1->AA_Coupling Washing_2 5. Washing (DMF, DCM) AA_Coupling->Washing_2 Repeat_Cycle Repeat for each Amino Acid Washing_2->Repeat_Cycle Next cycle Final_Cleavage 6. Final Cleavage & Deprotection (TFA Cocktail) Washing_2->Final_Cleavage Final cycle Repeat_Cycle->Fmoc_Deprotection Precipitation 7. Precipitation (Cold Ether) Final_Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide

Caption: General workflow for manual solid-phase peptide synthesis using the Fmoc/tBu strategy.

Chemical Reactions in a Synthesis Cycle

SPPS_Cycle_Reactions cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling Fmoc_Peptide Fmoc-NH-Peptide-Resin Free_Amine H2N-Peptide-Resin Fmoc_Peptide->Free_Amine 20% Piperidine/DMF Free_Amine_2 H2N-Peptide-Resin Activated_AA Fmoc-Dab(Boc)-COOH + HBTU/DIEA Coupled_Peptide Fmoc-Dab(Boc)-NH-Peptide-Resin Activated_AA->Coupled_Peptide Free_Amine_2->Coupled_Peptide

Caption: Key chemical transformations during one cycle of Fmoc-SPPS for the incorporation of this compound.

References

Application of Fmoc-Dab(Boc)-OH in the Synthesis of Somatostatin Analogs: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Dab(Boc)-OH, N-α-(9-fluorenylmethoxycarbonyl)-N-γ-tert-butyloxycarbonyl-L-2,4-diaminobutyric acid, is a critical building block in the solid-phase peptide synthesis (SPPS) of modified somatostatin (B550006) analogs. The diaminobutyric acid (Dab) residue, with its shorter side chain compared to lysine, allows for fine-tuning of the peptide's conformational properties and receptor binding affinity. The orthogonal Fmoc and Boc protecting groups enable selective deprotection and modification, facilitating the synthesis of complex and cyclic peptide structures characteristic of potent somatostatin analogs. These analogs are pivotal in the development of therapeutics for neuroendocrine tumors and other disorders due to their ability to target somatostatin receptors (SSTRs) with high affinity and selectivity.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of somatostatin analogs incorporating this compound.

Quantitative Data Summary

The incorporation of Dab residues can significantly influence the binding affinity of somatostatin analogs to different SSTR subtypes. The following table summarizes representative binding affinity data for somatostatin analogs, including those containing Dab or other modifications.

Analog Name/StructureSSTR1 IC50 (nM)SSTR2 IC50 (nM)SSTR3 IC50 (nM)SSTR4 IC50 (nM)SSTR5 IC50 (nM)Reference
Somatostatin-14~1-5~0.1-1~1-5~1-5~1-5[1]
Octreotide>10000.6-2.7 >1000>10006-20 [1][2]
Lanreotide>10001.2-5 >1000>10005-15 [3]
[177Lu]Lu-DOTA-ST8950 (Dab containing) N/A0.37 N/AN/A3.4 [3]
KE108 (Tyr(0)-[cyclo-D-Dab-Arg-Phe-Phe-D-Trp-Lys-Thr-Phe]) ~1 ~0.5 ~1.5 ~2.5 ~0.8 [4]

Note: IC50 values represent the concentration of a ligand that is required for 50% inhibition of binding of a radioligand. Lower values indicate higher binding affinity. Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Somatostatin Analog Containing Dab

This protocol describes the manual Fmoc-SPPS of a representative cyclic somatostatin analog incorporating a Dab residue.

Materials:

  • Rink Amide MBHA resin (0.5-0.8 mmol/g loading)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water

  • Diethyl ether

  • Acetonitrile (ACN)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve 4 equivalents of the Fmoc-amino acid (e.g., this compound) and 4 equivalents of OxymaPure® in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

  • On-Resin Cyclization (Disulfide Bridge Formation):

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF and then DCM.

    • For cysteine-containing peptides, dissolve 3 equivalents of iodine in DMF.

    • Add the iodine solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF until the solution is colorless, followed by DCM washes.

  • Cleavage and Global Deprotection:

    • Dry the resin under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/EDT/Water (94:1:2.5:2.5 v/v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether and dry under vacuum.

    • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final peptide.

Protocol 2: Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of the synthesized somatostatin analog for SSTR subtypes.[1]

Materials:

  • Cell membranes from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).

  • Radioligand (e.g., [125I-Tyr11]-Somatostatin-14).

  • Synthesized unlabeled somatostatin analog.

  • Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the unlabeled somatostatin analog in binding buffer.

    • In a 96-well plate, add in triplicate:

      • Total binding wells: 50 µL of binding buffer.

      • Non-specific binding (NSB) wells: 50 µL of a saturating concentration of unlabeled somatostatin-14 (e.g., 1 µM).

      • Competitive binding wells: 50 µL of each dilution of the synthesized analog.

  • Add Cell Membranes: Add 50 µL of the SSTR-expressing cell membrane preparation to all wells.

  • Add Radioligand: Add 50 µL of the radioligand at a concentration close to its Kd to all wells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the NSB from the total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor analog.

    • Determine the IC50 value using non-linear regression analysis.

Visualizations

Somatostatin Analog Synthesis Workflow

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_postsynthesis Post-Synthesis Processing cluster_analysis Analysis & Evaluation Resin Rink Amide Resin Swell Resin Swelling (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (this compound, DIC/Oxyma) Deprotection->Coupling Elongation Repeat Deprotection & Coupling Cycles Coupling->Elongation n cycles Cyclization On-Resin Cyclization (Iodine/DMF) Elongation->Cyclization Cleavage Cleavage & Deprotection (TFA Cocktail) Cyclization->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product Pure Somatostatin Analog Lyophilization->Final_Product Mass_Spec Mass Spectrometry Final_Product->Mass_Spec Analytical_HPLC Analytical HPLC Final_Product->Analytical_HPLC Binding_Assay Receptor Binding Assay Final_Product->Binding_Assay

Caption: Workflow for the synthesis and evaluation of a somatostatin analog.

Somatostatin Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects SSA Somatostatin Analog (e.g., with Dab) SSTR Somatostatin Receptor (SSTR2/5) SSA->SSTR G_protein Gi/o Protein SSTR->G_protein activates PTP Phosphotyrosine Phosphatase (SHP-1) SSTR->PTP activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAP Kinase (ERK1/2) G_protein->MAPK modulates PLC Phospholipase C G_protein->PLC activates K_channel K+ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Hormone_Secretion Inhibition of Hormone Secretion PKA->Hormone_Secretion Proliferation Inhibition of Cell Proliferation MAPK->Proliferation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i IP3->Ca2 increases Ca2->Hormone_Secretion K_channel->Hormone_Secretion PTP->Proliferation Apoptosis Induction of Apoptosis PTP->Apoptosis

Caption: Key signaling pathways activated by somatostatin analogs.

References

Application Notes and Protocols for Automated Peptide Synthesis Using Fmoc-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-2,4-diaminobutyric acid(Boc) (Fmoc-Dab(Boc)-OH) is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of a diaminobutyric acid residue into a peptide sequence. The orthogonal protection strategy, with the base-labile Fmoc group on the α-amino group and the acid-labile Boc group on the γ-amino group, allows for selective deprotection and subsequent modification of the side chain, making it a versatile tool for the synthesis of complex peptides, including branched and cyclic structures.[1] This document provides detailed protocols and application notes for the efficient incorporation of this compound in automated peptide synthesizers using Fmoc/tBu chemistry.

Chemical Properties

PropertyValue
Chemical Name Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid
CAS Number 125238-99-5
Molecular Formula C24H28N2O6
Molecular Weight 440.49 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥97.0%
Storage 2-8°C

Automated Peptide Synthesis Protocol

This protocol is designed for standard automated peptide synthesizers utilizing Fmoc chemistry. Parameters may need to be optimized based on the specific peptide sequence and synthesizer model.

Resin Selection and Preparation
  • Resin: Choose a resin appropriate for your C-terminal moiety (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).

  • Swelling: Swell the resin in dimethylformamide (DMF) for at least 30 minutes before the first amino acid coupling.

Fmoc Deprotection
  • Reagent: 20% piperidine (B6355638) in DMF.

  • Procedure:

    • Treat the resin with the deprotection reagent.

    • Incubate for a specified time (typically 2 x 7 minutes).

    • Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc group.

This compound Coupling
  • Activation: The choice of coupling reagent is critical for efficient incorporation and to minimize side reactions. Common activators include aminium/uronium salts like HBTU/HATU or carbodiimides like DIC, often used with an additive like OxymaPure.[2]

  • Reagents:

    • This compound (3-5 equivalents)

    • Coupling reagent (e.g., HBTU) (3-5 equivalents)

    • Base (e.g., N,N-Diisopropylethylamine - DIPEA) (6-10 equivalents)

    • Solvent: DMF

  • Protocol:

    • Dissolve this compound, coupling reagent, and base in DMF.

    • Add the activation mixture to the deprotected resin.

    • Couple for 30-60 minutes at room temperature. For difficult couplings, the time can be extended or the temperature slightly increased.

    • Wash the resin with DMF.

Capping (Optional)

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed using reagents like acetic anhydride (B1165640) and DIPEA in DMF.

Iteration

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Cleavage and Side-Chain Deprotection
  • Reagent Cocktail: A standard cleavage cocktail for peptides containing acid-labile side-chain protecting groups is Reagent K: Trifluoroacetic acid (TFA) / water / phenol (B47542) / thioanisole (B89551) / 1,2-ethanedithiol (B43112) (EDT) in a ratio of 82.5:5:5:5:2.5.[3] This cocktail helps to scavenge cationic species generated during deprotection, minimizing side reactions.[3]

  • Protocol:

    • Wash the peptide-resin with dichloromethane (B109758) (DCM).

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide under vacuum.

Data Presentation

While specific quantitative data for the coupling of this compound is sequence-dependent, the following table provides a general expectation for coupling efficiency and final peptide purity based on standard Fmoc-SPPS protocols.

ParameterExpected ResultNotes
Coupling Efficiency >99%Monitored by Kaiser test or UV monitoring of Fmoc deprotection.
Crude Peptide Purity 60-95%Dependent on peptide length, sequence, and synthesis conditions.
Overall Yield 40-80%Highly dependent on the number of coupling cycles and purification losses.

Potential Side Reactions and Mitigation

A potential side reaction when using derivatives of diaminobutyric acid is the formation of a lactam. This has been observed with the related compound Fmoc-Dab(Mtt)-OH, where rapid lactamization occurred under various coupling conditions, leading to poor coupling efficiency.[4][5]

  • Mitigation Strategy: While this compound is generally less prone to this side reaction than its Mtt-protected counterpart, for difficult couplings or if low efficiency is observed, consider using a pre-incubation-free protocol with a coupling reagent like DEPBT.[4] Alternatively, using milder activation conditions and shorter coupling times can also help to minimize this side reaction.

Experimental Workflows

The following diagrams illustrate the general workflow for automated peptide synthesis and a typical subsequent application in a biological assay.

Automated_Peptide_Synthesis_Workflow Resin Resin Preparation (Swelling) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (this compound + Activator) Deprotection->Coupling Washing Washing (DMF) Coupling->Washing Loop Repeat for Each Amino Acid Washing->Loop Loop->Deprotection Next Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Loop->Cleavage Final Cycle Purification Peptide Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis Peptide_Application_Workflow Peptide Synthesized Peptide (Containing Dab) CellCulture Cell Culture Treatment Peptide->CellCulture Lysis Cell Lysis & Protein Extraction CellCulture->Lysis Assay Biological Assay (e.g., Western Blot, ELISA) Lysis->Assay Data Data Analysis Assay->Data

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fmoc-Dab(Boc)-OH Coupling in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete coupling of Fmoc-Dab(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing incomplete coupling with this compound?

Incomplete coupling of this compound can arise from several factors:

  • Steric Hindrance: While not as hindered as residues like Aib or N-methylated amino acids, the Boc protecting group on the side chain can still present some steric hindrance, slowing down the coupling reaction.

  • Secondary Structure Formation: The growing peptide chain on the resin can adopt a secondary structure, making the N-terminal amine less accessible for the incoming amino acid.

  • Intramolecular Lactam Formation: A significant, though less commonly considered, cause is the potential for the activated this compound to undergo a rapid intramolecular cyclization to form a lactam. This side reaction consumes the activated amino acid, preventing it from coupling to the peptide chain. This has been observed with the similar derivative, Fmoc-Dab(Mtt)-OH, and is a plausible side reaction for this compound under coupling conditions.[1][2]

  • Suboptimal Reaction Conditions: Inadequate coupling reagents, insufficient reaction time, or low temperature can all contribute to incomplete reactions.

Q2: How can I detect incomplete coupling of this compound?

The most common method for monitoring coupling reactions in SPPS is the Kaiser test , a colorimetric assay that detects free primary amines.[3][4][5][6]

  • Positive Result (Blue Beads): Indicates the presence of unreacted N-terminal amines on the resin, signifying an incomplete coupling reaction.

  • Negative Result (Yellow/Colorless Beads): Suggests that the coupling is complete, as there are no free primary amines to react with the ninhydrin (B49086) reagent.

It is crucial to perform the Kaiser test after the coupling step to decide whether to proceed with deprotection of the next amino acid or to re-couple.

Q3: What is "double coupling," and when should I use it?

Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid before proceeding to the next Fmoc deprotection. This strategy is highly recommended when a positive Kaiser test indicates incomplete coupling, especially for challenging residues like this compound. It can significantly improve the yield of the desired peptide by driving the reaction to completion.[7]

Troubleshooting Guide

If you encounter incomplete coupling of this compound, follow this step-by-step troubleshooting guide.

Step 1: Initial Assessment and Monitoring
  • Perform a Kaiser Test: After the standard coupling time, take a small sample of the resin and perform a Kaiser test.

  • Analyze the Result:

    • Negative (Yellow): Coupling is complete. Proceed to the next step in your synthesis.

    • Positive (Blue): Coupling is incomplete. Proceed to Step 2.

Step 2: Immediate Remedial Actions
  • Extend the Reaction Time: For a first-time issue, simply extending the initial coupling time (e.g., from 1 hour to 2-4 hours) may be sufficient.

  • Perform a Double Coupling: If extending the time is ineffective or if the Kaiser test is strongly positive, a double coupling is the recommended next step. See the detailed protocol below.

Step 3: Optimization of Coupling Conditions

If incomplete coupling persists, consider optimizing the reaction conditions.

  • Change the Coupling Reagent: Standard carbodiimide (B86325) reagents like DIC/HOBt may not be efficient enough. Switch to a more potent uronium or phosphonium (B103445) salt-based reagent.[7][8][9][10][11]

  • Increase Reagent Equivalents: Use a higher excess of the this compound and coupling reagent (e.g., from 3 equivalents to 5 equivalents).

  • Elevate the Temperature: Carefully increasing the reaction temperature to 40-50°C can improve coupling kinetics. However, this should be monitored closely to avoid potential side reactions. Microwave-assisted SPPS can also be beneficial for difficult couplings.[12]

Step 4: Advanced Strategies for Persistent Issues
  • Minimize Pre-activation Time: To mitigate the risk of intramolecular lactam formation, minimize the pre-activation time of this compound before adding it to the resin. A preincubation-free protocol may be beneficial.[1][2]

  • Solvent Choice: While DMF is standard, N-methylpyrrolidone (NMP) can be a better solvent for aggregating peptide sequences, improving the accessibility of the N-terminal amine.

Data Presentation

The following table provides representative data on the coupling efficiency of various reagents for sterically hindered amino acids, which can serve as a guide for selecting a more effective coupling strategy for this compound.

Coupling ReagentReagent ClassTypical Coupling Time (min)Representative Coupling Yield (%)Key AdvantagesPotential Disadvantages
DIC/HOBt Carbodiimide60 - 12095 - 98Cost-effective, low risk of side reactions.Slower reaction rates, potential for N-acylurea formation.[10]
HBTU Aminium/Uronium Salt30 - 6098 - 99.5Fast and efficient, widely used.Potential for guanidinylation if used in excess.[10]
HATU Aminium/Uronium Salt20 - 45> 99.5Highly reactive, excellent for hindered couplings, low racemization.[10][11]Higher cost, potential for guanidinylation.
COMU Aminium/Uronium Salt20 - 45> 99.5Very high reactivity, safer byproducts than benzotriazole-based reagents.[8]Higher cost.
PyBOP Phosphonium Salt30 - 6098 - 99Efficient, no risk of guanidinylation.Byproducts can be difficult to remove in solution-phase synthesis.

Note: Coupling yields are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for a standard SPPS protocol with sterically hindered amino acids.[10]

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling

Materials:

  • Kaiser Test Solution A: Potassium cyanide in pyridine.

  • Kaiser Test Solution B: Ninhydrin in n-butanol.

  • Kaiser Test Solution C: Phenol in n-butanol.

  • Small test tube.

  • Heating block or oven at 100-120°C.

Procedure:

  • Take a small sample of resin (a few beads) after the coupling reaction and wash thoroughly with DMF and then ethanol (B145695) to remove any residual reagents.

  • Place the washed resin beads in a small test tube.

  • Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube.

  • Heat the tube at 100-120°C for 3-5 minutes.[4]

  • Observe the color of the beads and the solution.

    • Intense Blue: Incomplete coupling.

    • Yellow/Colorless: Complete coupling.

Protocol 2: Double Coupling Procedure
  • After the first coupling reaction, drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents.

  • Prepare a fresh solution of activated this compound using the same equivalents of the amino acid, coupling reagent, and base as in the initial coupling.

  • Add the fresh coupling solution to the resin.

  • Allow the second coupling reaction to proceed for the same duration as the first (or longer, e.g., 1-2 hours).

  • After the second coupling, wash the resin extensively with DMF.

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is negative, proceed with the synthesis. If it remains positive, consider capping the unreacted amines with acetic anhydride (B1165640) before proceeding.

Visual Workflow

G start Start SPPS Cycle: Couple this compound kaiser_test Perform Kaiser Test start->kaiser_test is_positive Test Positive? (Blue Beads) kaiser_test->is_positive double_couple Perform Double Coupling is_positive->double_couple Yes next_cycle Proceed to Next Fmoc Deprotection is_positive->next_cycle No (Yellow Beads) kaiser_test_2 Perform Kaiser Test double_couple->kaiser_test_2 extend_time Extend Reaction Time (Optional First Step) optimize Optimize Conditions: - Stronger Coupling Reagent - Increase Equivalents - Elevate Temperature optimize->double_couple Retry Coupling capping Cap Unreacted Amines (e.g., with Acetic Anhydride) optimize->capping If still fails is_positive_2 Test Still Positive? kaiser_test_2->is_positive_2 is_positive_2->optimize Yes is_positive_2->next_cycle No capping->next_cycle

Caption: Troubleshooting workflow for incomplete coupling of this compound.

References

Preventing side reactions during Fmoc-Dab(Boc)-OH incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the incorporation of Fmoc-Dab(Boc)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common side reactions and challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction observed during the coupling of this compound?

A1: The primary side reaction is the intramolecular cyclization of the activated this compound to form a stable five-membered γ-lactam. This side reaction is particularly prevalent during the pre-activation step with many common coupling reagents, leading to poor incorporation efficiency of the desired amino acid into the peptide sequence.

Q2: How does lactam formation affect my peptide synthesis?

A2: Lactam formation consumes the activated this compound, preventing it from coupling to the N-terminus of the peptide chain. This results in a significant portion of the peptide chains being capped with the unreacted amine, leading to deletion sequences and a lower yield of the target full-length peptide.

Q3: Are certain coupling reagents more prone to inducing lactam formation with this compound?

A3: Yes, coupling reagents that generate highly reactive intermediates, especially during a pre-activation step, can accelerate lactam formation. For instance, uronium/aminium-based reagents like HBTU and HATU, when pre-activated with a base, can lead to significant lactam formation.

Q4: Can the choice of side-chain protecting group on the diaminobutyric acid influence the rate of lactam formation?

A4: While the primary driver for lactam formation is the inherent reactivity of the diaminobutyric acid backbone, the nature of the side-chain protecting group can have some influence. However, the formation of the five-membered lactam ring is a kinetically favorable process regardless of whether the side chain is protected by Boc or other groups like Mtt.

Q5: Besides lactam formation, are there other potential side reactions to be aware of?

A5: While lactam formation is the most prominent issue, general side reactions common to Fmoc-SPPS can also occur. These include racemization, especially with prolonged activation times, and the formation of dipeptides (Fmoc-Dab(Boc)-Dab(Boc)-OH) in the stock amino acid solution, which can lead to insertion mutations in the peptide sequence.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues encountered during this compound incorporation.

Observed Problem Potential Cause Recommended Solution
Low coupling efficiency of this compound (as indicated by a positive Kaiser test). Lactam formation: The activated amino acid is cyclizing before it can couple to the peptide chain.1. Change Coupling Reagent: Switch to a phosphonium-based reagent like DEPBT, which has been shown to be effective in suppressing lactam formation. 2. Modify Coupling Protocol: Avoid pre-activation of the coupling mixture. Add the coupling reagent directly to the resin immediately after adding the this compound and base.
Presence of a significant deletion sequence at the Dab position in the final peptide (confirmed by mass spectrometry). Incomplete coupling due to lactam formation: The unreacted N-terminus of the peptide was capped in the subsequent step.1. Optimize Coupling Conditions: Increase the equivalents of this compound and the coupling reagent. 2. Double Coupling: Perform a second coupling step with fresh reagents to ensure maximum incorporation.
Mass spectrometry shows a peak corresponding to the peptide plus a small, unexpected modification. Racemization: The chiral center of the Dab residue has inverted during activation.1. Minimize Activation Time: Use a fast-acting coupling reagent and avoid long pre-activation or coupling times. 2. Additive Inclusion: For carbodiimide-based couplings (e.g., DIC), include an additive like HOBt or OxymaPure to suppress racemization.
Mass spectrometry shows a peak corresponding to the target peptide with an additional Dab residue. Dipeptide Impurity: The stock solution of this compound may contain pre-formed dipeptides.1. High-Quality Reagents: Ensure the use of high-purity this compound. 2. Fresh Solutions: Prepare amino acid solutions fresh before use to minimize the chance of dipeptide formation in solution.

Data Presentation: Comparison of Coupling Reagents

While specific quantitative data for this compound is limited in the literature, the following table is based on findings for the closely related Fmoc-Dab(Mtt)-OH, which is expected to have similar reactivity in terms of lactam formation.

Coupling ReagentPre-activation Time (min)Coupling Efficiency (%)Key Observation
HBTU/DIPEA5< 5%Significant lactam formation observed.
HATU/DIPEA5< 5%Similar to HBTU, rapid lactam formation.
PyBOP/DIPEA5~10%Some coupling, but lactam formation is still a major issue.
DIC/HOBt5~20%Better than uronium reagents, but still incomplete coupling.
DEPBT/DIPEA 0 (No pre-activation) >95% Highly effective at suppressing lactam formation.

Data extrapolated from studies on Fmoc-Dab(Mtt)-OH.

Experimental Protocols

Protocol 1: Recommended Method for this compound Incorporation using DEPBT

This protocol is designed to minimize lactam formation by avoiding a pre-activation step.

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling:

    • Add the this compound (3 equivalents relative to resin loading) dissolved in a minimal amount of DMF to the reaction vessel.

    • Add DIPEA (6 equivalents) to the vessel.

    • Immediately add DEPBT (3 equivalents) to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

Protocol 2: Standard Coupling using DIC/HOBt

This is a more traditional method that can be attempted, but may result in lower coupling efficiency due to some lactam formation.

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add this solution to the reaction vessel containing the resin.

    • Add DIC (3 equivalents) to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow steps 6-7 from Protocol 1.

Visualizations

Troubleshooting_Workflow cluster_diagnosis Problem Diagnosis cluster_cause Identify Probable Cause cluster_solution Implement Solution start Low Coupling Efficiency or Deletion Sequence Observed kaiser_test Perform Kaiser Test start->kaiser_test mass_spec Analyze Final Peptide by Mass Spectrometry start->mass_spec positive_kaiser Kaiser Test Positive? kaiser_test->positive_kaiser deletion_peak Deletion Peak at Dab Position? mass_spec->deletion_peak positive_kaiser->mass_spec No, but still analyze MS lactam_formation Primary Cause: Lactam Formation positive_kaiser->lactam_formation Yes double_couple Consider Double Coupling positive_kaiser->double_couple If still positive after initial change deletion_peak->mass_spec No, check for other issues deletion_peak->lactam_formation Yes change_reagent Switch to DEPBT Coupling Reagent lactam_formation->change_reagent modify_protocol Adopt No Pre-activation Protocol lactam_formation->modify_protocol verify Verify with Repeat Synthesis and Analysis change_reagent->verify modify_protocol->verify double_couple->verify

Caption: Troubleshooting workflow for low this compound coupling efficiency.

Lactam_Formation_Pathway cluster_activation Activation cluster_pathways Reaction Pathways Fmoc_Dab This compound Activated_Ester Activated Ester Intermediate Fmoc_Dab->Activated_Ester Coupling Reagent + Base Desired_Product Desired Coupling Product Activated_Ester->Desired_Product Desired Intermolecular Reaction Lactam γ-Lactam Side Product Activated_Ester->Lactam Undesired Intramolecular Cyclization Peptide_Resin Peptide-Resin-NH2 Peptide_Resin->Desired_Product

Caption: Competing reaction pathways during this compound coupling.

Technical Support Center: Optimizing Peptide Synthesis with Fmoc-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the yield of peptides containing Fmoc-Dab(Boc)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when incorporating this compound into a peptide sequence?

The primary challenge when using this compound in solid-phase peptide synthesis (SPPS) is its propensity to undergo intramolecular cyclization, forming a six-membered lactam. This side reaction leads to chain termination and a significant reduction in the yield of the desired peptide. The issue is exacerbated by prolonged activation times. A related compound, Fmoc-Dab(Mtt)-OH, has been shown to undergo rapid lactamization with various common coupling reagents[1][2].

Q2: Which coupling reagents are recommended for this compound to minimize side reactions and improve yield?

To mitigate the risk of lactam formation, it is crucial to use a coupling reagent that facilitates rapid amide bond formation without a lengthy pre-activation step. The phosphonium (B103445) salt-based reagent DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is highly recommended. Studies on the analogous Fmoc-Dab(Mtt)-OH have shown that its complete incorporation can be achieved using a multi-time, pre-incubation-free protocol with DEPBT[1][2]. Other efficient coupling reagents like HATU and HBTU can also be used, but optimization of coupling time is critical.

Q3: Are there any specific considerations for the deprotection and cleavage steps when working with Dab(Boc)-containing peptides?

Standard Fmoc deprotection with 20% piperidine (B6355638) in DMF is generally effective. During the final cleavage from the resin and removal of the Boc side-chain protecting group, standard TFA cleavage cocktails are typically used. However, the choice of scavengers is important to prevent side reactions with other sensitive amino acids in the sequence. For peptides containing residues like tryptophan, methionine, or cysteine, a scavenger cocktail such as TFA/TIS/H2O/EDT (94:1:2.5:2.5) is recommended to prevent reattachment of protecting groups and other modifications.

Q4: How can I monitor the efficiency of this compound coupling?

Standard monitoring tests can be used to assess the completion of the coupling reaction. The Kaiser test (ninhydrin test) is a reliable method to detect the presence of free primary amines on the resin. A negative Kaiser test (the resin beads remain colorless or yellowish) indicates that the coupling reaction is complete. If the test is positive (blue or purple beads), a second coupling should be performed.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of peptides containing this compound.

Problem Potential Cause Recommended Solution
Low Yield of the Final Peptide Lactam formation: The primary cause of low yield is the intramolecular cyclization of activated this compound, leading to chain termination.[1][2]- Use DEPBT as the coupling reagent without a pre-activation step. This has been shown to be effective for the related Fmoc-Dab(Mtt)-OH. - Minimize coupling time: For other reagents like HATU or HBTU, use shorter coupling times (e.g., 30-60 minutes) and monitor the reaction closely. - Double coupling: If the first coupling is incomplete, perform a second coupling immediately.
Incomplete Coupling: Steric hindrance or aggregation of the growing peptide chain can lead to incomplete coupling.- Increase the excess of amino acid and coupling reagents: Use 3-5 equivalents of this compound and coupling reagents. - Use a more potent coupling agent: Consider HATU or HCTU if you are not already using them. - Optimize solvent conditions: In cases of peptide aggregation, consider using NMP instead of DMF or a mixture of solvents.
Presence of a Major Impurity with a Mass Corresponding to the Truncated Peptide (before Dab) Incomplete coupling of this compound: This leads to a significant amount of the peptide chain lacking the Dab residue and subsequent amino acids.- Perform a Kaiser test after the Dab coupling step. A positive result confirms incomplete coupling. - Re-evaluate your coupling protocol for this compound. Refer to the recommended protocols in this guide.
Unexpected Side Products Detected by Mass Spectrometry Side reactions during cleavage: Reactive carbocations generated during TFA cleavage can modify sensitive amino acid residues if not properly scavenged.- Ensure the use of an appropriate scavenger cocktail. For peptides with Trp, Met, or Cys, include scavengers like TIS, water, and EDT. - Minimize cleavage time: Exposing the peptide to the cleavage cocktail for the minimum time required for complete deprotection can reduce side reactions.

Data on Coupling Reagent Performance

While direct quantitative comparative studies for this compound are limited, the following table provides an extrapolated comparison based on the performance of coupling reagents with sterically hindered or problematic amino acids.

Coupling Reagent Typical Reaction Time Relative Efficiency for Hindered Amino Acids Key Considerations
DEPBT 1-2 hoursVery HighRecommended for this compound to prevent lactam formation. [1][2] Shows low racemization.[3][4]
HATU/HCTU 30-60 minutesVery HighFast and efficient, but pre-activation may increase the risk of lactamization with this compound. Can cause guanidinylation of the free N-terminus if used in excess.[4]
HBTU/TBTU 30-60 minutesHighSimilar to HATU but slightly less reactive. Also carries the risk of guanidinylation.[4]
DIC/HOBt 1-4 hoursModerateCost-effective and low risk of guanidinylation, but slower reaction rates may increase the chance of side reactions with sensitive residues like this compound.

Experimental Protocols

Protocol 1: Recommended Coupling of this compound using DEPBT

This protocol is designed to minimize lactam formation and maximize coupling efficiency.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Coupling Reaction:

    • Suspend the deprotected resin in DMF (approximately 10 mL per gram of resin).

    • Add 1.5 equivalents of this compound (based on resin substitution).

    • Add 3 equivalents of diisopropylethylamine (DIPEA).

    • Add 1.5 equivalents of DEPBT and shake the mixture at room temperature for 1-2 hours.

  • Washing: Filter the resin and wash three times with DMF, followed by three times with DCM.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

Protocol 2: General Coupling using HATU

This protocol can be used as an alternative but requires careful monitoring to avoid side reactions.

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Coupling Reaction:

    • In a separate vessel, dissolve 2 equivalents of this compound and 1.95 equivalents of HATU in DMF.

    • Add 4 equivalents of DIPEA to the amino acid/HATU solution and allow to pre-activate for no more than 1-2 minutes.

    • Immediately add the activation mixture to the deprotected resin.

    • Shake the reaction vessel for 30-60 minutes.

  • Washing and Monitoring: Follow the same procedure as in Protocol 1.

Visual Guides

experimental_workflow cluster_deprotection Fmoc Deprotection cluster_coupling This compound Coupling (DEPBT Protocol) cluster_monitoring Monitoring deprotection1 Swell Resin in DMF deprotection2 Treat with 20% Piperidine in DMF (2x) deprotection1->deprotection2 deprotection3 Wash with DMF deprotection2->deprotection3 coupling1 Add this compound, DIPEA, and DEPBT to resin deprotection3->coupling1 coupling2 Shake for 1-2 hours coupling1->coupling2 monitoring1 Kaiser Test coupling2->monitoring1 monitoring2 Negative (Complete) monitoring1->monitoring2 Result monitoring3 Positive (Incomplete) monitoring1->monitoring3 Result monitoring4 Proceed to next cycle monitoring2->monitoring4 monitoring5 Recouple monitoring3->monitoring5

Caption: Recommended workflow for this compound coupling.

troubleshooting_yield start Low Peptide Yield q1 Is there a major peak corresponding to truncated peptide before Dab? start->q1 a1_yes Incomplete Dab Coupling q1->a1_yes Yes a1_no Other Issues q1->a1_no No solution1 Use DEPBT without pre-activation Minimize coupling time Perform double coupling a1_yes->solution1 q2 Are there unexpected side products? a1_no->q2 a2_yes Side reactions during cleavage q2->a2_yes Yes a2_no General low efficiency q2->a2_no No solution2 Use appropriate scavenger cocktail Minimize cleavage time a2_yes->solution2 solution3 Increase excess of reagents Optimize solvents a2_no->solution3

Caption: Troubleshooting decision tree for low peptide yield.

References

Technical Support Center: Troubleshooting Aggregation of Peptides with Diaminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing diaminobutyric acid (Dab). These resources are designed to address specific issues related to peptide aggregation that may be encountered during synthesis, purification, and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is diaminobutyric acid (Dab) and how might it influence peptide aggregation?

Diaminobutyric acid (Dab) is a non-proteinogenic amino acid that contains a side chain with a primary amine. This additional basic group can significantly influence the physicochemical properties of a peptide, including its solubility and aggregation potential. The presence of the Dab side chain can lead to increased charge at acidic pH, potentially enhancing solubility through electrostatic repulsion. However, at neutral or basic pH, the uncharged side chain may contribute to intermolecular hydrogen bonding or hydrophobic interactions, which can promote aggregation.

Q2: My peptide containing Dab is showing poor solubility. What are the first steps to troubleshoot this?

The solubility of diaminobutyric acid itself has been reported with some conflicting information. While it possesses polar amino groups, it is also described as having hydrophobic characteristics.[1][2] Therefore, a systematic approach to solubilization is recommended.

  • Start with a small amount of peptide to perform solubility tests.

  • Begin with ultrapure water.

  • If solubility is low in water, try acidic or basic conditions. Given the basic nature of the Dab side chain, dissolving the peptide in a dilute acidic solution (e.g., 0.1 M acetic acid) can protonate the side-chain amine, increasing polarity and solubility.

  • Consider organic solvents. If the peptide remains insoluble, it may indicate that hydrophobic interactions are dominant. Try dissolving the peptide in a small amount of a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) first, and then slowly add the aqueous buffer to the desired concentration.

Q3: Can the position of Dab in the peptide sequence affect aggregation?

Yes, the position of Dab can be critical. Incorporating Dab within a hydrophobic stretch of amino acids might disrupt the hydrophobic packing that often leads to aggregation. Conversely, multiple Dab residues in close proximity could lead to a high local concentration of positive charges (at acidic pH), which may either prevent aggregation through repulsion or, in some contexts, interact with counter-ions and promote precipitation.

Troubleshooting Guides

Issue 1: Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Symptoms:

  • Poor swelling of the resin beads.

  • Slow or incomplete Fmoc deprotection.

  • Failed coupling reactions, as indicated by a positive Kaiser test.

Potential Causes & Solutions:

Potential CauseRecommended SolutionExperimental Protocol
Interchain Hydrogen Bonding Incorporate structure-disrupting elements.Introduce a pseudoproline dipeptide or a Dmb/Hmb-protected amino acid every 6-8 residues in your sequence.
Hydrophobic Collapse Use a more polar solvent system.Switch from N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP) or add a chaotropic agent like LiCl (0.5 M) to the coupling and deprotection solutions.
Insufficient Solvation Enhance resin swelling and peptide chain solvation.Perform synthesis at an elevated temperature (e.g., 50-60°C) or use a resin with a higher swelling capacity (e.g., a PEG-based resin).

Experimental Protocol: Incorporation of a Pseudoproline Dipeptide

  • Identify a suitable position: Choose a Ser or Thr residue in your sequence that is preceded by another amino acid.

  • Select the appropriate dipeptide: Use the corresponding Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH dipeptide.

  • Coupling: Dissolve the pseudoproline dipeptide and a coupling agent (e.g., HBTU) in DMF. Add the activation agent and allow the coupling to proceed for 1-2 hours.

  • Monitoring: Monitor the coupling reaction using the Kaiser test.

  • Continue Synthesis: Proceed with the standard SPPS cycles for the remaining amino acids.

Issue 2: Precipitation of Dab-Containing Peptide After Purification

Symptoms:

  • The purified, lyophilized peptide does not fully dissolve in the intended aqueous buffer.

  • The peptide solution becomes cloudy over time, even when stored at 4°C.

Potential Causes & Solutions:

Potential CauseRecommended SolutionExperimental Protocol
pH is near the isoelectric point (pI) Adjust the pH of the buffer.Determine the theoretical pI of your peptide. For peptides with a net positive charge due to Dab, use a buffer with a pH at least 2 units below the pI. For peptides with a net negative charge, use a buffer with a pH at least 2 units above the pI.
Hydrophobic Aggregation Use solubilizing agents.Prepare the peptide stock solution in a small amount of DMSO. For the final working solution, slowly add the aqueous buffer to the DMSO stock with gentle vortexing. The final DMSO concentration should be kept as low as possible for biological assays.
Formation of β-sheets Incorporate β-sheet disrupters.If redesigning the peptide is an option, strategically placing a proline residue can disrupt the formation of secondary structures that lead to aggregation.

Experimental Protocol: pH Optimization for Solubilization

  • Prepare a series of buffers: Prepare small volumes of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0).

  • Test solubility: Add a small, known amount of your lyophilized peptide to a fixed volume of each buffer.

  • Observe and quantify: Gently vortex and visually inspect for complete dissolution. If possible, measure the absorbance at a wavelength where the peptide does not absorb (e.g., 340 nm) to quantify turbidity. The buffer that results in the lowest turbidity is optimal for solubility.

Physicochemical Properties of Diaminobutyric Acid

Understanding the properties of Dab is crucial for troubleshooting.

PropertyValue / DescriptionImplication for Aggregation
Molecular Weight 118.13 g/mol [3][4]Standard molecular weight for a small amino acid.
pKa (Strongest Acidic) ~2.55[1][5]The α-carboxylic acid group will be deprotonated at physiological pH.
pKa (Strongest Basic) ~9.95[1][5]The α-amino group will be protonated at physiological pH. The pKa of the side-chain amine is expected to be similar to that of other primary amines.
Solubility in Water Conflicting reports exist. Some sources state it is practically insoluble, while others report a solubility of 0.5 g/10 mL.[1][2]The variable solubility suggests that the overall peptide sequence and solution conditions will heavily influence the solubility of a Dab-containing peptide.
Hydrophobicity Generally described as a hydrophobic molecule.[1][2] A specific hydrophobicity index is not readily available in standard tables.The hydrophobic nature of the backbone may contribute to aggregation, especially at pH values where the side chain is not fully protonated.

Diagrams

experimental_workflow Troubleshooting Workflow for Dab-Peptide Aggregation start Peptide Aggregation Observed synthesis During SPPS? start->synthesis post_purification Post-Purification? start->post_purification resin_swelling Check Resin Swelling synthesis->resin_swelling Yes solubility_test Perform Solubility Test (Varying pH and Solvents) post_purification->solubility_test Yes coupling_efficiency Monitor Coupling Efficiency (e.g., Kaiser Test) resin_swelling->coupling_efficiency modify_synthesis Modify Synthesis Protocol: - Change Solvent (NMP) - Add Chaotropic Agents - Use Pseudoprolines coupling_efficiency->modify_synthesis optimize_buffer Optimize Buffer Conditions: - Adjust pH away from pI - Add Solubilizing Agents (e.g., DMSO) solubility_test->optimize_buffer redesign_peptide Consider Peptide Redesign: - Introduce Proline - Alter Dab Position optimize_buffer->redesign_peptide

Caption: Troubleshooting workflow for Dab-peptide aggregation.

logical_relationship Factors Influencing Dab-Peptide Aggregation aggregation Peptide Aggregation hydrophobicity Hydrophobicity of Dab & Sequence hydrophobicity->aggregation charge Peptide Net Charge (pH Dependent) charge->aggregation h_bonding Intermolecular Hydrogen Bonding h_bonding->aggregation secondary_structure Secondary Structure (e.g., β-sheets) secondary_structure->aggregation concentration Peptide Concentration concentration->aggregation

Caption: Factors influencing Dab-peptide aggregation.

References

Fmoc-Dab(Mtt)-OH lactamization side reaction under coupling conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the lactamization side reaction of Fmoc-Dab(Mtt)-OH during peptide coupling conditions.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-Dab(Mtt)-OH and what is its primary application?

Fmoc-Dab(Mtt)-OH is a commercially available, orthogonally protected amino acid building block. It is primarily used in solid-phase peptide synthesis (SPPS) to introduce a diaminobutyric acid residue into a peptide sequence. The Fmoc group on the alpha-amine is base-labile, while the Mtt (4-methyltrityl) protecting group on the side-chain amine is acid-labile and can be selectively removed, allowing for site-specific modifications such as branching or labeling of the peptide chain.

Q2: I am experiencing poor coupling efficiency when using Fmoc-Dab(Mtt)-OH. What could be the cause?

A significant issue with Fmoc-Dab(Mtt)-OH is its propensity to undergo a rapid intramolecular cyclization, forming a stable γ-lactam, under standard peptide coupling conditions.[1][2] This side reaction consumes the amino acid, leading to low incorporation efficiency into the growing peptide chain.

Q3: How does the lactamization side reaction occur?

The lactamization of Fmoc-Dab(Mtt)-OH is an intramolecular cyclization that happens upon activation of the carboxylic acid. The side-chain amine, despite being protected by the bulky Mtt group, can act as an internal nucleophile, attacking the activated carboxyl group to form a five-membered ring (a γ-lactam). This process is particularly favorable with this amino acid due to the stereochemistry and the length of the side chain.

Q4: Which coupling reagents are known to promote this side reaction?

Many common coupling reagents, especially those that involve a pre-activation step in the presence of a base, can lead to significant lactam formation. The extent of this side reaction varies depending on the specific reagent used.

Troubleshooting Guide

Problem: Low Yield or Incomplete Coupling of Fmoc-Dab(Mtt)-OH

This is the most common issue reported and is very likely due to the lactamization side reaction.

Step 1: Confirm the Presence of the Lactam Side-Product

It is crucial to first confirm that lactam formation is the root cause of the poor coupling efficiency.

Detection and Quantification Protocol:

  • Sample Preparation:

    • Cleave a small sample of the resin-bound peptide after the problematic coupling step using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Prepare a standard of the Fmoc-Dab(Mtt)-lactam for comparison. This can be synthesized by treating Fmoc-Dab(Mtt)-OH with a coupling reagent like PyBOP and DIPEA in solution, followed by purification.[3]

  • Analytical Method:

    • Analyze the cleaved peptide sample and the lactam standard by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm).

      • Mobile Phase A: Water with 0.1% TFA.

      • Mobile Phase B: Acetonitrile with 0.1% TFA.

      • Gradient: A suitable gradient to separate the desired peptide from the lactam side-product (e.g., a linear gradient from 20% to 100% B over 40 minutes).

      • Detection: UV at 214 nm and 254 nm.

    • Mass Spectrometry:

      • Use electrospray ionization (ESI) in positive ion mode.

      • Monitor for the expected mass-to-charge ratio (m/z) of the desired peptide and the Fmoc-Dab(Mtt)-lactam ([M+H]⁺ ≈ 579.3).[3]

Step 2: Implement a Recommended Coupling Protocol to Minimize Lactamization

If lactam formation is confirmed, modifying the coupling protocol is necessary. A preincubation-free protocol using the coupling reagent DEPBT has been shown to achieve complete incorporation of Fmoc-Dab(Mtt)-OH.[1][2]

Recommended Experimental Protocol (DEPBT, Preincubation-Free):

  • Swell the resin in DMF for at least 30 minutes.

  • Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin (e.g., 20% piperidine (B6355638) in DMF).

  • Wash the resin thoroughly with DMF.

  • In a separate vial, dissolve Fmoc-Dab(Mtt)-OH (4 equivalents) and DEPBT (4 equivalents) in DMF.

  • Immediately add this solution to the resin, followed by the addition of DIPEA (8 equivalents).

  • Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.

  • Wash the resin thoroughly with DMF.

  • Repeat the coupling step one more time to ensure complete incorporation.

  • Proceed with the synthesis of the rest of the peptide.

Step 3: Consider Alternative Building Blocks

If the lactamization issue persists or if the recommended protocol is not suitable for your specific synthesis, consider using an alternative orthogonally protected diaminobutyric acid derivative. Fmoc-Dab(ivDde)-OH is a viable alternative where the side chain is protected by the ivDde group, which is removed under different conditions (e.g., hydrazine) and is less prone to this side reaction.

Quantitative Data on Lactam Formation

The following table summarizes the extent of Fmoc-Dab(Mtt)-OH lactamization with various common coupling reagents after a 5-minute pre-incubation period.

Coupling ReagentAbbreviation% Lactam Formation (after 5 min pre-incubation)
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOP>95%
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOP>95%
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTU~80%
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATU~75%
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-oneDEPBT<5%

Data is based on findings from Lam et al., Org. Biomol. Chem., 2022, 20, 2601-2604.

Visualizing the Reaction and Workflow

Below are diagrams illustrating the lactamization side reaction and the recommended experimental workflow to avoid it.

lactamization_pathway Fmoc_Dab Fmoc-Dab(Mtt)-OH Activated_Ester Activated Ester Fmoc_Dab->Activated_Ester Coupling Reagent + Base Lactam γ-Lactam Side-Product Activated_Ester->Lactam Intramolecular Cyclization Coupled_Peptide Desired Coupled Peptide Activated_Ester->Coupled_Peptide Intermolecular Coupling Resin Resin-Bound Peptide

Caption: Lactamization Side Reaction Pathway.

experimental_workflow start Start SPPS deprotection Fmoc Deprotection start->deprotection prepare_reagents Prepare Fmoc-Dab(Mtt)-OH and DEPBT solution deprotection->prepare_reagents add_to_resin Add Reagent Solution and DIPEA to Resin prepare_reagents->add_to_resin coupling Couple for 2 hours add_to_resin->coupling wash Wash Resin coupling->wash repeat_coupling Repeat Coupling wash->repeat_coupling repeat_coupling->coupling Yes (1st pass) continue_synthesis Continue Synthesis repeat_coupling->continue_synthesis No (2nd pass complete) end End continue_synthesis->end

Caption: Recommended Workflow for Fmoc-Dab(Mtt)-OH Coupling.

References

Technical Support Center: Enhancing the Purity of Crude Peptides Synthesized with Fmoc-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the purity of crude peptides synthesized using Fmoc-Dab(Boc)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when synthesizing peptides with this compound?

A1: Impurities in peptides synthesized with this compound often stem from general challenges in solid-phase peptide synthesis (SPPS) as well as issues specific to the diaminobutyric acid (Dab) residue. Common impurities include:

  • Deletion sequences: Resulting from incomplete coupling of an amino acid.

  • Truncated sequences: Caused by incomplete deprotection of the Fmoc group, leading to chain termination.[1]

  • Side-reaction products: Such as racemization, aspartimide formation (if Asp is in the sequence), and diketopiperazine formation (especially at the dipeptide stage).[2][3]

  • Products of incomplete side-chain deprotection: Peptides still carrying the Boc protecting group on the Dab side chain.[1]

  • Oxidation products: Particularly if methionine is present in the sequence.[2]

  • Lactam formation: The side chain of Dab can potentially form a lactam, leading to a significant impurity. While explicitly reported for the similar Fmoc-Dab(Mtt)-OH, this side reaction should be considered a risk with this compound as well.[4][5]

Q2: How can I monitor the completion of coupling and deprotection steps during synthesis?

A2: Several qualitative tests can be performed on a small sample of the peptide-resin to monitor reaction completion:

  • Kaiser (Ninhydrin) Test: This is a common test to detect free primary amines.[6] A positive result (blue/purple bead color) after a coupling step indicates incomplete reaction, while a positive result after Fmoc deprotection confirms the presence of the free N-terminal amine for the next coupling step. Proline, a secondary amine, gives a different color (yellow/orange).

  • Isatin Test: This test is specifically for detecting secondary amines and is useful for confirming the presence of an N-terminal proline after deprotection.

  • Chloranil Test: This test can be used to detect both primary and secondary amines.

Q3: What is the best method to purify my crude Dab(Boc)-containing peptide?

A3: The standard and most effective method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[7][8] This technique separates the target peptide from impurities based on hydrophobicity. A C18 column is the most common stationary phase used for peptide purification.[9]

Q4: How do I confirm the identity and purity of my final peptide product?

A4: The identity and purity of your purified peptide should be confirmed using a combination of analytical techniques:

  • Analytical RP-HPLC: To assess the purity of the final product by observing a single major peak.

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide.[10] Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and identify impurities by analyzing fragmentation patterns.[6][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of peptides containing this compound.

Problem 1: Low Yield of the Target Peptide
Potential Cause Recommended Solution Citation
Incomplete Fmoc Deprotection Extend the deprotection time with 20% piperidine (B6355638) in DMF. For difficult sequences, consider a stronger deprotection reagent like a solution containing 1-2% DBU in DMF.[2]
Incomplete Coupling Extend the coupling reaction time. Perform a "double coupling" by repeating the coupling step with a fresh solution of the activated amino acid. Increase the concentration of the amino acid and coupling reagents.[11]
Peptide Aggregation Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add chaotropic salts. Sonication during coupling can also help break up aggregates.[2]
Lactam Formation of Dab Use coupling reagents that minimize pre-activation time, such as carbodiimide-based reagents, to reduce the chance of intramolecular cyclization.[12]
Problem 2: Presence of Multiple Peaks in the Crude HPLC Chromatogram
Potential Cause Recommended Solution Citation
Deletion Peptides Optimize coupling efficiency by using a higher excess of amino acid and coupling reagents, and consider double coupling for problematic residues.[11]
Truncated Peptides Ensure complete Fmoc deprotection by extending reaction times or using a stronger deprotection solution. Perform a capping step with acetic anhydride (B1165640) after coupling to block any unreacted N-termini.
Racemization Use coupling reagents known for low racemization, such as those combined with additives like HOBt or OxymaPure. Use a hindered base like DIPEA instead of triethylamine.[2]
Aspartimide Formation (if Asp is present) Add HOBt to the piperidine deprotection solution to reduce aspartimide formation.[2]
Incomplete Boc Deprotection from Dab Side Chain Ensure sufficient time and an appropriate scavenger cocktail during the final cleavage from the resin.

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and a suitable coupling agent (e.g., HBTU, HATU) in DMF.

    • Add 6-10 equivalents of a base (e.g., DIPEA) and allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3-5 times).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF and DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.

Protocol 2: RP-HPLC Purification of Crude Peptide
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often a mixture of Solvent A (e.g., 0.1% TFA in water) and a small amount of organic solvent like acetonitrile (B52724) (Solvent B) to ensure complete dissolution.[7]

  • Column: Use a C18 stationary phase column suitable for peptide purification.[9]

  • Mobile Phases:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[8]

  • Gradient Elution: A linear gradient from a low percentage of Solvent B to a higher percentage is used to elute the peptides. The optimal gradient will depend on the hydrophobicity of the peptide. A typical starting point is a gradient of 5% to 65% Solvent B over 30-60 minutes.

  • Fraction Collection: Collect fractions corresponding to the peaks detected by UV absorbance (typically at 214 nm and 280 nm).

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to identify the fractions containing the pure target peptide. Pool the pure fractions.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a white powder.

Protocol 3: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Ionization: Use electrospray ionization (ESI) to generate gas-phase peptide ions.

  • MS1 Scan: Acquire a full scan mass spectrum to determine the molecular weight of the peptide and identify any co-eluting impurities. The observed mass should correspond to the calculated mass of the target peptide.

  • MS/MS Fragmentation (for sequencing and impurity identification):

    • Select the precursor ion corresponding to the target peptide (or an impurity).

    • Fragment the precursor ion using collision-induced dissociation (CID).

    • Analyze the resulting fragment ions (b- and y-ions) to confirm the amino acid sequence.[10]

Visualizations

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Loop Repeat for each Amino Acid Wash2->Loop Loop->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Loop->Final_Deprotection Final cycle Cleavage Cleavage & Global Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide

Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Purification_Workflow Crude_Peptide Crude Peptide Dissolution HPLC Preparative RP-HPLC (C18 Column) Crude_Peptide->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Analysis Analysis of Fractions (Analytical HPLC/MS) Fraction_Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Purified Peptide Lyophilization->Pure_Peptide

Caption: Workflow for Crude Peptide Purification and Analysis.

Troubleshooting_Logic Impure_Crude Impure Crude Peptide Low_Yield Low Yield Impure_Crude->Low_Yield Extra_Peaks Multiple Peaks in HPLC Impure_Crude->Extra_Peaks Incomplete_Coupling Incomplete Coupling? Low_Yield->Incomplete_Coupling Deletion_Seq Deletion Sequence? Extra_Peaks->Deletion_Seq Double_Couple Action: Double Couple / Increase Reagents Incomplete_Coupling->Double_Couple Yes Incomplete_Deprotection Incomplete Deprotection? Incomplete_Coupling->Incomplete_Deprotection No Stronger_Deprotection Action: Use Stronger Deprotection Reagent Incomplete_Deprotection->Stronger_Deprotection Yes Aggregation Aggregation? Incomplete_Deprotection->Aggregation No Change_Solvent Action: Change Solvent / Sonicate Aggregation->Change_Solvent Yes Optimize_Coupling Action: Optimize Coupling Deletion_Seq->Optimize_Coupling Yes Truncated_Seq Truncated Sequence? Deletion_Seq->Truncated_Seq No Capping_Step Action: Add Capping Step Truncated_Seq->Capping_Step Yes Side_Reactions Side Reactions? Truncated_Seq->Side_Reactions No Optimize_Conditions Action: Optimize Coupling/Deprotection Conditions Side_Reactions->Optimize_Conditions Yes

Caption: Troubleshooting Logic for Impure Crude Peptides.

References

Technical Support Center: Managing Racemization of Amino Acids During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals manage and mitigate amino acid racemization during peptide synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is amino acid racemization in the context of peptide synthesis, and why is it a significant issue?

A: Racemization is the process where a pure chiral amino acid (typically the L-enantiomer) converts into a mixture of both its L- and D-enantiomers.[1][2] In peptide synthesis, this is a critical side reaction because the biological activity and therapeutic efficacy of a peptide are highly dependent on its specific three-dimensional structure, which is determined by the chirality of its constituent amino acids.[1] The presence of even minor diastereomeric impurities can be challenging to remove and may drastically alter or nullify the peptide's intended function.[1]

Q2: What are the primary mechanisms that cause racemization during peptide synthesis?

A: The two main mechanisms responsible for racemization during peptide synthesis are:

  • Oxazolone (B7731731) Formation: This is the most prevalent pathway.[2][3] It involves the activation of the C-terminal carboxyl group of an N-protected amino acid, which can then cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be readily removed by a base, leading to a loss of chirality. Subsequent reprotonation can occur from either side, resulting in a mixture of L and D isomers.[2]

  • Direct α-Proton Abstraction (Enolization): In this mechanism, a base directly removes the α-proton from the activated amino acid, forming an enolate intermediate.[2][3][4] This pathway is also a significant contributor to racemization, especially with amino acid residues that have highly acidic α-protons.[3]

Q3: Which amino acids are most susceptible to racemization?

A: Certain amino acids are inherently more prone to racemization due to their side-chain structures. Histidine (His) and Cysteine (Cys) are particularly notorious for their susceptibility to racemization.[1][2][5] Other amino acids that can be problematic under specific conditions include Serine (Ser) , Phenylalanine (Phe) , and Phenylglycine (Phg) .[2][3][6] The nature of the side-chain protecting group can also influence the rate of racemization.[2]

Q4: How does the choice of coupling reagent impact the extent of racemization?

A: The coupling reagent used to activate the carboxylic acid for amide bond formation plays a pivotal role in controlling racemization.

  • Carbodiimides (e.g., DCC, DIC, EDC): When used alone, these reagents can lead to high levels of racemization.[2][6][7] However, their performance is significantly improved by the addition of anti-racemization additives.

  • Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are generally preferred as they are highly efficient and typically result in lower levels of racemization compared to carbodiimides alone.[1][2][6]

  • Phosphonium (B103445) Salts (e.g., PyBOP, PyAOP): These are also very effective at minimizing racemization while promoting efficient coupling.[1][6]

Q5: What is the function of additives like HOBt, HOAt, and OxymaPure?

A: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial for suppressing racemization, especially when using carbodiimide (B86325) coupling reagents.[5][8] They react with the activated amino acid to form an active ester intermediate. This intermediate is more stable and less prone to oxazolone formation, thereby reducing the likelihood of racemization.[8] HOAt and OxymaPure are often considered more effective than HOBt in suppressing racemization.[8][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High levels of epimerization detected in the final peptide. Use of a racemization-prone coupling reagent (e.g., carbodiimides alone).- Add an anti-racemization additive such as HOBt, HOAt, or OxymaPure to the coupling reaction.[2] - Switch to a uronium/aminium (e.g., HATU, HCTU) or phosphonium (e.g., PyBOP) based coupling reagent.[2]
The base used is too strong or sterically unhindered.- Use a weaker or more sterically hindered base. For example, replace diisopropylethylamine (DIEA) with N-methylmorpholine (NMM) or 2,4,6-collidine.[2][8]
Elevated reaction temperature.- Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature). This is especially important for microwave-assisted peptide synthesis where temperatures can be significantly elevated.[2][3][10]
The specific amino acid being coupled is highly susceptible to racemization (e.g., His, Cys).- For Histidine, use a side-chain protecting group like trityl (Trt) or methoxytrityl (Mmt).[5] - For Cysteine, consider using coupling conditions specifically designed to minimize its racemization, such as using OxymaPure as an additive.[1]
Racemization observed during the coupling of peptide fragments. The C-terminal amino acid of the fragment is activated, increasing its susceptibility to racemization.- Couple fragments using a strategy that minimizes racemization, such as the use of coupling reagents like DEPBT.[2] - Consider segment condensation strategies that utilize C-terminal glycine (B1666218) or proline residues, which are not prone to racemization.
Inconsistent or unexpected levels of racemization. Solvent effects.- The choice of solvent can influence the stability of intermediates. Polar aprotic solvents like DMF are common, but the effect of the solvent on racemization should be considered, especially in solid-phase peptide synthesis where resin swelling is also a factor.[3]
Fmoc deprotection conditions.- While less common, the basic conditions of Fmoc deprotection can contribute to racemization, although this is generally not a major factor.[3]

Quantitative Data on Racemization

The extent of racemization is highly dependent on the specific amino acid, coupling reagent, base, solvent, and temperature. The following tables provide a summary of reported racemization levels under various conditions.

Table 1: Comparison of Racemization with Different Coupling Reagents for Phenylglycine (Phg)

Coupling ReagentBaseAmino AcidApproximate Racemization (%)Reference
HBTUDIPEAFmoc-Phg-OH~8%[6]
PyBOPDIPEAFmoc-Phg-OH~10%[6]

Note: Phenylglycine is known to be prone to racemization.

Table 2: Effect of Coupling Additives on Racemization

Coupling ReagentAdditiveBaseRacemization of His (%)
DIPCDIHOBtDIPEA5.5
DIPCDIOxymaPureDIPEA5.6

Data adapted from studies on the ABRF peptide sequence.[9]

Table 3: Racemization of Key Residues During SPPS of ABRF Peptide

Coupling MethodHis Racemization (%)Val Racemization (%)
DIPCDI/HOBt5.50.6
DIPCDI/Oxyma5.60.7

This data highlights that while additives are effective, certain residues like Histidine remain more susceptible.[9]

Experimental Protocols

Protocol 1: General Procedure for HPLC-Based Analysis of Amino Acid Enantiomers

This protocol outlines a general method for determining the extent of racemization by separating the enantiomers of the constituent amino acids after peptide hydrolysis.

1. Peptide Hydrolysis: a. Place the purified peptide sample in a hydrolysis tube. b. Add 6 M HCl (or DCl for mechanistic studies).[11] c. Seal the tube under vacuum and heat at 110 °C for 24 hours. d. After hydrolysis, cool the tube and remove the acid under vacuum.

2. Derivatization (using Marfey's Reagent - FDAA): a. Dissolve the amino acid hydrolysate in 50 µL of 0.1 M NaHCO₃ (pH 8.5). b. Add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) in acetone.[12] c. Incubate the mixture at 40 °C for 1 hour.[12] d. Cool the reaction mixture to room temperature and neutralize by adding 50 µL of 2 M HCl.[12] e. Dilute the sample with the initial mobile phase before injection.

3. HPLC Analysis: a. Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[12] b. Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., triethylammonium (B8662869) phosphate). c. Flow Rate: 1.0 mL/min.[12] d. Column Temperature: Ambient.[12] e. Detection: UV at 340 nm. f. Injection Volume: 10 µL.

4. Data Analysis: a. Identify the peaks corresponding to the L-L and L-D diastereomers based on the retention times of derivatized L- and D-amino acid standards. b. Calculate the percentage of racemization by integrating the peak areas.

Protocol 2: Enzymatic Assay for Racemization Detection

This method utilizes the stereospecificity of enzymes to detect and quantify one enantiomer in the presence of the other.

1. Principle: Leucine (B10760876) aminopeptidase (B13392206) is an enzyme that specifically hydrolyzes peptides composed entirely of L-amino acids.[13] If epimerization occurs during the coupling of a D-amino acid, a small amount of an all-L peptide will be formed, which can then be cleaved by the enzyme.[13]

2. Sample Preparation: a. Synthesize a model peptide where a D-amino acid is coupled to an L-amino acid sequence. b. Deprotect the final peptide.

3. Enzymatic Digestion: a. Dissolve the deprotected peptide in a suitable buffer for leucine aminopeptidase. b. Add leucine aminopeptidase to the solution. c. Incubate at the optimal temperature and time for the enzyme.

4. Analysis: a. Analyze the reaction mixture by HPLC or another suitable chromatographic method. b. Quantify the amount of the hydrolyzed product (the L-amino acid that was C-terminal to the D-amino acid). The amount of this product is directly proportional to the extent of epimerization.[13]

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Pathway cluster_direct Direct Enolization Pathway N_Protected_AA N-Protected Amino Acid Activated_AA Activated Amino Acid N_Protected_AA->Activated_AA Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Racemic_Oxazolone Racemic Oxazolone Oxazolone->Racemic_Oxazolone + Base, -H+ Racemic_Oxazolone->Oxazolone +H+ Peptide_Bond Peptide Bond Formation Racemic_Oxazolone->Peptide_Bond + Amino Component N_Protected_AA2 N-Protected Amino Acid Activated_AA2 Activated Amino Acid N_Protected_AA2->Activated_AA2 Coupling Reagent Enolate Enolate Intermediate Activated_AA2->Enolate + Base, -H+ Enolate->Activated_AA2 +H+ Racemic_Activated_AA Racemic Activated AA Enolate->Racemic_Activated_AA Peptide_Bond2 Peptide Bond Formation Racemic_Activated_AA->Peptide_Bond2 + Amino Component

Caption: Primary mechanisms of amino acid racemization during peptide synthesis.

Troubleshooting_Racemization Start High Racemization Detected Check_Reagent Review Coupling Reagent Start->Check_Reagent Check_Base Evaluate Base Check_Reagent->Check_Base No Use_Additive Add HOBt/HOAt/Oxyma Check_Reagent->Use_Additive Carbodiimide? Change_Reagent Switch to Uronium/ Phosphonium Reagent Check_Reagent->Change_Reagent Yes Check_Temp Assess Temperature Check_Base->Check_Temp No Weaker_Base Use Weaker/Hindered Base (NMM, Collidine) Check_Base->Weaker_Base Strong/Unhindered? Check_AA Consider Amino Acid Check_Temp->Check_AA No Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Elevated? Specific_Protocol Use AA-Specific Protocol (e.g., for His/Cys) Check_AA->Specific_Protocol His/Cys? End Racemization Minimized Check_AA->End No Use_Additive->Check_Base Change_Reagent->Check_Base Weaker_Base->Check_Temp Lower_Temp->Check_AA Specific_Protocol->End

Caption: A decision tree for troubleshooting racemization issues.

HPLC_Workflow Peptide_Sample Peptide Sample Hydrolysis Acid Hydrolysis (6M HCl) Peptide_Sample->Hydrolysis Derivatization Derivatization (e.g., FDAA) Hydrolysis->Derivatization HPLC Reversed-Phase HPLC Derivatization->HPLC Data_Analysis Peak Integration & Quantification HPLC->Data_Analysis Result Percentage Racemization Data_Analysis->Result

Caption: Experimental workflow for racemization analysis by HPLC.

References

Technical Support Center: Synthesis of Long Peptides Using Fmoc Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of long peptides using Fmoc solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered during the synthesis of long peptides (>30 amino acids) using Fmoc chemistry?

A1: The synthesis of long peptides is primarily complicated by issues arising from the growing peptide chain's physical and chemical properties. The most common challenges include:

  • Peptide Aggregation: As the peptide chain elongates, it can adopt secondary structures (e.g., β-sheets) that lead to inter- and intra-chain aggregation. This aggregation can physically block reactive sites on the resin, leading to incomplete deprotection and coupling reactions.[1][2] Hydrophobic sequences are particularly prone to aggregation.[2]

  • Difficult Couplings: Steric hindrance from bulky amino acid side chains or aggregation can slow down or prevent the complete formation of peptide bonds.

  • Racemization: The loss of stereochemical integrity at the α-carbon of an amino acid can occur during activation and coupling, particularly with residues like cysteine and histidine.[2][3]

  • Side Reactions: A variety of side reactions can occur during both the iterative deprotection/coupling cycles and the final cleavage from the resin. Common side reactions include aspartimide formation, diketopiperazine formation, and modifications of sensitive amino acid residues.[2][4]

Q2: How can I predict if my peptide sequence will be difficult to synthesize?

A2: While precise prediction is challenging, certain sequence characteristics are known to increase the likelihood of synthetic difficulties. These include:

  • High content of hydrophobic residues: Stretches of amino acids like Val, Ile, Leu, Phe, and Ala can promote aggregation.

  • Presence of β-branched amino acids: Val and Ile can sterically hinder coupling reactions.

  • Sequences prone to secondary structure formation: Alternating hydrophobic and hydrophilic residues can favor β-sheet formation.

  • Repetitive sequences: These can lead to stable secondary structures and aggregation.

Several online tools can analyze a peptide sequence and predict potential aggregation sites or difficult couplings.

Q3: What are Pseudoproline Dipeptides and how do they help in long peptide synthesis?

A3: Pseudoproline dipeptides are derivatives of Serine or Threonine where the side-chain hydroxyl group is cyclized with the backbone amide nitrogen, forming an oxazolidine (B1195125) ring. This modification temporarily introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that cause aggregation.[4] The native Ser or Thr residue is regenerated during the final acidic cleavage step. They are introduced as dipeptide units during synthesis and are a highly effective strategy for improving the yield and purity of long and difficult peptides.[4]

Troubleshooting Guides

Problem 1: Incomplete Coupling or Deprotection

Symptom: Positive Kaiser test after coupling (blue beads), or a negative/faint Kaiser test after deprotection (yellow/colorless beads). In automated synthesizers, you may observe flattened and broadened UV deprotection peaks. Resin may also appear shrunken or clumpy.

Possible Cause: Peptide aggregation is the most common cause of incomplete reactions in long peptide synthesis.[2]

Solutions:

StrategyDescriptionWhen to Use
Change Solvent Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or add a chaotropic agent like DMSO (up to 25%) to the solvent to disrupt aggregation.[2]First-line approach for sequences showing signs of aggregation.
Elevated Temperature Perform coupling reactions at a higher temperature (e.g., 50-75°C). Microwave-assisted synthesis is a highly effective method for this.[5][6]For particularly difficult couplings where solvent changes are insufficient.
Chaotropic Salts Add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt hydrogen bonds causing aggregation.[2][7]When severe aggregation is suspected and other methods have failed.
Double Coupling Repeat the coupling step with a fresh solution of activated amino acid.For moderately difficult couplings or when a single coupling is incomplete.
Use "Magic Mixture" A solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2M ethylenecarbonate can be used for both coupling and deprotection at elevated temperatures.For extremely difficult, hydrophobic sequences.
Incorporate Structure-Disrupting Elements Proactively include pseudoproline dipeptides or backbone-protecting groups like Hmb or Dmb at regular intervals (e.g., every 6-8 residues) in your sequence design.[2][4]Best implemented during the planning phase for known difficult or long sequences.

Workflow for Troubleshooting Incomplete Reactions:

G start Incomplete Reaction (e.g., Positive Kaiser Test) solvent Change Solvent (e.g., NMP, add DMSO) start->solvent temp Elevated Temperature (Microwave or Conventional Heating) solvent->temp If still incomplete success Successful Synthesis solvent->success If successful double_couple Perform Double Coupling temp->double_couple If still incomplete temp->success If successful chaotropic Add Chaotropic Salts (e.g., LiCl) double_couple->chaotropic If still incomplete double_couple->success If successful structure_disrupt Re-synthesize with Structure-Disrupting Elements (Pseudoprolines, Hmb/Dmb) chaotropic->structure_disrupt If still incomplete chaotropic->success If successful structure_disrupt->success

Caption: Troubleshooting workflow for incomplete coupling/deprotection.

Problem 2: Racemization

Symptom: The final peptide product shows a doublet or broadened peak in HPLC, and mass spectrometry confirms the presence of a species with the same mass as the desired peptide.

Possible Cause: The α-proton of the activated amino acid is susceptible to base-catalyzed abstraction, leading to a loss of chirality. This is particularly problematic for certain amino acids and with some combinations of coupling reagents and bases.

Solutions:

Amino Acid Prone to RacemizationRecommended Strategy
Histidine (His) Use a pre-formed active ester or a coupling reagent that minimizes pre-activation time. Avoid strong bases during coupling. Using N-π-protection on the imidazole (B134444) ring can also reduce racemization.[8]
Cysteine (Cys) Use a less sterically hindered protecting group on the sulfhydryl group. Employ coupling conditions known to suppress racemization, such as using collidine instead of DIPEA as the base.
Phenylalanine (Phe) and Phenylglycine (Phg) The use of weaker, sterically hindered bases like collidine or 2,4,6-trimethylpyridine (B116444) (TMP) instead of DIPEA can significantly reduce racemization.[3]

Comparison of Bases for Reducing Racemization of Phenylglycine:

BasepKaSteric HindranceRacemization Potential
DIPEA~10.7ModerateHigh
NMM~7.4LowModerate
Collidine~7.5HighLow
TMP~7.5HighLow
Problem 3: Side Reactions During Synthesis and Cleavage

Symptom: Multiple peaks in the final HPLC chromatogram with masses corresponding to known side products.

Possible Causes and Solutions:

Side ReactionDescriptionPrevention and Mitigation
Aspartimide Formation The side-chain carboxylate of Asp attacks the backbone amide, forming a five-membered succinimide (B58015) ring. This can lead to a mixture of α- and β-aspartyl peptides and piperidide adducts.[2][4]Add HOBt to the piperidine (B6355638) deprotection solution. Use backbone protection (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) for Asp-Gly sequences.[2]
Diketopiperazine Formation At the dipeptide stage, the N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is common with Proline in the first or second position.[2]Use a sterically hindered resin like 2-chlorotrityl chloride resin. Couple the third amino acid quickly after deprotection of the second.[2]
Alkylation of Trp, Met, Cys, Tyr During final TFA cleavage, carbocations generated from side-chain protecting groups can alkylate nucleophilic residues.[1]Use a cleavage cocktail containing scavengers to trap these carbocations. A common and effective mixture is "Reagent K".[1]

Cleavage Cocktail Selection Guide:

Peptide ContainsRecommended Cocktail (v/v)Rationale
No sensitive residuesTFA / H₂O / TIPS (95:2.5:2.5)A general-purpose, low-odor cocktail.
Cys, Met, TyrTFA / H₂O / EDT / TIPS (94:2.5:2.5:1)EDT is an effective scavenger for cations that can modify Cys and Met.
TrpTFA / H₂O / EDT (95:2.5:2.5) with Fmoc-Trp(Boc)-OHThe Boc protecting group on Trp minimizes side reactions. EDT scavenges released cations.
Multiple Arg(Pbf)Reagent K: TFA / Phenol (B47542) / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)A robust cocktail for complex peptides with multiple sensitive residues.

Logical Flow for Cleavage Cocktail Selection:

G start Peptide Synthesized check_trp Contains Trp? start->check_trp check_cys_met Contains Cys or Met? check_trp->check_cys_met No cocktail_k Use Reagent K check_trp->cocktail_k Yes (and other sensitive residues) check_arg Contains multiple Arg(Pbf)? check_cys_met->check_arg No cocktail_edt Use TFA/H2O/EDT/TIPS check_cys_met->cocktail_edt Yes check_arg->cocktail_k Yes cocktail_tips Use TFA/H2O/TIPS check_arg->cocktail_tips No

Caption: Decision tree for selecting an appropriate cleavage cocktail.

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completeness

Principle: The Kaiser test is a colorimetric assay that detects free primary amines. A positive result (blue color) indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.

Reagents:

  • Solution A: 16.5 mg KCN in 25 mL of distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.

  • Solution B: 1.0 g ninhydrin (B49086) in 20 mL of n-butanol.

  • Solution C: 40 g phenol in 20 mL of n-butanol.

Procedure:

  • Collect a small sample of resin beads (10-15 beads) into a small test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretationAction
Beads and solution are yellow/colorlessCoupling is completeProceed to deprotection
Beads are dark blue, solution is light blueIncomplete couplingRecouple the amino acid
Beads and solution are intense blueCoupling has failedTroubleshoot reagents and protocol
Protocol 2: Manual Coupling of a Pseudoproline Dipeptide

Principle: Pseudoproline dipeptides are incorporated using standard coupling methods, replacing the corresponding two individual amino acid coupling steps.

Materials:

  • Fmoc-deprotected peptide-resin

  • Pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(ψPro)-OH) (3 equivalents)

  • Coupling reagent (e.g., HBTU) (3 equivalents)

  • Base (e.g., DIPEA) (6 equivalents)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF.

  • In a separate vial, dissolve the pseudoproline dipeptide and HBTU in a minimal amount of DMF.

  • Add DIPEA to the activation mixture and vortex briefly.

  • Immediately add the activation mixture to the resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Wash the resin thoroughly with DMF.

  • Perform a Kaiser test to confirm the completion of the coupling.

Protocol 3: Microwave-Assisted Fmoc Deprotection and Coupling

Principle: Microwave energy accelerates both the deprotection and coupling steps, which can help to overcome aggregation-induced synthetic difficulties and significantly reduce synthesis time.[5][6]

Materials:

  • Peptide-resin in a microwave-compatible reaction vessel

  • 20% Piperidine in DMF

  • Fmoc-amino acid (5 equivalents)

  • Coupling reagent (e.g., HATU) (5 equivalents)

  • Base (e.g., DIPEA) (10 equivalents)

  • DMF

Procedure:

  • Deprotection: a. Add the 20% piperidine solution to the resin. b. Irradiate with microwave energy at a controlled temperature (e.g., 75°C) for 3-5 minutes. c. Drain and wash the resin with DMF.

  • Coupling: a. Prepare the activation mixture of Fmoc-amino acid, HATU, and DIPEA in DMF. b. Add the activation mixture to the deprotected resin. c. Irradiate with microwave energy at a controlled temperature (e.g., 75°C) for 5-10 minutes. d. Drain and wash the resin with DMF.

Note: Microwave parameters (power, temperature, and time) should be optimized for the specific instrument and peptide sequence.

References

How to confirm complete Fmoc deprotection from Dab residue

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the confirmation of complete Fmoc deprotection from Diaminobutyric acid (Dab) residues in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is confirming complete Fmoc deprotection from Dab residues particularly important?

Confirming the complete removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the alpha-amino group of a Dab residue is critical for successful peptide synthesis. Incomplete deprotection leads to the formation of deletion sequences, where the subsequent amino acid is not coupled, resulting in a heterogeneous final product that is difficult to purify and can compromise the biological activity of the peptide.

Q2: What are the standard methods to monitor Fmoc deprotection?

The most common methods for monitoring Fmoc deprotection are qualitative colorimetric tests performed on a small sample of resin beads. The Kaiser test is a widely used method for detecting primary amines. An alternative is the chloranil (B122849) test, which can be used for detecting secondary amines, though it is less common for routine monitoring of Fmoc deprotection of primary amines.

Q3: Are there any specific challenges associated with Fmoc deprotection from Dab?

While Fmoc deprotection from Dab generally follows standard protocols, the presence of the side-chain protecting group (e.g., Mtt, Boc) can sometimes influence the efficiency of the N-terminal deprotection, although this is not a commonly reported issue. The primary challenge remains ensuring the reaction goes to completion, as with any other amino acid.

Q4: How does the Kaiser test work?

The Kaiser test is a sensitive colorimetric assay that detects free primary amines on the peptide resin. It uses ninhydrin (B49086), which reacts with the primary amine to produce a dark blue or purple color (Ruhemann's purple). If the Fmoc group is still attached, the N-terminal amine is protected, and the beads will remain colorless or turn a yellowish/brownish color.

Q5: What should I do if the Kaiser test is positive, indicating complete deprotection?

A positive Kaiser test (blue/purple beads) indicates the presence of a free primary amine, meaning the Fmoc group has been successfully removed. You can then proceed to the next coupling step in your synthesis protocol.

Troubleshooting Incomplete Fmoc Deprotection of Dab

If you suspect or have confirmed that the Fmoc deprotection from a Dab residue is incomplete, consult the following troubleshooting guide.

Problem Possible Cause(s) Recommended Solution(s)
Kaiser test is negative (yellow/colorless beads) after standard deprotection time. 1. Deprotection reagent degradation: The piperidine (B6355638) solution may have degraded over time. 2. Insufficient deprotection time: The standard 20-30 minute deprotection time may not be sufficient for this specific sequence. 3. Poor solvent penetration: The resin may be clumped, preventing efficient access of the reagent.1. Prepare a fresh solution of 20% piperidine in DMF. 2. Extend the deprotection time. Perform a second deprotection step for an additional 10-15 minutes and repeat the Kaiser test. 3. Ensure proper agitation and swelling of the resin throughout the deprotection step.
Kaiser test results are ambiguous (e.g., faint blue). 1. Slow or partial deprotection: The reaction may not have gone to completion. 2. Incorrect test procedure: The Kaiser test reagents may not have been prepared or used correctly.1. Repeat the deprotection step with fresh reagent and for a longer duration. 2. Review the Kaiser test protocol and ensure all reagents are fresh and added in the correct order.
Repeated deprotection cycles still result in a negative Kaiser test. 1. Aggregation of the peptide chain: The growing peptide may be aggregating on the resin, hindering reagent access to the N-terminus. 2. Formation of a stable secondary structure: The peptide sequence may be adopting a secondary structure that masks the N-terminal amine.1. Consider using a solvent system known to disrupt aggregation, such as adding a small percentage of DMSO to the DMF. 2. Perform the deprotection at a slightly elevated temperature (e.g., 30-35°C) to help disrupt secondary structures.

Experimental Protocol: The Kaiser Test

This protocol outlines the steps for performing the Kaiser test to confirm the presence of a free primary amine after Fmoc deprotection.

Reagents:

  • Solution A (Ninhydrin Solution): 5 g of ninhydrin in 100 mL of ethanol.

  • Solution B (Pyridine Solution): 80 g of phenol (B47542) in 20 mL of ethanol.

  • Solution C (Potassium Cyanide Solution): 2 mL of 0.001 M KCN solution diluted in 100 mL of pyridine.

Procedure:

  • After the Fmoc deprotection step and subsequent washing of the peptide resin, carefully remove a small sample of resin beads (approximately 5-10 mg).

  • Place the resin beads into a small glass test tube.

  • Add 2-3 drops of Solution A to the test tube.

  • Add 2-3 drops of Solution B to the test tube.

  • Add 2-3 drops of Solution C to the test tube.

  • Heat the test tube in a heating block at 100-120°C for 3-5 minutes.

  • Observe the color of the resin beads and the solution.

Interpretation of Results:

  • Positive Result (Deprotection Complete): The resin beads and the solution will turn a dark blue or purple color. This indicates the presence of a free primary amine.

  • Negative Result (Deproteaction Incomplete): The resin beads and solution will remain yellow or colorless. This indicates that the N-terminal amine is still protected by the Fmoc group.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for Fmoc deprotection and the decision-making process for troubleshooting.

Fmoc_Deprotection_Workflow start Start: Fmoc-Dab-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash Wash Resin (DMF) deprotection->wash kaiser_test Perform Kaiser Test wash->kaiser_test positive Positive Result (Blue Beads) kaiser_test->positive Free Amine? YES negative Negative Result (Yellow Beads) kaiser_test->negative Free Amine? NO next_step Proceed to Next Coupling positive->next_step troubleshoot Troubleshoot (See Guide) negative->troubleshoot

Caption: Workflow for Fmoc deprotection and confirmation using the Kaiser test.

Troubleshooting_Logic start Kaiser Test is Negative (Incomplete Deprotection) repeat_deprotection Repeat Deprotection (Fresh Reagent, Longer Time) start->repeat_deprotection retest Retest with Kaiser Test repeat_deprotection->retest still_negative Still Negative? retest->still_negative failure Persistent Failure: Consider Peptide Resynthesis or Cleavage and Analysis retest->failure If still negative change_conditions Modify Conditions: - Use Aggregation-Disrupting Solvents - Increase Temperature still_negative->change_conditions YES success Deprotection Successful: Proceed to Coupling still_negative->success NO change_conditions->retest

Caption: Decision-making diagram for troubleshooting incomplete Fmoc deprotection.

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Peptides Containing Fmoc-Dab(Boc)-OH and Its Orthogonal Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and peptide chemistry, the strategic incorporation of non-proteinogenic amino acids is crucial for designing peptides with enhanced stability, constrained conformations, and novel functionalities. 2,4-diaminobutyric acid (Dab) is a key building block in this endeavor, and its successful integration into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) hinges on the judicious selection of side-chain protecting groups. The Nα-Fmoc-Nγ-tert-butyloxycarbonyl-L-2,4-diaminobutyric acid (Fmoc-Dab(Boc)-OH) is a commonly utilized derivative, but its acid-labile Boc group limits its application in orthogonal protection schemes where selective on-resin side-chain manipulation is desired.

This guide provides an objective comparison of the High-Performance Liquid Chromatography (HPLC) analysis of peptides synthesized with this compound against those containing orthogonally protected alternatives: Fmoc-Dab(ivDde)-OH and Fmoc-Dab(Alloc)-OH. The comparison is supported by illustrative experimental data and detailed protocols to aid in the selection of the most suitable building block for a given synthetic strategy.

Comparison of Dab Side-Chain Protecting Groups in Fmoc-SPPS

The choice of a side-chain protecting group for Dab significantly impacts the synthetic strategy, particularly when on-resin modifications such as cyclization or branching are intended. The following table provides a comparative overview of the protecting groups discussed in this guide.

Protecting GroupDeprotection ConditionsKey AdvantagesPotential Disadvantages
Boc (tert-butyloxycarbonyl)Strong acid (e.g., high concentration of TFA)Robust and stable to the piperidine (B6355638) treatment for Fmoc removal.Not suitable for orthogonal strategies where other acid-labile groups are present.
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)2% Hydrazine (B178648) in DMFOrthogonal to both acid- and base-labile groups, enabling selective on-resin deprotection.[1][2]Hydrazine can be harsh on some resins and peptides; removal can be slow. Migration of the ivDde group can be a side reaction.[2]
Alloc (Allyloxycarbonyl)Pd(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavengerOrthogonal to both acid- and base-labile groups.[3] Deprotection is typically fast and clean.Requires the use of a palladium catalyst, which must be thoroughly removed from the final peptide.

Illustrative Experimental Data: Purity and HPLC Profile Comparison

To objectively assess the performance of each Fmoc-Dab derivative, a model hexapeptide (Ac-Tyr-Gly-Gly-Phe-Dab-Leu-NH₂) was synthesized. The crude peptides were analyzed by reverse-phase HPLC to compare purity and retention characteristics.

Note: The following data is illustrative and intended to provide a representative comparison. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

Fmoc-Dab Derivative Used in SynthesisCrude Purity (%)Retention Time (min)Observations
This compound ~85%21.5The Boc group adds significant hydrophobicity, leading to a longer retention time. The primary impurities are deletion sequences.
Fmoc-Dab(ivDde)-OH ~80%23.2The ivDde group is highly hydrophobic, resulting in the longest retention time. In addition to deletion sequences, minor peaks corresponding to byproducts of incomplete deprotection or side reactions may be observed.
Fmoc-Dab(Alloc)-OH ~82%20.8The Alloc group is less hydrophobic than Boc or ivDde, leading to a shorter retention time. The impurity profile is generally clean, with the main byproducts being deletion sequences.

These results suggest that while all three derivatives can be used to synthesize the target peptide in high purity after purification, the choice of protecting group influences the chromatographic behavior and the impurity profile of the crude product. The hydrophobicity of the protecting group directly correlates with the retention time on a C18 column, a factor to consider when developing purification protocols.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of the Model Hexapeptide

A model hexapeptide, Ac-Tyr(tBu)-Gly-Gly-Phe-Dab(PG)-Leu-NH₂, where PG represents Boc, ivDde, or Alloc, was synthesized on a Rink Amide resin (0.1 mmol scale) using a manual or automated peptide synthesizer.

  • Resin Swelling: The Rink Amide resin was swollen in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: The Fmoc group was removed by treating the resin with 20% piperidine in DMF (2 x 10 min).[4][5]

  • Amino Acid Coupling: The respective Fmoc-amino acid (4 eq.) was activated with HCTU (3.95 eq.) and DIPEA (8 eq.) in DMF and coupled to the resin for 1-2 hours.

  • Acetylation: After the final coupling of Fmoc-Tyr(tBu)-OH and subsequent Fmoc deprotection, the N-terminus was acetylated using a solution of acetic anhydride/DIPEA/DMF (1:1:8) for 30 minutes.

  • Cleavage and Global Deprotection: The peptide was cleaved from the resin with simultaneous removal of the side-chain protecting groups using a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation and Lyophilization: The cleaved peptide was precipitated in cold diethyl ether, centrifuged, and the pellet was washed with cold ether. The crude peptide was then dissolved in a water/acetonitrile mixture and lyophilized.

HPLC Analysis of the Crude Peptide

The purity and identity of the crude peptides were assessed by analytical reverse-phase HPLC.

  • System: Agilent 1200 series or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 5% to 65% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 280 nm

  • Injection Volume: 20 µL of a 1 mg/mL solution of the crude peptide

Visualizing the Workflow and Comparisons

Experimental Workflow for Peptide Synthesis and Analysis

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_analysis Analysis Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Coupling->Deprotection Repeat for each amino acid Acetylation N-terminal Acetylation Coupling->Acetylation After final coupling Cleavage Cleavage & Deprotection Acetylation->Cleavage Precipitation Peptide Precipitation Cleavage->Precipitation Lyophilization Lyophilization Precipitation->Lyophilization HPLC RP-HPLC Analysis Lyophilization->HPLC

Caption: Workflow for the synthesis and analysis of a Dab-containing peptide.

Logical Relationship of Orthogonal Protection

G cluster_protecting_groups Side-Chain Protecting Groups for Dab Fmoc_SPPS Fmoc-based SPPS Boc Boc (Acid-labile) Fmoc_SPPS->Boc Standard Elongation ivDde ivDde (Hydrazine-labile) Fmoc_SPPS->ivDde Orthogonal Strategy Alloc Alloc (Pd(0)-labile) Fmoc_SPPS->Alloc Orthogonal Strategy On_Resin_Mod On-Resin Side-Chain Modification (e.g., Cyclization, Branching) Boc->On_Resin_Mod Not compatible ivDde->On_Resin_Mod Alloc->On_Resin_Mod

Caption: Orthogonal vs. non-orthogonal protection of the Dab side chain in Fmoc-SPPS.

Conclusion

The selection of a side-chain protecting group for diaminobutyric acid is a critical decision in peptide synthesis that directly influences the available synthetic routes and the complexity of the purification process.

  • This compound is a reliable choice for the synthesis of linear peptides where no on-resin side-chain modifications are required. Its stability to the basic conditions of Fmoc removal ensures straightforward chain elongation.

  • Fmoc-Dab(ivDde)-OH provides an excellent orthogonal protection strategy, allowing for selective deprotection of the Dab side chain for subsequent modifications.[1][2] Researchers should be mindful of the potential for side reactions and the harshness of hydrazine treatment.

  • Fmoc-Dab(Alloc)-OH offers another robust orthogonal protection scheme with the advantage of mild deprotection conditions.[3] The primary consideration for its use is the necessity of a palladium catalyst and its subsequent removal.

Ultimately, the choice between these derivatives will depend on the specific goals of the peptide synthesis project. For complex peptide architectures requiring on-resin modifications, the use of orthogonally protected Dab derivatives such as Fmoc-Dab(ivDde)-OH or Fmoc-Dab(Alloc)-OH is indispensable. A thorough understanding of their respective deprotection conditions and potential side reactions, as revealed through careful HPLC analysis, is paramount for the successful synthesis of high-purity, complex peptides.

References

A Comparative Guide to the Mass Spectrometry Characterization of Dab-Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of non-standard amino acids, such as 2,3-diaminopropionic acid (Dab), into peptides is a rapidly growing field in drug discovery and chemical biology. The unique properties of Dab, including its additional primary amine on the side chain, can confer specific functionalities, such as altered charge, chelation capabilities, and the ability to form specific cross-links. Accurate and comprehensive characterization of these modified peptides is crucial for understanding their structure-activity relationships. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering high sensitivity and detailed structural information.

This guide provides a comparative overview of mass spectrometry-based methods for the characterization of Dab-modified peptides, with a focus on fragmentation techniques and experimental workflows.

Alternative Fragmentation Methods: CID vs. ETD

The choice of fragmentation method in tandem mass spectrometry (MS/MS) is critical for obtaining comprehensive sequence information, especially for modified peptides. The two most common methods, Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD), offer complementary information.

Collision-Induced Dissociation (CID) is a "slow-heating" method that typically cleaves the most labile bonds, primarily the peptide amide bonds, resulting in b- and y-type fragment ions . While effective for standard peptides, CID can be less informative for peptides with labile post-translational modifications (PTMs), as the modification itself can be lost during fragmentation, obscuring its precise location.[1]

Electron Transfer Dissociation (ETD) , on the other hand, is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide precursor. This induces cleavage of the N-Cα bond in the peptide backbone, generating c- and z-type fragment ions .[2] A key advantage of ETD is its ability to preserve labile modifications on the amino acid side chains.[3]

For Dab-modified peptides, which are a form of β-amino acid-containing peptide, the fragmentation behavior, particularly with ETD, can be unusual. Studies on β-linked peptides have shown that the expected c- and z-type fragments from N-Cβ and Cα-Cβ bond cleavages are often rare.[4][5] Instead, fragmentation can be dominated by the formation of a• and y-type ions .[5] This is attributed to the instability of the Cβ radical that would be formed upon the typical ETD fragmentation pathway.[5]

Fragmentation MethodPrimary Fragment IonsSuitability for Dab-Modified PeptidesKey Considerations
CID b- and y-ionsProvides backbone sequence information.May lead to neutral loss of the Dab side chain amine, complicating spectra.
ETD c- and z-ions (typically)Preserves the modification.For β-amino acids like Dab, may produce atypical a• and y-ions instead of c- and z-ions.[4][5]
Alternating CID/ETD b, y, c, z, a• ionsRecommended for comprehensive characterization.Provides complementary fragmentation data, increasing sequence coverage and confidence in modification site localization.[6]

Experimental Protocols

Solid-Phase Synthesis of Dab-Modified Peptides

The synthesis of Dab-containing peptides typically follows standard solid-phase peptide synthesis (SPPS) protocols with specific considerations for the protection of the Dab side-chain amine.

  • Resin Preparation : A suitable resin, such as Rink Amide resin for C-terminally amidated peptides, is swollen in a solvent like N,N-dimethylformamide (DMF).[7]

  • Fmoc Deprotection : The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed using a solution of piperidine (B6355638) in DMF (e.g., 20% v/v).[8]

  • Amino Acid Coupling : The next Fmoc-protected amino acid, including the orthogonally protected Fmoc-Dab(side-chain protecting group)-OH, is activated and coupled to the growing peptide chain. Common activating agents include HCTU/collidine.[7] The side chain of Dab is typically protected with a group that is stable to the Fmoc deprotection conditions but can be removed during the final cleavage, such as tert-butyloxycarbonyl (Boc) or 4-methyltrityl (Mtt).

  • Iterative Cycles : The deprotection and coupling steps are repeated for each amino acid in the sequence.

  • Final Cleavage and Deprotection : The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS).[7]

  • Purification : The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[7]

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Resin Swelling Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection Amino Acid Coupling Amino Acid Coupling Fmoc Deprotection->Amino Acid Coupling Iterative Cycles Iterative Cycles Amino Acid Coupling->Iterative Cycles Cleavage & Deprotection Cleavage & Deprotection Iterative Cycles->Cleavage & Deprotection Purification (RP-HPLC) Purification (RP-HPLC) Cleavage & Deprotection->Purification (RP-HPLC)

Fig. 1: Solid-Phase Synthesis Workflow for Dab-Modified Peptides.
LC-MS/MS Analysis of Dab-Modified Peptides

A general workflow for the analysis of Dab-modified peptides involves separation by liquid chromatography followed by mass spectrometric detection and fragmentation.

  • Sample Preparation : The purified peptide is dissolved in a suitable solvent, typically an aqueous solution with a small amount of organic solvent and acid (e.g., 0.1% formic acid in water/acetonitrile).

  • Liquid Chromatography : The peptide solution is injected onto an RP-HPLC column (e.g., C18). A gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) is used to elute the peptide.[9]

  • Mass Spectrometry (MS1) : As the peptide elutes from the column, it is ionized, typically by electrospray ionization (ESI), and a full scan mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the intact peptide.

  • Tandem Mass Spectrometry (MS/MS) : The precursor ion corresponding to the Dab-modified peptide is selected and subjected to fragmentation using CID, ETD, or an alternating method.[6] The resulting fragment ions are analyzed to determine their m/z values.

  • Data Analysis : The MS/MS spectrum is interpreted to confirm the peptide sequence and localize the Dab modification. This can be done manually or using specialized software.

G cluster_lcms LC-MS/MS Analysis Workflow Sample Preparation Sample Preparation LC Separation (RP-HPLC) LC Separation (RP-HPLC) Sample Preparation->LC Separation (RP-HPLC) Ionization (ESI) Ionization (ESI) LC Separation (RP-HPLC)->Ionization (ESI) MS1 Scan (Precursor m/z) MS1 Scan (Precursor m/z) Ionization (ESI)->MS1 Scan (Precursor m/z) MS/MS Fragmentation (CID/ETD) MS/MS Fragmentation (CID/ETD) MS1 Scan (Precursor m/z)->MS/MS Fragmentation (CID/ETD) Data Analysis Data Analysis MS/MS Fragmentation (CID/ETD)->Data Analysis

Fig. 2: LC-MS/MS Workflow for Dab-Modified Peptide Characterization.

Quantitative Data and Fragmentation Patterns

The presence of the Dab residue can significantly influence the fragmentation pattern of a peptide. The additional primary amine on the side chain can act as a protonation site, which may alter the charge state and fragmentation pathways compared to peptides containing only α-amino acids.

While specific, comprehensive datasets directly comparing the fragmentation of a wide range of Dab-peptides with their unmodified counterparts are not abundant in the literature, we can infer the expected outcomes based on studies of β-amino acids and other amine-containing modifications.

Peptide TypeFragmentation MethodExpected Dominant Fragment IonsComments
Standard Tryptic PeptideCIDb- and y-ionsFragmentation is well-characterized and predictable.
Standard Tryptic PeptideETDc- and z-ionsGenerally provides good sequence coverage.
Dab-Modified PeptideCIDb- and y-ionsPotential for neutral loss of NH3 from the Dab side chain. Increased charge state may lead to more complex spectra.
Dab-Modified PeptideETDa•- and y-ionsThe typical c- and z-type fragmentation is suppressed for β-amino acids.[4][5]

The fragmentation of a hypothetical peptide "Ac-Ala-Dab-Gly-NH2" illustrates the expected differences:

Fig. 3: Simplified Fragmentation of a Dab-Peptide.

Conclusion

The mass spectrometric characterization of Dab-modified peptides requires careful consideration of the fragmentation method employed. While CID provides valuable backbone sequence information, ETD is crucial for preserving the modification, although it may yield an atypical fragmentation pattern dominated by a•- and y-ions due to the β-amino acid nature of Dab. For a comprehensive and confident characterization, an analytical approach that combines both CID and ETD fragmentation is highly recommended. The experimental workflows for synthesis and analysis are well-established, allowing for the routine production and characterization of these important molecules in research and drug development.

References

A Comparative Guide to the Stability of Peptides Incorporating Fmoc-Dab(Boc)-OH and Fmoc-Dap(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to enhance therapeutic properties, including stability. Among the myriad of available building blocks, Fmoc-Dab(Boc)-OH (Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid) and Fmoc-Dap(Boc)-OH (Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid) are frequently employed to introduce basicity, constrain conformation, and improve resistance to enzymatic degradation. This guide provides an objective comparison of how the choice between these two structurally similar amino acids can impact the overall stability of a peptide, supported by experimental data and detailed methodologies.

Introduction to this compound and Fmoc-Dap(Boc)-OH

This compound and Fmoc-Dap(Boc)-OH are derivatives of the non-proteinogenic amino acids L-2,4-diaminobutyric acid (Dab) and L-2,3-diaminopropionic acid (Dap), respectively.[1][2][3] Both feature an N-terminal Fmoc group for temporary protection during solid-phase peptide synthesis (SPPS) and a Boc group protecting the side-chain amine. The key structural difference lies in the length of the side chain: Dab possesses a three-carbon chain separating the α-carbon from the side-chain amine, while Dap has a shorter two-carbon chain. This seemingly subtle difference can have significant implications for peptide stability, particularly concerning susceptibility to intramolecular side reactions.

Comparative Peptide Stability: Dab vs. Dap

The incorporation of unnatural amino acids like Dab and Dap has been shown to enhance the stability of peptides against proteases.[4] However, the inherent chemical stability of the peptide backbone and side chains is also a critical consideration. Potential degradation pathways include lactam formation and deamidation-like reactions, which can be influenced by the side-chain length.

Potential for Intramolecular Side Reactions

Lactam Formation in Dab-Containing Peptides: The longer side chain of Dab can, under certain conditions, be susceptible to intramolecular cyclization to form a lactam ring.[5] This is a known side reaction for other amino acids with similar side-chain lengths, such as ornithine.

Aspartimide Formation Analogy in Dap-Containing Peptides: The structure of Dap is analogous to aspartic acid, with the side-chain amine replacing the carboxylic acid. Aspartic acid residues in peptides are known to be susceptible to aspartimide formation, a reaction that can lead to racemization and the formation of β-peptides.[6] While not identical, the proximity of the side-chain amine in Dap to the peptide backbone raises the possibility of analogous intramolecular reactions, particularly under basic conditions used for Fmoc deprotection during SPPS.

At present, direct comparative quantitative data on the rates of these degradation pathways for Dab versus Dap containing peptides from a single study is limited in the public domain. However, forced degradation studies provide a framework for such comparisons.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential for elucidating the intrinsic stability of peptides by subjecting them to harsh conditions such as elevated temperature, extreme pH, and oxidizing agents.[2][7][8][9] The following table summarizes hypothetical comparative data from a forced degradation study on a model peptide sequence containing either a Dab or a Dap residue.

Stress ConditionPeptide Variant% Intact Peptide Remaining (24h)Major Degradation Products
Acidic (pH 2, 40°C) Model-Peptide-Dab85%Minor hydrolysis products
Model-Peptide-Dap88%Minor hydrolysis products
Basic (pH 10, 40°C) Model-Peptide-Dab75%Lactam formation product, hydrolysis
Model-Peptide-Dap70%Deamidation-like products, hydrolysis
Oxidative (3% H₂O₂, RT) Model-Peptide-Dab95%Minor oxidation products
Model-Peptide-Dap96%Minor oxidation products

Note: The data presented in this table is illustrative and intended to represent the type of results obtained from forced degradation studies. Actual results will be sequence-dependent.

Experimental Protocols

Protocol 1: Forced Degradation Study of Dab- vs. Dap-Containing Peptides

This protocol outlines a method to compare the chemical stability of two analogous peptides, one containing Dab and the other Dap.

1. Materials:

  • Lyophilized synthetic peptides (Model-Peptide-Dab and Model-Peptide-Dap) of >95% purity.
  • Hydrochloric acid (HCl) solution, 1 M.
  • Sodium hydroxide (B78521) (NaOH) solution, 1 M.
  • Hydrogen peroxide (H₂O₂), 30% solution.
  • Acetonitrile (ACN), HPLC grade.
  • Trifluoroacetic acid (TFA), HPLC grade.
  • Water, HPLC grade.
  • pH meter.
  • Incubator/water bath.
  • Reversed-phase HPLC system with a C18 column and UV detector.

2. Procedure:

Protocol 2: RP-HPLC Method for Peptide Stability Analysis

1. HPLC System:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: 5-95% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 220 nm.
  • Column Temperature: 30°C.

2. Data Analysis:

  • Calculate the percentage of intact peptide remaining at each time point by comparing the peak area of the main peptide peak to the total peak area of all degradation products.
  • Identify and characterize major degradation products using mass spectrometry (LC-MS).

Visualization of Key Concepts

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Peptide_Dab Model-Peptide-Dab Stock Solution Acid Acidic (pH 2, 40°C) Peptide_Dab->Acid Incubation Base Basic (pH 10, 40°C) Peptide_Dab->Base Incubation Oxidative Oxidative (3% H₂O₂, RT) Peptide_Dab->Oxidative Incubation Peptide_Dap Model-Peptide-Dap Stock Solution Peptide_Dap->Acid Incubation Peptide_Dap->Base Incubation Peptide_Dap->Oxidative Incubation HPLC RP-HPLC Analysis (Quantification) Acid->HPLC Time Points Base->HPLC Time Points Oxidative->HPLC Time Points LCMS LC-MS Analysis (Identification) HPLC->LCMS Characterization

Caption: Workflow for the comparative forced degradation study of peptides.

Conclusion

The choice between incorporating this compound and Fmoc-Dap(Boc)-OH into a peptide sequence can influence its chemical stability profile. While both can enhance resistance to proteolytic degradation, their differing side-chain lengths may predispose the resulting peptides to distinct intramolecular degradation pathways. Specifically, Dab-containing peptides may be more prone to lactam formation, while Dap-containing peptides might undergo deamidation-like reactions, particularly under basic conditions.

For researchers and drug developers, a thorough understanding of these potential liabilities is crucial. The selection between Dab and Dap should be guided by the intended application of the peptide, the anticipated in vivo environment, and the pH conditions during synthesis and formulation. Performing comparative forced degradation studies, as outlined in this guide, is a critical step in selecting the optimal building block to ensure the desired stability and shelf-life of the final peptide therapeutic.

References

A Researcher's Guide to High-Purity Fmoc-Dab(Boc)-OH for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic peptide chemistry, the quality of the amino acid building blocks is paramount to the success of the synthesis, directly impacting the purity, yield, and biological activity of the final peptide. This guide provides a comprehensive comparison of high-purity Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid (Fmoc-Dab(Boc)-OH) with other alternatives, supported by key analytical data and standardized experimental protocols. It is intended for researchers, scientists, and professionals in drug development who rely on solid-phase peptide synthesis (SPPS).

This compound is a crucial derivative used for introducing L-2,4-diaminobutyric acid into peptide sequences. The orthogonal protection scheme, with the base-labile Fmoc group on the α-amine and the acid-labile Boc group on the side-chain amine, allows for selective deprotection and subsequent modification, making it a versatile tool for creating complex peptides, including branched and cyclic structures.

Comparative Analysis of Key Quality Parameters

The selection of an amino acid derivative for SPPS should be based on a rigorous evaluation of its Certificate of Analysis (CoA). High purity is essential to prevent the incorporation of deletion sequences or other impurities into the target peptide. The following table summarizes typical quality attributes for high-purity this compound and compares them with another commonly used Fmoc-amino acid, Fmoc-Lys(Boc)-OH, to highlight key analytical parameters for consideration.

Parameter High-Purity this compound Alternative: High-Purity Fmoc-Lys(Boc)-OH Significance in SPPS
CAS Number 125238-99-571989-26-9Ensures correct chemical identity.
Molecular Formula C₂₄H₂₈N₂O₆C₂₉H₃₆N₂O₆Confirms the elemental composition.
Molecular Weight 440.49 g/mol 468.55 g/mol Important for accurate reagent molarity calculations.
Purity (by HPLC) ≥99.0% (Typical)[1]≥99.0% (Typical)[1]Minimizes risk of side-product formation and simplifies peptide purification.
Enantiomeric Purity ≥99.8% (L-isomer)[1]≥99.8% (L-isomer)[1]Prevents incorporation of D-isomers, which can alter peptide structure and function.
Appearance White to off-white powderWhite to off-white powderA basic quality check for degradation or gross contamination.
Optical Rotation [α]20/D -14.5° ± 1° (c=1 in MeOH)[α]20/D -12.0° ± 1° (c=1 in DMF)Confirms the stereochemical integrity of the compound.
Solubility Soluble in DMF, NMPSoluble in DMF, NMPEnsures complete dissolution in SPPS solvents for efficient coupling reactions.
Free Amine Content ≤0.2%[1]≤0.2%[1]Low levels indicate stability of the Fmoc protecting group during storage.
Acetate Content ≤0.02%[1]≤0.02%[1]Acetic acid can act as a capping agent, leading to truncated peptide sequences.[1]

Experimental Protocols

Accurate assessment of the quality of this compound relies on standardized analytical methods. Below are the detailed methodologies for the key experiments cited in the CoA.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method separates the main compound from any synthesis-related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (for the Fmoc group).

  • Procedure:

    • Prepare a sample solution of this compound in a 1:1 mixture of Mobile Phase A and B at a concentration of approximately 1 mg/mL.

    • Inject 10 µL of the sample solution into the HPLC system.

    • Record the chromatogram and integrate the peak areas.

    • Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A high-quality batch will show a purity of ≥99%.[1]

Enantiomeric Purity by Chiral HPLC

This specialized HPLC method is crucial for confirming the stereochemical purity of the amino acid derivative.[2]

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Lux Cellulose-2).[2]

  • Mobile Phase: Isocratic mixture of an organic modifier (e.g., Acetonitrile or Methanol) and an acidic additive (e.g., 0.1% TFA or Formic Acid).[2] The exact ratio is optimized for the specific amino acid.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Procedure:

    • Prepare the sample as described for the purity analysis.

    • Inject the sample into the chiral HPLC system.

    • The two enantiomers (L and D forms) will be resolved into separate peaks.

    • Enantiomeric purity (or enantiomeric excess, ee) is calculated based on the relative peak areas. For high-purity compounds, the undesired D-isomer should be below 0.1%.[2]

Workflow Visualizations

Diagrams are essential for visualizing complex processes. The following sections provide Graphviz diagrams for the core experimental workflow where this compound is used.

Solid-Phase Peptide Synthesis (SPPS) Cycle

The primary application of this compound is its incorporation into a peptide chain via the SPPS cycle.[3][4][5] This iterative process involves the sequential addition of protected amino acids to a growing chain anchored to a solid resin support.[4][5]

spips_workflow resin Resin Support deprotection Fmoc Deprotection (Piperidine in DMF) resin->deprotection Start Cycle wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) wash1->coupling wash2 Wash (DMF) coupling->wash2 wash2->deprotection Repeat for next amino acid cleavage Final Cleavage & Deprotection (TFA) wash2->cleavage Final Cycle peptide Purified Peptide cleavage->peptide

Fig. 1: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Logical Flow for Quality Control Analysis

Before use in synthesis, the Fmoc-amino acid must pass a series of quality control checks to ensure its identity and purity. This workflow ensures that only high-quality reagents are used, preventing costly synthesis failures.

qc_workflow start Receive this compound Lot check_coa Review Certificate of Analysis start->check_coa hplc_purity Purity Analysis (HPLC) check_coa->hplc_purity chiral_hplc Enantiomeric Purity (Chiral HPLC) hplc_purity->chiral_hplc identity Identity Confirmation (MS/NMR) chiral_hplc->identity decision Pass/Fail Decision identity->decision pass Qualified for Synthesis decision->pass Purity ≥99.0% ee ≥99.8% fail Reject Lot decision->fail Out of Spec

Fig. 2: Quality control workflow for incoming Fmoc-amino acid reagents.

References

L-Dab vs. D-Dab Peptides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between peptides incorporating L-2,4-diaminobutyric acid (L-Dab) and its stereoisomer, D-2,4-diaminobutyric acid (D-Dab), is critical for optimizing peptide-based therapeutics. The chirality of this non-proteinogenic amino acid can significantly influence a peptide's biological activity, primarily through its effects on enzymatic stability and interaction with biological targets.

The incorporation of D-amino acids into peptide sequences is a well-established strategy to enhance their resistance to proteolytic degradation.[1][2][3] Natural proteases are stereospecific for L-amino acids, rendering peptides with D-amino acid substitutions less susceptible to enzymatic cleavage, which can lead to a longer plasma half-life and improved bioavailability.[2][3] While direct comparative studies on peptides containing L-Dab versus D-Dab are limited, existing research on D-amino acid substitution and peptides containing these residues allows for a comprehensive analysis of their expected differential biological activities.

Key Performance Metrics: A Comparative Analysis

This guide synthesizes available data to provide a comparative overview of peptides containing L-Dab versus those with D-Dab, focusing on antimicrobial activity, cytotoxicity, and enzymatic stability.

ParameterPeptide with L-DabPeptide with D-DabRationale and Supporting Evidence
Antimicrobial Activity (MIC) Potentially lowerPotentially higher or comparableThe primary mechanism of many antimicrobial peptides (AMPs) involves membrane disruption, a process not always dependent on chiral recognition.[4] However, the increased stability of D-Dab peptides can lead to a higher effective concentration over time, resulting in improved antimicrobial activity. For instance, the D-enantiomer of the antimicrobial peptide polybia-MPI showed comparable or even improved antimicrobial activity compared to its L-counterpart.[4] In contrast, some studies have shown that substitution with a D-amino acid can sometimes lead to a loss of activity, suggesting that for some peptides, a specific stereochemistry is required for optimal interaction with the bacterial membrane or other targets.[1]
Cytotoxicity (IC50) VariablePotentially higherThe introduction of D-amino acids has been shown to sometimes increase cytotoxicity. This may be due to altered interactions with mammalian cell membranes or other off-target effects. Systematic D-amino acid substitutions in a peptide linker were associated with increased cytotoxicity in cell culture.[5] However, this is not a universal rule, and the effect is likely peptide sequence-dependent. For example, the D-enantiomer of polybia-MPI exhibited lower hemolytic activity than the L-form.[4]
Enzymatic Stability (Half-life) LowerSignificantly higherThis is the most predictable and well-documented difference. Peptides containing D-amino acids are highly resistant to degradation by proteases.[2][3] A study on antimicrobial peptides showed that the replacement of L-lysine and L-arginine with their D-enantiomers resulted in a derivative with remarkable stability in the presence of trypsin and human plasma proteases.[3] It is expected that a similar increase in stability would be observed for D-Dab containing peptides compared to their L-Dab counterparts.

Experimental Methodologies

To ensure the reproducibility and validity of the comparative data, it is essential to understand the underlying experimental protocols.

Peptide Synthesis

Peptides containing either L-Dab or D-Dab can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The desired L-Dab or D-Dab amino acid, with appropriate side-chain protection (e.g., Boc group), is incorporated at the desired position in the peptide sequence. The synthesis is typically carried out on a resin support, and the peptide chain is elongated through sequential coupling and deprotection steps. Final cleavage from the resin and removal of protecting groups yields the desired peptide, which is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antimicrobial activity of the peptides is commonly determined using a broth microdilution assay according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of peptides.

Cytotoxicity Assay (IC50)

The half-maximal inhibitory concentration (IC50) against mammalian cells is a measure of a peptide's cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.

Workflow for IC50 Determination

Caption: Workflow for determining the half-maximal inhibitory concentration (IC50).

Enzymatic Stability Assay

The stability of peptides in the presence of proteases (e.g., in human serum) is assessed by incubating the peptide and measuring the amount of intact peptide remaining over time using RP-HPLC.

Workflow for Enzymatic Stability Assay

Caption: Workflow for assessing the enzymatic stability of peptides in human serum.

Signaling Pathways and Mechanisms of Action

For many antimicrobial peptides, the primary mechanism of action involves the disruption of the bacterial cell membrane. This process is often initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Membrane_Disruption Peptide Cationic Peptide (L-Dab or D-Dab) Binding Electrostatic Binding Peptide->Binding Initial Interaction Membrane Bacterial Cell Membrane (Negatively Charged) Insertion Hydrophobic Insertion Membrane->Insertion Binding->Membrane Pore Pore Formation / Membrane Destabilization Insertion->Pore Leakage Leakage of Cellular Contents Pore->Leakage Death Bacterial Cell Death Leakage->Death

Caption: General mechanism of membrane disruption by cationic antimicrobial peptides.

The chirality of Dab is not expected to fundamentally alter this electrostatic interaction. However, the subsequent steps of membrane insertion and pore formation may be influenced by the peptide's secondary structure, which can be affected by the presence of a D-amino acid. D-amino acid substitutions can sometimes disrupt or alter secondary structures like α-helices, which could modulate the efficiency of membrane disruption.[1][6]

Conclusion

The choice between incorporating L-Dab or D-Dab into a peptide therapeutic represents a critical decision in the drug design process. While D-Dab offers a significant and predictable advantage in terms of enzymatic stability, its impact on antimicrobial activity and cytotoxicity is less straightforward and appears to be highly dependent on the specific peptide sequence and its mechanism of action. For peptides where the primary mode of action is non-chiral, such as broad membrane disruption, D-Dab substitution is a promising strategy to enhance in vivo efficacy. However, if the peptide's activity relies on a specific three-dimensional conformation for target binding, the introduction of a D-amino acid could be detrimental. Therefore, a careful, case-by-case experimental evaluation of both L-Dab and D-Dab containing analogues is essential for the rational design of potent and stable peptide-based drugs.

References

Unveiling the Molecular Architecture: A Guide to the Structural Analysis of Fmoc-Dab(Boc)-OH via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of protected amino acids is a critical step in ensuring the integrity of synthesized peptides and the success of subsequent research. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of Fmoc-Dab(Boc)-OH, a key building block in peptide synthesis. We present detailed experimental protocols and quantitative data to support the use of NMR as a primary tool for structural verification.

This compound, or Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-(tert-butyloxycarbonyl)-L-2,4-diaminobutyric acid, is a derivative of the non-proteinogenic amino acid 2,4-diaminobutyric acid (Dab). The orthogonal Fmoc and Boc protecting groups on the α- and γ-amino functions, respectively, make it a valuable reagent in solid-phase peptide synthesis (SPPS). Verifying the correct placement of these protecting groups and the overall structural integrity of the molecule is paramount.

Illuminating Structure: The Power of NMR Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for determining the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a wealth of information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Quantitative NMR Data for this compound

A thorough analysis of the ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbons in this compound. The characteristic chemical shifts of the protons and carbons of the Fmoc, Boc, and Dab moieties provide a unique fingerprint of the molecule.

¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm)
Fmoc Group Fmoc Group
7.88-7.90 (d, 2H)156.5 (C=O)
7.70-7.73 (t, 2H)144.1 (Ar-C)
7.42-7.45 (t, 2H)141.5 (Ar-C)
7.33-7.36 (t, 2H)128.0 (Ar-CH)
4.40-4.55 (m, 2H)127.4 (Ar-CH)
4.25-4.29 (t, 1H)125.4 (Ar-CH)
120.3 (Ar-CH)
67.2 (CH₂)
47.3 (CH)
Dab(Boc) Moiety Dab(Boc) Moiety
5.80-5.85 (d, 1H, α-NH)173.5 (COOH)
5.05-5.15 (t, 1H, γ-NH)156.2 (Boc C=O)
4.20-4.30 (m, 1H, α-CH)79.1 (Boc C(CH₃)₃)
3.10-3.25 (m, 2H, γ-CH₂)54.5 (α-CH)
1.95-2.15 (m, 1H, β-CH)38.1 (γ-CH₂)
1.75-1.95 (m, 1H, β-CH)31.2 (β-CH₂)
1.44 (s, 9H, Boc-CH₃)28.6 (Boc-CH₃)

Note: Chemical shifts are typically referenced to a residual solvent peak or an internal standard. The exact values may vary slightly depending on the solvent and concentration.

A Comparative Look: NMR vs. Alternative Techniques

While NMR is a cornerstone for structural elucidation, other techniques provide complementary information.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and conformational information in solution.Non-destructive, provides a complete structural picture, suitable for a wide range of compounds.Lower sensitivity compared to mass spectrometry, requires soluble samples.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.High sensitivity, small sample requirement, can be coupled with liquid chromatography (LC-MS).Does not provide detailed structural connectivity or stereochemical information on its own.
X-ray Crystallography Precise three-dimensional atomic arrangement in the solid state.Provides the most accurate and detailed structural information.Requires a single, high-quality crystal, which can be difficult to obtain. The solid-state structure may not represent the solution conformation.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H).Fast and simple, provides a quick check for key functional groups.Provides limited information on the overall molecular structure.

Experimental Corner: Protocols for Analysis

NMR Spectroscopy Protocol

A detailed protocol for acquiring high-quality NMR data for this compound is crucial for accurate structural analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis Dissolution Dissolve 10-20 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) Transfer Transfer to a 5 mm NMR tube Dissolution->Transfer H1_NMR Acquire ¹H NMR spectrum Transfer->H1_NMR C13_NMR Acquire ¹³C NMR spectrum H1_NMR->C13_NMR TwoD_NMR Acquire 2D NMR spectra (COSY, HSQC, HMBC) if necessary for full assignment C13_NMR->TwoD_NMR Processing Process spectra (Fourier transform, phasing, baseline correction) TwoD_NMR->Processing Assignment Assign chemical shifts to specific atoms in the molecule Processing->Assignment Verification Verify the structure based on chemical shifts, coupling constants, and 2D correlations Assignment->Verification

Experimental workflow for NMR analysis of this compound.
A Logical Approach to Structural Analysis

The choice of analytical technique often depends on the specific question being asked. A logical workflow for the comprehensive structural analysis of a newly synthesized batch of this compound is outlined below.

Analysis_Logic cluster_initial Primary Analysis cluster_detailed In-depth Analysis Start Synthesized this compound Initial_Checks Initial Purity and Identity Check Start->Initial_Checks LCMS LC-MS Initial_Checks->LCMS IR IR Spectroscopy Initial_Checks->IR Detailed_Structure Detailed Structural Elucidation NMR ¹H and ¹³C NMR Detailed_Structure->NMR Xray X-ray Crystallography (if crystalline and required) Detailed_Structure->Xray Final_Confirmation Final Confirmation and Batch Release LCMS->Detailed_Structure Purity & MW Confirmed IR->Detailed_Structure Functional Groups Confirmed NMR->Final_Confirmation Structure Confirmed Xray->Final_Confirmation Absolute Structure Confirmed

Logical workflow for the structural analysis of this compound.

Evaluating the Impact of 2,4-Diaminobutyric Acid (Dab) Incorporation on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the conformational integrity of a peptide is paramount to its biological function and therapeutic potential. The incorporation of non-proteinogenic amino acids is a powerful strategy to modulate peptide conformation, stability, and activity. Among these, 2,4-diaminobutyric acid (Dab), a shorter homolog of lysine (B10760008), has emerged as a valuable tool for introducing conformational constraints, particularly through lactam cyclization. This guide provides an objective comparison of the impact of Dab incorporation on peptide conformation, supported by experimental data and detailed methodologies.

Data Presentation: Conformational Effects of Side-Chain Length in a β-Hairpin

The length of the amino acid side chain used for cyclization can significantly influence the stability of a peptide's secondary structure. A study on a model β-hairpin peptide investigated the effects of varying the side-chain length of a charged amino acid involved in a diagonal ion-pairing interaction. The results provide a quantitative comparison of the conformational stability imparted by Dab relative to other charged amino acids.

Amino Acid Pair (Acidic-Basic)Side-Chain Methylene Groups (Acidic, Basic)Fraction Folded (%)Folding Free Energy (ΔGfold, kcal/mol)Diagonal Ion-Pairing Interaction Energy (ΔGint, kcal/mol)
Asp - Dab1, 255-0.79 ± 0.14-0.79 ± 0.14
Asp - Orn1, 348-0.63 ± 0.14-0.59 ± 0.14
Asp - Lys1, 445-0.57 ± 0.14-0.51 ± 0.14
Glu - Dab2, 249-0.65 ± 0.14-0.62 ± 0.14
Glu - Orn2, 346-0.59 ± 0.14-0.54 ± 0.14
Glu - Lys2, 443-0.53 ± 0.14-0.45 ± 0.14

Data adapted from a study on the effects of charged amino acid side-chain length on diagonal cross-strand interactions in a β-hairpin.[1]

The data indicates that the Asp-Dab pair provides the most significant stabilizing interaction in this β-hairpin model, suggesting that the shorter side chain of Dab can lead to a more favorable geometry for intramolecular interactions compared to longer counterparts like ornithine (Orn) and lysine (Lys).[1] This highlights the nuanced role of side-chain length in dictating peptide conformation.

Experimental Protocols

To enable researchers to conduct their own comparative conformational analyses, detailed protocols for Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided below.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation

Objective: To determine and compare the secondary structure content (e.g., α-helix, β-sheet, random coil) of linear and cyclized peptides.

1. Sample Preparation:

  • Peptide Purity: Ensure peptides are >95% pure as determined by HPLC and mass spectrometry.

  • Buffer Selection: Use a buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4). Avoid buffers with high absorbance below 200 nm.[2]

  • Peptide Concentration: Prepare a stock solution of the peptide in the chosen buffer. Accurately determine the concentration (0.1-1.0 mg/mL is a typical range) using a reliable method such as quantitative amino acid analysis or by UV absorbance if the peptide contains aromatic residues.[2][3] For initial measurements, a concentration of 0.2 mg/mL is a good starting point.[2]

  • Sample Filtration: Filter the final peptide solution through a 0.22 µm filter to remove any aggregates.

2. Instrumental Parameters:

  • Wavelength Range: 190-260 nm.[4]

  • Data Pitch: 0.5 or 1.0 nm.[2]

  • Scanning Speed: 50 nm/min.[2]

  • Bandwidth: 1.0 nm.[2]

  • Response Time: 1-2 seconds.[2]

  • Accumulations: 3-5 scans to improve the signal-to-noise ratio.[2]

  • Cuvette: Use a quartz cuvette with a pathlength of 0.1 or 1 mm.

3. Data Acquisition:

  • Record a baseline spectrum of the buffer alone in the cuvette.

  • Record the CD spectrum of the peptide sample under the same conditions.

4. Data Analysis:

  • Subtract the buffer baseline from the peptide spectrum.

  • Convert the raw data (ellipticity in millidegrees) to molar residue ellipticity ([θ]) using the following formula: [θ] = (mdeg × 100) / (c × n × l) where c is the peptide concentration in mM, n is the number of amino acid residues, and l is the pathlength in cm.

  • Use a deconvolution software (e.g., DichroWeb, CONTINLL, SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

Objective: To determine the high-resolution three-dimensional structure of Dab-containing cyclic peptides in solution.

1. Sample Preparation:

  • Sample Requirements: Typically 1-2 mg of peptide is required.[4] The concentration should be at least 0.5 mM in a volume of 450-500 µL.

  • Solvent: Dissolve the peptide in a deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture like 90% H₂O/10% D₂O). The choice of solvent can be critical for mimicking different environments.[4]

2. NMR Experiments:

  • Acquire a series of 2D NMR spectra at a constant temperature:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which provides distance restraints.[5]

    • (Optional) ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this experiment provides better resolution of amide proton signals.

3. Data Processing and Analysis:

  • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

  • Resonance Assignment: Use the TOCSY and NOESY/ROESY spectra to assign all proton resonances to their respective amino acids in the peptide sequence.

  • Structural Restraints:

    • Distance Restraints: Integrate the cross-peak volumes in the NOESY/ROESY spectrum and convert them into upper distance bounds.

    • Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from a high-resolution 1D or 2D spectrum to restrain the phi (φ) backbone dihedral angle using the Karplus equation.

  • Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH, AMBER) to calculate an ensemble of 3D structures that satisfy the experimental restraints.

  • Structure Refinement and Validation: Refine the calculated structures using energy minimization and assess their quality using metrics such as Ramachandran plots and RMSD values.

Mandatory Visualization

The following diagrams illustrate the workflow for evaluating the impact of Dab incorporation on peptide conformation.

cluster_0 Peptide Design & Synthesis cluster_1 Conformational Analysis cluster_2 Data Interpretation & Comparison P1 Design Linear Peptide Sequence P2 Synthesize Linear Peptide P1->P2 P3 Incorporate Dab/Lys/Orn at Cyclization Points P2->P3 P4 Perform Head-to-Side-Chain Cyclization P3->P4 P5 Purify and Characterize Cyclic Peptides P4->P5 A1 Circular Dichroism (CD) Spectroscopy P5->A1 Analyze Peptides A2 Nuclear Magnetic Resonance (NMR) Spectroscopy P5->A2 Analyze Peptides A1_sub Estimate Secondary Structure Content (% Helix, % Sheet, % Coil) A1->A1_sub A2_sub Determine 3D Structure Ensemble A2->A2_sub C1 Compare Secondary Structure Content A1_sub->C1 C2 Analyze 3D Structural Differences A2_sub->C2 Conclusion Evaluate Impact of Dab Incorporation C1->Conclusion C2->Conclusion C3 Correlate Conformation with Biological Activity C3->Conclusion

Caption: Workflow for evaluating the conformational impact of Dab incorporation.

cluster_0 Peptide Cyclization Strategy cluster_1 Conformational Outcome Start Linear Peptide Precursor Dab Incorporate Dab (Shorter Side Chain) Start->Dab Lys Incorporate Lys (Longer Side Chain) Start->Lys CyclizeDab Lactam Bridge Formation (Dab) Dab->CyclizeDab CyclizeLys Lactam Bridge Formation (Lys) Lys->CyclizeLys ConformerDab Potentially More Rigid Conformation (e.g., Well-defined Turn/Hairpin) CyclizeDab->ConformerDab Influences Ring Strain and Geometry ConformerLys Potentially More Flexible Conformation or Different Turn Type CyclizeLys->ConformerLys Influences Ring Strain and Geometry

Caption: Impact of side-chain length on the conformation of cyclized peptides.

References

A Comparative Guide to the Orthogonal Deprotection of the Dde Group in the Presence of Fmoc-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the complex field of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the creation of sophisticated peptides with specific modifications. This guide provides a detailed comparison of methods for the selective removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group while preserving the integrity of residues protected by 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups, specifically focusing on the commercially available building block, Fmoc-Dab(Boc)-OH.

The principle of orthogonality allows for the deprotection of one class of protecting groups under a specific set of chemical conditions without affecting others.[1][2] The Fmoc/Boc/Dde combination is a powerful tool for synthesizing branched or cyclic peptides, and for site-specific conjugations. The Nα-Fmoc group is base-labile (removed by piperidine), the side-chain Boc group on the diaminobutyric acid (Dab) is acid-labile (removed by trifluoroacetic acid, TFA), and the Dde group, typically protecting a lysine (B10760008) or ornithine side-chain, is cleaved by hydrazine (B178648) or hydroxylamine (B1172632).[3] This guide presents experimental data and protocols to evaluate the true orthogonality of Dde removal.

Protecting Group Properties and Cleavage Conditions

A summary of the protecting groups and their standard deprotection conditions is provided below. The key to a successful orthogonal strategy lies in the distinct chemical requirements for their removal.

Protecting GroupAbbreviationTypically ProtectsCleavage ReagentStability
9-FluorenylmethoxycarbonylFmocα-Amino group20% Piperidine (B6355638) in DMFStable to acid and hydrazine (limited)
Tert-butyloxycarbonylBocSide-chain Amino groupTrifluoroacetic Acid (TFA)Stable to base and hydrazine
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDdeSide-chain Amino group2% Hydrazine in DMF or Hydroxylamine/Imidazole (B134444)Stable to piperidine and TFA
Comparative Analysis of Dde Deprotection Protocols

The selective removal of the Dde group is critical and can be achieved primarily through two methods: treatment with hydrazine or with a hydroxylamine/imidazole solution. The choice of method has significant implications for the preservation of the Nα-Fmoc group.

ParameterMethod 1: Hydrazine TreatmentMethod 2: Hydroxylamine Treatment
Reagents 2% (w/v) Hydrazine Monohydrate in DMFHydroxylamine Hydrochloride & Imidazole in NMP
Typical Conditions 3 cycles of 3-15 minutes at room temperature.[4]30 minutes to 3 hours at room temperature.[5][6]
Orthogonality with Fmoc Quasi-orthogonal. Hydrazine can partially or fully remove the Fmoc group.[3][4]Fully orthogonal. Does not affect the Fmoc group.[6][7]
Orthogonality with Boc Fully orthogonal.Fully orthogonal.
Recommendation Recommended only when the N-terminal amino acid is protected with Boc instead of Fmoc.[3][5]The preferred method when N-terminal Fmoc protection must be maintained.
Reported Efficiency Near-quantitative, but can be sequence-dependent. Higher concentrations (e.g., 4%) may be needed for hindered groups like ivDde.[8]Quantitative removal reported.[6]

Experimental Protocols

The following sections provide detailed methodologies for the selective deprotection of the Dde group from a resin-bound peptide.

Protocol 1: Selective Dde Removal with Hydrazine

This method is effective but requires the N-terminal amino acid to be protected with a Boc group to prevent its deprotection.[3]

  • Resin Preparation: Swell the Dde-protected peptidyl-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Deprotection Solution: Prepare a fresh solution of 2% (w/v) hydrazine monohydrate in DMF.

  • Reaction: Drain the DMF from the resin and add the 2% hydrazine solution (approximately 25 mL per gram of resin).[3]

  • Incubation: Stopper the reaction vessel and allow it to stand at room temperature for 3 minutes.[3]

  • Wash and Repeat: Filter the resin and repeat the hydrazine treatment (steps 3-4) two more times for a total of three treatments.[3]

  • Final Wash: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of hydrazine and the cleaved Dde-adduct. The resin is now ready for subsequent modification at the newly exposed amine.

Protocol 2: Fully Orthogonal Dde Removal with Hydroxylamine

This protocol is ideal for selectively removing the Dde group while leaving Nα-Fmoc groups intact.[5][6]

  • Resin Preparation: Swell the Dde-protected peptidyl-resin in N-methylpyrrolidone (NMP) or DMF for 30 minutes.

  • Deprotection Solution: Prepare a solution by dissolving hydroxylamine hydrochloride (1 equivalent based on Dde content) and imidazole (0.75 equivalents based on Dde content) in NMP (approximately 10 mL per gram of resin).[3][5]

  • Reaction: Drain the solvent from the resin and add the hydroxylamine/imidazole solution.

  • Incubation: Gently agitate the mixture at room temperature for 30 to 60 minutes.[3][5] Some protocols may require up to 3 hours for complete removal.[6]

  • Final Wash: Filter the resin and wash thoroughly with DMF (3-5 times). The peptide-resin is now ready for further elaboration with the Fmoc and Boc groups remaining in place.

Workflow and Structural Diagrams

Visual representations of the chemical structures and the experimental workflow provide a clearer understanding of the orthogonal strategy.

cluster_0 Fmoc-Dab(Boc)-Peptide-Resin cluster_1 Selective Dde Deprotection cluster_2 Resulting Peptide-Resin A Fmoc-NH-CHR-CO-...-NH-Dab(Boc)-CO-...-NH-Lys(Dde)-CO-Resin B 2% Hydrazine in DMF (Requires N-terminal Boc) OR NH2OH·HCl / Imidazole in NMP A->B Treatment C Fmoc-NH-CHR-CO-...-NH-Dab(Boc)-CO-...-NH-Lys(NH2)-CO-Resin B->C Cleavage

Caption: Workflow for selective Dde group removal.

This compound Fmoc Nα-NH Side Chain (CH₂)₂ NH-Boc Cα-COOH Dde_Group Dde Protecting Group Structure Attached to ε-NH of Lysine

Caption: Structures of this compound and Dde group.

Conclusion

The Dde protecting group is a valuable tool in SPPS, offering a distinct deprotection chemistry that is orthogonal to the widely used acid-labile Boc group and base-labile Fmoc group. However, true orthogonality with Fmoc is only achieved under specific conditions.

  • The hydroxylamine/imidazole method provides complete orthogonality, allowing for the selective deprotection of Dde-protected side chains without affecting either Fmoc or Boc groups.[6][7] This makes it the superior choice for syntheses requiring the integrity of the N-terminal Fmoc for subsequent elongation.

  • The hydrazine method , while rapid and effective, is only quasi-orthogonal as it can cleave the Fmoc group.[3][4] Its use is therefore restricted to scenarios where the N-terminal amine is unprotected or protected by a hydrazine-stable group, such as Boc.

For researchers working with this compound and seeking to perform side-chain modifications on Dde-protected residues, the hydroxylamine protocol is the recommended path to ensure predictable and high-yield outcomes.

References

Navigating Purity Requirements of Fmoc-Dab(Boc)-OH for Clinical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of raw materials is a critical cornerstone of clinical applications. This guide provides a comprehensive comparison of commercially available Fmoc-Dab(Boc)-OH, a key building block in peptide synthesis, detailing purity requirements, potential impurities, and the analytical methods essential for its qualification in a clinical setting.

The quality of this compound, or Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid, directly impacts the safety and efficacy of the final therapeutic peptide. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over the impurity profile of all starting materials used in the manufacture of clinical-grade pharmaceuticals. While specific purity thresholds for individual raw materials like this compound are not explicitly defined in public guidelines, the expectation is that their purity and impurity profiles are well-characterized and controlled.

Comparison of Commercially Available this compound

The purity of commercially available this compound can vary between suppliers. High-performance liquid chromatography (HPLC) is the primary method used to assess purity. The following table summarizes the advertised purity levels of this compound from several major suppliers. It is important to note that for clinical applications, a Certificate of Analysis (CoA) with detailed lot-specific data should always be requested and reviewed.

SupplierProduct LineAdvertised Purity (by HPLC)Additional Purity Specifications
Sigma-Aldrich Standard≥97.0%[1][2][][4]-
Merck (Novabiochem®) Novabiochem®≥97.0%[5]Enantiomeric Purity: ≥99.8%Free Amino Acid Content: ≤0.2%Acetate Content: ≤0.02%[6][7]
Chem-Impex -≥99.5% (including chiral purity)[8][9]-
Aapptec -Lot-specific (refer to CoA)[2][10]-
Santa Cruz Biotechnology -Lot-specific (refer to CoA)[5]-
BLD Pharm -Information available upon request[11][12]-
ChemPep -Information available upon request[13][14]-

Understanding the Impurity Profile

Beyond the main peak on an HPLC chromatogram, a thorough understanding of potential impurities is crucial for clinical applications. These impurities can arise from the synthesis of this compound itself or from the degradation of the product over time.

Common Process-Related Impurities:
  • Dipeptides: Formed by the reaction of the Fmoc attachment reagent with an already formed Fmoc-amino acid, leading to the potential for double insertion during peptide synthesis.[7]

  • β-Alanyl Impurities: Resulting from the ring opening and rearrangement of the Fmoc-OSu reagent used for Fmoc introduction.[7]

  • Residual Unprotected Amino Acids: Can lead to instability of the Fmoc group and reduced coupling efficiency.[7]

  • Enantiomeric Impurities (D-isomer): The presence of the D-enantiomer of this compound can lead to the formation of diastereomeric peptide impurities, which can have different biological activities and toxicological profiles.[1] For clinical applications, enantiomeric purity should be very high, often ≥99.8%.[1][6]

Other Potential Impurities:
  • Residual Solvents: Organic solvents used in the synthesis and purification process must be controlled within the limits set by the International Council for Harmonisation (ICH) Q3C guidelines.

  • Inorganic Impurities: These can include reagents, ligands, catalysts, and heavy metals, which should be monitored according to ICH Q3D guidelines.

  • Degradation Products: Arising from improper storage or handling.

Analytical Methods for Purity Assessment

A combination of analytical techniques is necessary to fully characterize the purity and impurity profile of this compound for clinical use.

Experimental Workflow for Purity Analysis

G cluster_0 Sample Preparation cluster_1 Purity & Impurity Profiling cluster_2 Enantiomeric Purity cluster_3 Structural Confirmation & Further Analysis prep Dissolve this compound in appropriate solvent hplc Reverse-Phase HPLC prep->hplc Chemical Purity chiral_hplc Chiral HPLC prep->chiral_hplc Enantiomeric Purity nmr NMR Spectroscopy prep->nmr Structural Integrity ms Mass Spectrometry prep->ms Molecular Weight Verification lcms LC-MS hplc->lcms Impurity Identification

Workflow for comprehensive purity analysis of this compound.
Detailed Experimental Protocols

1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity

  • Objective: To determine the percentage purity of this compound and to detect and quantify any process-related impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient might run from 20% to 80% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

2. Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

  • Objective: To separate and quantify the L- and D-enantiomers of this compound.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose).

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with an acidic or basic additive to improve peak shape.

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Detection: UV at 265 nm.

  • Analysis: The enantiomeric excess (%ee) is calculated from the peak areas of the two enantiomers. For clinical applications, the D-isomer should be below the detection limit or at a very low, specified level.

3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

  • Objective: To identify the molecular weights of impurities detected by HPLC.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

  • Methodology: The separation is performed using a similar RP-HPLC method as described above, with the eluent being introduced into the mass spectrometer.

  • Analysis: The mass-to-charge ratio (m/z) of the ions provides the molecular weight of the parent compound and any impurities, aiding in their structural elucidation.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Objective: To confirm the chemical structure of this compound and to identify any structural isomers or major impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Analysis: ¹H and ¹³C NMR spectra are used to confirm the presence of all expected functional groups and the overall structure of the molecule. The integration of proton signals can also provide quantitative information about the purity.

Regulatory Considerations and Supplier Qualification

For clinical applications, it is imperative to source this compound from a reputable supplier who can provide a comprehensive Certificate of Analysis that includes:

  • Purity by HPLC.

  • Enantiomeric purity by chiral HPLC.

  • Identification by NMR and/or MS.

  • Levels of residual solvents and heavy metals.

  • A statement of compliance with Good Manufacturing Practices (GMP), if applicable.

The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[7][8][13][15][16] While this compound is a raw material and not the final drug substance, the principles of this guideline are often applied to critical starting materials. The reporting threshold for impurities is typically 0.05%, and identification and qualification thresholds are based on the maximum daily dose of the final drug product.

Logical Relationship of Purity and Clinical Application

G cluster_0 Raw Material cluster_1 Quality Control cluster_2 Peptide Synthesis cluster_3 Clinical Outcome raw_material This compound purity_assessment High Purity Confirmed (>99.5%) raw_material->purity_assessment impurity_profiling Impurities Identified & Quantified purity_assessment->impurity_profiling peptide_synthesis Solid-Phase Peptide Synthesis impurity_profiling->peptide_synthesis clinical_application Safe & Efficacious Therapeutic Peptide peptide_synthesis->clinical_application

The impact of raw material purity on the final clinical product.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Fmoc-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of Fmoc-Dab(Boc)-OH, a non-natural amino acid critical in peptide synthesis and drug development, is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of both solid this compound and associated liquid waste streams.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: A NIOSH-approved respirator is recommended if handling large quantities or if dust is generated.

  • Body Protection: A lab coat or other protective clothing.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

II. Waste Characterization and Segregation

This compound and materials contaminated with it are to be treated as chemical waste. Proper segregation is crucial to prevent accidental reactions and to ensure compliant disposal.

Waste TypeDescription
Solid Waste Unused or expired this compound powder. Contaminated items such as weighing paper, spatulas, pipette tips, and gloves.
Liquid Waste Solutions containing this compound. Waste streams generated during experimental use, such as from deprotection steps (e.g., solutions containing piperidine (B6355638) or TFA).
Contaminated Sharps Needles, syringes, or other sharp objects that have come into contact with this compound.

III. Step-by-Step Disposal Procedures

Adherence to the following protocols is mandatory for the disposal of this compound and its associated waste.

A. Solid Waste Disposal

  • Collection:

    • Carefully sweep or transfer any solid this compound into a designated, clearly labeled hazardous waste container.

    • Place all contaminated disposable items (gloves, weighing paper, etc.) into the same container.

  • Labeling:

    • The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of initial waste accumulation.

  • Storage:

    • Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal:

    • Arrange for pickup and disposal by your institution's licensed hazardous waste disposal company.

B. Liquid Waste Disposal

  • Collection:

    • Collect all liquid waste containing this compound, including solutions from deprotection steps, in a dedicated, sealed, and compatible waste container.

    • Crucially, do not mix incompatible waste streams. For example, acidic waste (e.g., from TFA deprotection) should not be mixed with basic waste (e.g., from piperidine deprotection).

  • Labeling:

    • Label the container with "Hazardous Waste" and list all chemical constituents and their approximate concentrations (e.g., "this compound in DMF," "Piperidine/DMF waste from Fmoc deprotection").

  • Storage:

    • Store the sealed container in a designated hazardous waste accumulation area, segregated from other chemical waste types.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or licensed waste contractor for disposal.

C. Spill and Decontamination Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure proper ventilation.

  • Containment: For small spills, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the substance.

  • Cleanup: Carefully collect the absorbed material and any contaminated soil or surfaces into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

IV. Experimental Workflow and Disposal Decision Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste streams.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Storage & Disposal A This compound Use in Experiment B Solid Waste Generated (e.g., unused reagent, contaminated gloves) A->B C Liquid Waste Generated (e.g., reaction mixtures, deprotection solutions) A->C D Collect in Labeled Solid Hazardous Waste Container B->D E Collect in Labeled Liquid Hazardous Waste Container C->E F Store in Designated Hazardous Waste Area D->F E->F G Arrange for Pickup by Licensed Waste Disposal Contractor F->G

Caption: Disposal workflow for this compound.

Personal protective equipment for handling Fmoc-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Fmoc-Dab(Boc)-OH. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a fine white to off-white powder.[1] While not classified as acutely toxic, it can cause skin, eye, and respiratory irritation. Therefore, appropriate personal protective equipment is mandatory to minimize exposure.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against airborne powder and potential splashes.
Hand Protection Nitrile glovesPrevents direct skin contact and potential irritation.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection NIOSH-approved N95 dust mask or respiratorRecommended when handling larger quantities or when dust generation is likely, to prevent respiratory tract irritation.

Quantitative Data Summary

Below is a summary of the key quantitative data for this compound:

PropertyValueSource(s)
Molecular Weight 440.49 g/mol [2]
Melting Point 111-113 °C[1][3]
Appearance White to Off-White Solid Powder[1][4]
Solubility Slightly soluble in Methanol and DMSO. Slightly soluble in water.[1][3][5]
Storage Temperature 2-8°C

Experimental Protocols: Step-by-Step Guidance

3.1. Weighing this compound Powder

This procedure should be performed in a designated area, ideally within a chemical fume hood or a powder weighing station, to minimize inhalation risk.

  • Preparation: Don all required PPE (lab coat, gloves, safety goggles). Ensure the analytical balance is clean, calibrated, and located in a draft-free area.

  • Taring the Container: Place a clean, dry weighing boat or weighing paper on the balance. Close the balance doors and tare the weight to zero.

  • Transferring the Powder: In a chemical fume hood, use a clean spatula to carefully transfer the desired amount of this compound from the stock container to the tared weighing boat. Avoid creating dust. If a small amount is needed, consider transferring a small quantity of the stock powder to a secondary container to avoid contaminating the primary source.[6]

  • Weighing: Carefully close the fume hood sash. Transport the weighing boat with the powder to the analytical balance. Close the balance doors and record the stable weight.

  • Cleanup: Once the desired amount is weighed, securely cap the stock container and return it to its designated storage location. Clean the spatula and the weighing area. Dispose of any contaminated materials as solid chemical waste.

3.2. Preparing a Solution with this compound

  • Preparation: Ensure all necessary PPE is worn. This procedure should be conducted in a chemical fume hood.

  • Solvent Addition: Place a suitably sized beaker or flask with a magnetic stir bar on a stir plate within the fume hood. Add the desired volume of the appropriate solvent (e.g., DMSO, Methanol).

  • Dissolving the Powder: Carefully add the pre-weighed this compound powder to the solvent.[7]

  • Mixing: Start the magnetic stirrer and allow the powder to dissolve completely. Gentle heating may be applied if necessary, depending on the solvent and desired concentration.

  • Storage: Once dissolved, transfer the solution to a clearly labeled, sealed container. Store the solution under the recommended conditions.

Disposal Plan

All waste generated from handling this compound, including contaminated PPE, weighing paper, and excess material, must be treated as hazardous chemical waste.

4.1. Solid Waste Disposal

  • Collection: Place all contaminated solid waste (e.g., gloves, weighing boats, paper towels) into a designated, clearly labeled hazardous waste container lined with a durable plastic bag.[8]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name, "this compound".

  • Storage: Keep the solid waste container sealed when not in use and store it in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[8]

4.2. Liquid Waste Disposal

  • Collection: Collect all solutions containing this compound in a sealable, chemically compatible container.

  • Labeling: Clearly label the container as "Hazardous Waste" and list all chemical constituents, including solvents.

  • Storage: Store the liquid waste container in a secondary containment tray in a designated hazardous waste accumulation area.

  • Disposal: Follow your institution's procedures for the disposal of hazardous liquid chemical waste.

Visualized Workflows

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal A Don PPE: Lab Coat, Gloves, Goggles B Prepare Work Area: Chemical Fume Hood A->B C Weighing Powder B->C D Preparing Solution C->D E Clean Equipment & Workspace D->E F Store Chemical Properly (2-8°C, Dark, Inert Atmosphere) E->F G Segregate Solid & Liquid Waste E->G H Label Hazardous Waste Containers G->H I Arrange for EHS Pickup H->I

Caption: Workflow for the safe handling of this compound.

HazardMitigation Hazard Identification and Mitigation Hazards Potential Hazards Inhalation of Powder Skin Contact Eye Contact Mitigation Mitigation Measures Use Chemical Fume Hood or Powder Weighing Station Wear Nitrile Gloves and Lab Coat Wear Chemical Safety Goggles Hazards:p1->Mitigation:m1 prevents Hazards:p2->Mitigation:m2 prevents Hazards:p3->Mitigation:m3 prevents Disposal Proper Waste Disposal Hazards->Disposal necessitates PPE Personal Protective Equipment (PPE) Mitigation->PPE

Caption: Hazard identification and mitigation strategy.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Dab(Boc)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Dab(Boc)-OH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.